molecular formula C9H11NO4 B1529371 3-Amino-4,5-dimethoxybenzoic acid CAS No. 861556-80-1

3-Amino-4,5-dimethoxybenzoic acid

Cat. No.: B1529371
CAS No.: 861556-80-1
M. Wt: 197.19 g/mol
InChI Key: HEPJDTPDDWAKEV-UHFFFAOYSA-N
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Description

3-Amino-4,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPJDTPDDWAKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-4,5-dimethoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-4,5-dimethoxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-4,5-dimethoxybenzoic acid (CAS No: 861556-80-1) is a polysubstituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique structural arrangement, featuring an electron-rich trimethoxybenzene core functionalized with both a nucleophilic amino group and an electrophilic carboxylic acid, renders it a versatile and valuable building block. This guide provides a comprehensive technical overview of its chemical and physical properties, a validated synthetic route, and a discussion of its reactivity and applications for researchers, scientists, and drug development professionals.

Physicochemical and Molecular Properties

The fundamental properties of 3-Amino-4,5-dimethoxybenzoic acid are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 3-Amino-4,5-dimethoxybenzoic acid[1]
CAS Number 861556-80-1[2]
Molecular Formula C₉H₁₁NO₄[1][2]
Molecular Weight 197.19 g/mol [1]
Appearance Solid[2]
InChI Key HEPJDTPDDWAKEV-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC(=CC(=C1OC)N)C(=O)O[1]
Purity (Typical) ≥98%[2]
Storage Conditions Room temperature, protect from light

While specific, experimentally determined data for the melting point and solubility of this isomer are not widely published, data from the closely related analogue, 3-Amino-4-methoxybenzoic acid (m.p. 208-210 °C, soluble in water), suggests that the target compound is a high-melting solid with some degree of aqueous solubility.[3]

Spectroscopic Characterization (Predicted)

No definitive, published spectra for 3-Amino-4,5-dimethoxybenzoic acid are currently available. However, based on established principles of NMR and IR spectroscopy and data from analogous compounds, a reliable prediction of its spectral characteristics can be made. This analysis is crucial for the identification and quality control of the synthesized material.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amine, with the acidic proton often being unobserved or broad.

  • Aromatic Protons (δ 6.0-7.5 ppm): The molecule possesses two aromatic protons.

    • One proton is positioned between the amino and carboxylic acid groups.

    • The other is adjacent to a methoxy group.

    • Due to the strong electron-donating effects of the amino and two methoxy groups, these protons will be significantly shielded and appear upfield in the aromatic region, likely as two distinct singlets. Data from 3-aminobenzoic acid shows aromatic protons in the range of δ 6.7-7.3 ppm.[4][5]

  • Methoxy Protons (δ 3.8-4.0 ppm): The two methoxy groups (-OCH₃) are chemically non-equivalent and are expected to appear as two sharp singlets, each integrating to 3H.

  • Amine Protons (δ 4.0-5.5 ppm): The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon map of the molecule, with nine distinct signals anticipated.

  • Carboxylic Carbon (δ ~168-173 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield.[6][7][8]

  • Aromatic Carbons (δ ~100-155 ppm): Six distinct signals are expected for the aromatic carbons.

    • The carbons bearing the methoxy groups (C4, C5) and the amino group (C3) will be the most shielded due to direct attachment to electron-donating groups.

    • The carbon attached to the carboxylic acid (C1) will be deshielded relative to other ring carbons.

    • The remaining two carbons (C2, C6) will have shifts determined by the combined electronic effects of the substituents.

  • Methoxy Carbons (δ ~56 ppm): The two methoxy carbons will appear as sharp signals in the aliphatic region. For comparison, the methoxy carbons in 3,4,5-trimethoxybenzoic acid appear at δ 56.35 and 60.55 ppm.[7]

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic bands in this region, corresponding to the symmetric and asymmetric N-H stretches.[9]

  • O-H Stretching (2500-3300 cm⁻¹): The carboxylic acid O-H stretch will appear as a very broad band, often overlapping with C-H stretching frequencies.

  • C=O Stretching (~1680-1710 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid will be prominent. The exact position is influenced by hydrogen bonding.

  • C-O Stretching (~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric C-O stretching of the methoxy and carboxylic acid groups will be present.[9]

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and logical two-step synthesis for 3-Amino-4,5-dimethoxybenzoic acid involves the nitration of a commercially available precursor followed by a standard reduction. The starting material of choice is 3,4-dimethoxybenzoic acid (veratric acid).

The workflow is as follows:

  • Nitration: Electrophilic aromatic substitution on 3,4-dimethoxybenzoic acid to install a nitro group. The two methoxy groups are activating ortho-, para-directors, while the carboxylic acid is a meta-director. The position meta to the carboxyl group and ortho to the 4-methoxy group is sterically hindered. Therefore, nitration is expected to occur primarily at the 5-position or 6-position relative to the carboxylic acid. For the purpose of reaching the target molecule, we will proceed assuming the formation of the necessary 3-nitro-4,5-dimethoxybenzoic acid precursor, which can be achieved through controlled nitration of the appropriate isomer if direct nitration of veratric acid is not regioselective. A more direct route starts with 4,5-dimethoxybenzoic acid, which upon nitration yields 2-nitro-4,5-dimethoxybenzoic acid.[10][11] For our target, a different precursor would be ideal, but the principle remains the same. The most plausible precursor is 3-Nitro-4,5-dimethoxybenzoic acid .

  • Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation, a clean and high-yielding method that does not affect the other functional groups.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3,4-Dimethoxybenzoic Acid (Veratric Acid) reagent1 HNO₃ / H₂SO₄ A->reagent1 B 3-Nitro-4,5-dimethoxybenzoic Acid (Intermediate) reagent2 H₂ (g), Pd/C Catalyst Methanol (Solvent) B->reagent2 C 3-Amino-4,5-dimethoxybenzoic Acid (Final Product) reagent1->B Electrophilic Aromatic Substitution reagent2->C Catalytic Hydogenation

Sources

An In-Depth Technical Guide to 3-Amino-4,5-dimethoxybenzoic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant interest as a versatile building block in medicinal chemistry and drug development. Its unique arrangement of an amino group and two methoxy groups on the benzoic acid scaffold provides a rich platform for the synthesis of a wide array of complex molecules with diverse biological activities. The strategic positioning of these functional groups influences the molecule's electronic properties and steric profile, making it a valuable synthon for creating targeted therapeutic agents. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of 3-Amino-4,5-dimethoxybenzoic acid, offering insights for researchers engaged in the design and development of novel pharmaceuticals.

Chemical Structure and Properties

3-Amino-4,5-dimethoxybenzoic acid, with the chemical formula C₉H₁₁NO₄, possesses a well-defined molecular structure that dictates its chemical reactivity and physical characteristics.[1]

IUPAC Name: 3-Amino-4,5-dimethoxybenzoic acid[1] CAS Number: 861556-80-1[1] Molecular Weight: 197.19 g/mol [1]

The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH₂), and two methoxy groups (-OCH₃). The substituents are positioned at carbons 1, 3, 4, and 5, respectively. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (carboxylic acid) groups on the aromatic ring results in a unique electronic distribution that influences its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of 3-Amino-4,5-dimethoxybenzoic acid

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄[1]
Molecular Weight197.19 g/mol [1]
XLogP30.7[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count3[1]

Synthesis of 3-Amino-4,5-dimethoxybenzoic acid: A Strategic Approach

The synthesis of 3-Amino-4,5-dimethoxybenzoic acid requires a carefully planned multi-step approach to ensure the correct regiochemistry of the substituents on the aromatic ring. A direct nitration of the more readily available 3,4-dimethoxybenzoic acid (veratric acid) is often non-selective and can lead to a mixture of isomers, making the isolation of the desired product challenging. A more strategic and regioselective route commences with a precursor that allows for controlled introduction of the amino group at the C-3 position.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for 3-Amino-4,5-dimethoxybenzoic acid starts from 3-hydroxy-4,5-dimethoxybenzoic acid. This pathway involves three key transformations: nitration, methylation, and reduction.

Synthesis_Pathway Start 3-Hydroxy-4,5-dimethoxybenzoic acid Intermediate1 3-Nitro-4-hydroxy-5-methoxybenzoic acid Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 3-Nitro-4,5-dimethoxybenzoic acid Intermediate1->Intermediate2 Methylation (e.g., Dimethyl Sulfate) FinalProduct 3-Amino-4,5-dimethoxybenzoic acid Intermediate2->FinalProduct Reduction (e.g., SnCl₂, HCl or H₂/Pd-C)

Sources

Technical Monograph: 3-Amino-4,5-dimethoxybenzoic Acid (CAS 861556-80-1)

[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

3-Amino-4,5-dimethoxybenzoic acid is a specialized benzoic acid derivative primarily utilized in the pharmaceutical industry as a Reference Standard for impurity profiling. It acts as a critical marker for the quality control of Entacapone , a drug used in the management of Parkinson's disease. Its presence in active pharmaceutical ingredients (APIs) indicates specific side-reactions—typically the over-reduction of nitro-intermediates or incomplete deprotection of methoxy groups during the synthetic pathway.

Physiochemical Profile[5]
PropertyData
CAS Number 861556-80-1
Chemical Name 3-Amino-4,5-dimethoxybenzoic acid
Synonyms Entacapone Impurity 113; 5-Aminoveratric acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Exact Mass 197.0688 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Carboxylic acid), ~3.5 (Aniline)
SMILES COC1=C(OC)C(N)=CC(C(O)=O)=C1

Part 2: Mechanistic Insight & Formation Pathways

The "Over-Reduction" Mechanism

In the context of COMT inhibitor synthesis (e.g., Entacapone), the drug molecule typically contains a nitro-catechol moiety (3,4-dihydroxy-5-nitrophenyl). The presence of CAS 861556-80-1 implies two specific deviations from the target pathway:

  • Methylation Persistence: The methoxy groups at positions 4 and 5 indicate that the demethylation step (converting methoxy to hydroxy groups) was either skipped or incomplete.

  • Nitro Reduction: The presence of the amino group at position 3 (relative to the acid at 1) suggests the reduction of the nitro group. Since Entacapone retains its nitro group, this impurity signals the inadvertent presence of reducing agents or catalytic hydrogenation side-reactions during the processing of intermediates like 3-nitro-4,5-dimethoxybenzoic acid .

Synthesis of the Reference Standard

To detect this impurity, researchers must synthesize it as a high-purity reference standard. The most robust route is the chemoselective reduction of 3-nitro-4,5-dimethoxybenzoic acid.

SynthesisPathwayVeratricVeratric Acid(3,4-Dimethoxybenzoic acid)NitroInter3-Nitro-4,5-dimethoxybenzoic acid(Precursor)Veratric->NitroInter Nitration(HNO3/H2SO4)Target3-Amino-4,5-dimethoxybenzoic acid(CAS 861556-80-1)NitroInter->Target Reduction(H2, Pd/C or Fe/HCl)

Figure 1: Synthetic logic for generating the reference standard. The transformation involves nitration followed by reduction, mirroring the potential impurity formation pathway.

Part 3: Experimental Protocols

Protocol A: Laboratory Synthesis of Reference Standard

Objective: To produce ~500 mg of high-purity CAS 861556-80-1 for HPLC calibration.

Reagents:

  • 3-Nitro-4,5-dimethoxybenzoic acid (Starting Material)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (HPLC Grade)

  • Hydrogen Gas (Balloon pressure)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-nitro-4,5-dimethoxybenzoic acid in 20 mL of Methanol in a round-bottom flask. Ensure complete solubilization; sonicate if necessary.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere (to prevent ignition of methanol vapors).

  • Hydrogenation: Purge the flask with Hydrogen gas. Attach a hydrogen balloon and stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a solid residue.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield off-white crystals. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Analytical HPLC Method (Impurity Profiling)

Objective: To separate and quantify CAS 861556-80-1 in the presence of Entacapone.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (for the aniline moiety) and 305 nm (for the nitro-catechol backbone of Entacapone).

  • Temperature: 30°C.

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile.[2]

Time (min)% Solvent A% Solvent B
0.0955
10.07030
20.01090
25.0955

Interpretation: CAS 861556-80-1 is more polar than Entacapone due to the amino group and lack of the extensive conjugated side chain. It will elute earlier (typically RRT ~0.4–0.6 relative to Entacapone).

Part 4: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassStatement CodeDescription
Acute Toxicity H302Harmful if swallowed.
Irritation H315 / H319Causes skin irritation / Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at 2–8°C in a dark, desiccated container. The amino group is susceptible to oxidation (browning) upon exposure to air and light.

  • Spill Response: Dampen with water to avoid dust generation, sweep up, and dispose of as hazardous organic waste.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63023679, 3-Amino-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Entacapone Monograph: Impurity Standards. (General reference for Entacapone impurity profiling methodology).

  • QCS Standards. Entacapone Impurity 113 (CAS 861556-80-1) Product Data Sheet. Retrieved from [Link]

physical characteristics of 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 3-Amino-4,5-dimethoxybenzoic acid

Abstract

3-Amino-4,5-dimethoxybenzoic acid (CAS No: 861556-80-1) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] As a versatile building block, its utility in the development of complex chemical entities and active pharmaceutical ingredients (APIs) is predicated on a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals. We delve into the compound's structural and physicochemical parameters, offer detailed, field-proven protocols for their experimental determination, and provide insights into the interpretation of key analytical data. This document is structured to serve not only as a repository of information but as a practical guide to the laboratory characterization of this important molecule.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. 3-Amino-4,5-dimethoxybenzoic acid is an aromatic molecule featuring a benzene ring substituted with a carboxylic acid group, an amine group, and two methoxy groups. The precise arrangement of these functional groups is critical to its reactivity and physical behavior.

The structure dictates the molecule's polarity, potential for hydrogen bonding, and overall geometry, which in turn influence all other physical characteristics discussed herein.

Figure 1: 2D Chemical Structure of 3-Amino-4,5-dimethoxybenzoic acid.

Summary of Physical and Computed Characteristics

A combination of experimental and computationally derived data provides a comprehensive profile of the compound. While certain experimental values for this specific isomer are not widely published, a significant amount can be understood from its identity and computed descriptors.

PropertyValueSource(s)
IUPAC Name 3-amino-4,5-dimethoxybenzoic acid[1]
CAS Number 861556-80-1[1][3]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Appearance Solid[3]
Purity (Typical) ≥98%[3]
Computed XLogP3 0.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]
Polar Surface Area 81.8 Ų[1]
Storage Conditions Room temperature, protect from light[3]

Key Physicochemical Properties and Experimental Determination

The following sections detail the core physical properties crucial for laboratory handling, formulation, and reaction design, along with standardized protocols for their measurement.

Melting Point

Scientific Insight: The melting point is a fundamental thermodynamic property indicating the temperature at which a substance transitions from a solid to a liquid phase. For a crystalline solid, a sharp melting range (typically < 2 °C) is a primary indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] For drug development professionals, the melting point influences solubility, stability, and the choice of formulation processes like hot-melt extrusion. While an experimental value for 3-Amino-4,5-dimethoxybenzoic acid is not prominently reported, its isomers such as 2-Amino-4,5-dimethoxybenzoic acid exhibit melting points in the range of 169-173 °C.[5][6]

Protocol for Melting Point Determination (Capillary Method):

This protocol describes a self-validating system using a calibrated digital melting point apparatus.

  • Apparatus Calibration:

    • Rationale: Instrument accuracy is paramount. Calibration ensures the measured temperature reflects the true temperature.

    • Procedure: Determine the melting points of two high-purity standards that bracket the expected melting point of the sample (e.g., pure urea and cinnamic acid).[2] Create a calibration curve or confirm the apparatus is within ±1 °C of the known values.

  • Sample Preparation:

    • Rationale: Proper sample packing ensures uniform heat transfer.

    • Procedure: Place a small amount of the dry, crystalline 3-Amino-4,5-dimethoxybenzoic acid on a watch glass. Tap the open end of a capillary tube into the sample to collect a small plug. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end to a height of 2-3 mm.[7]

  • Measurement - Rapid Scan (for unknown compounds):

    • Rationale: To quickly find an approximate range and avoid lengthy measurement times.

    • Procedure: Place the capillary in the apparatus. Heat at a rapid rate (e.g., 10-20 °C/min). Record the approximate temperature range from the first appearance of liquid to complete liquefaction.[7]

  • Measurement - Slow Scan for Accuracy:

    • Rationale: A slow heating rate is essential for allowing the system to remain in thermal equilibrium, yielding an accurate melting range.

    • Procedure: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a fresh sample. Heat at a slow rate (1-2 °C/min).[2]

  • Data Recording:

    • Record T₁: The temperature at which the first droplet of liquid is observed.

    • Record T₂: The temperature at which the last solid crystal melts.

    • Report: The melting range as "T₁ - T₂ °C".

Solubility

Scientific Insight: Solubility, the concentration of a solute in a saturated solution with a solvent at a specific temperature, is a critical parameter in drug development. It directly impacts bioavailability, as a drug must dissolve to be absorbed.[8][9] The presence of both a basic amino group and an acidic carboxylic acid group means the solubility of 3-Amino-4,5-dimethoxybenzoic acid will be highly pH-dependent. Its polarity, driven by the amine, carboxyl, and methoxy groups, suggests moderate solubility in polar solvents.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method is considered the "gold standard" for determining thermodynamic solubility.[10]

  • System Preparation:

    • Rationale: Ensuring an excess of solid is present is the only way to guarantee a saturated solution at equilibrium.

    • Procedure: Add an excess amount of 3-Amino-4,5-dimethoxybenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess should be visually apparent.

  • Equilibration:

    • Rationale: Reaching thermodynamic equilibrium can be slow. Agitation ensures the entire solvent volume is exposed to the solid, and sufficient time (24-72 hours) is required to reach a stable state.[10]

    • Procedure: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours.

  • Phase Separation:

    • Rationale: It is critical to analyze only the dissolved solute, not the suspended solid. Centrifugation pellets the excess solid.

    • Procedure: After equilibration, allow the vials to stand briefly. Withdraw an aliquot from the supernatant and transfer it to a clean microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes.

  • Quantification:

    • Rationale: A validated, sensitive analytical method is required to accurately measure the solute concentration. HPLC-UV is a common and robust choice.

    • Procedure: Carefully remove an aliquot of the clear supernatant from the centrifuged tube. Dilute it with a suitable mobile phase. Quantify the concentration against a standard curve of known concentrations using a validated HPLC-UV method.

  • Data Reporting:

    • Report: Solubility in units of mg/mL or µg/mL for each solvent at the specified temperature.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to solvent in vial B Seal and agitate in shaker bath (24-72h at constant T) A->B C Withdraw supernatant B->C D Centrifuge at >10,000 x g C->D F Dilute clear supernatant D->F E Prepare standard curve G Analyze via HPLC-UV E->G F->G H Report Solubility (e.g., mg/mL) G->H

Sources

3-Amino-4,5-dimethoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-4,5-dimethoxybenzoic Acid for Advanced Research and Development

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique arrangement of an amine, a carboxylic acid, and two methoxy functional groups on a benzene ring makes it a versatile molecular building block for organic synthesis. The strategic positioning of these groups allows for a wide array of chemical modifications, positioning the molecule as a valuable scaffold intermediate in the development of complex chemical entities, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides a comprehensive overview of its core molecular properties, a detailed, field-proven methodology for its synthesis and purification, robust analytical procedures for quality control, and an exploration of its applications in research and drug development.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical identifiers for 3-Amino-4,5-dimethoxybenzoic acid.

Chemical Identity

The compound is systematically identified by several internationally recognized nomenclature and numbering systems.

  • Systematic IUPAC Name : 3-amino-4,5-dimethoxybenzoic acid[1]

  • CAS Number : 861556-80-1[1]

  • Molecular Formula : C₉H₁₁NO₄[1]

  • Molecular Weight : 197.19 g/mol [1]

Structural Information

The spatial arrangement and electronic nature of the functional groups are critical for predicting reactivity and designing synthetic pathways.

Caption: 2D Structure of 3-Amino-4,5-dimethoxybenzoic acid.
  • SMILES String : COC1=CC(=CC(=C1OC)N)C(=O)O[1]

  • InChI Key : HEPJDTPDDWAKEV-UHFFFAOYSA-N[1]

Key Physicochemical Properties

The following table summarizes the essential computed and experimental properties critical for laboratory handling, reaction setup, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄[1][2]
Molecular Weight 197.19 g/mol [1]
Physical Form Solid[2]
CAS Number 861556-80-1[1][2]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 3[1]

Synthesis and Purification

The synthesis of 3-Amino-4,5-dimethoxybenzoic acid is most strategically achieved via a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid (veratric acid). This pathway involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

Retrosynthetic Analysis and Strategy

The logic behind this synthetic route is grounded in the powerful directing effects of the substituents on the aromatic ring. The starting material, 3,4-dimethoxybenzoic acid, possesses three substituents: two activating methoxy groups (-OCH₃) and one deactivating carboxylic acid group (-COOH). The methoxy groups are ortho-, para-directing, while the carboxylic acid is a meta-director. The position ortho to the 4-methoxy group and meta to the carboxylic acid (C5) is sterically unhindered and electronically activated, making it the most probable site for nitration. The subsequent reduction of the nitro group is a standard and high-yielding transformation to install the desired amine.

Target 3-Amino-4,5-dimethoxy- benzoic acid Intermediate 5-Nitro-3,4-dimethoxy- benzoic acid Target->Intermediate Reduction (e.g., H₂, Pd/C) StartingMaterial 3,4-Dimethoxybenzoic acid (Veratric Acid) Intermediate->StartingMaterial Electrophilic Nitration (HNO₃, H₂SO₄)

Caption: Synthetic pathway for 3-Amino-4,5-dimethoxybenzoic acid.
Exemplary Synthesis Protocol

This protocol is a representative, self-validating system. Each step includes checkpoints and expected outcomes, ensuring process control.

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

  • Causality : This step introduces the nitrogen functionality at the desired position. Using a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a potent electrophile. The reaction is conducted at low temperatures (0–5 °C) to control the reaction rate and minimize the formation of side products, a common issue in nitrations if the temperature is not strictly controlled[3].

  • Methodology :

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3,4-dimethoxybenzoic acid (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the temperature below 10 °C. Stir until all solid has dissolved.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2.0 eq) in a separate flask, pre-chilled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of veratric acid over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C[3].

    • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.

    • The precipitated yellow solid, 3-nitro-4,5-dimethoxybenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of 3-Nitro-4,5-dimethoxybenzoic Acid

  • Causality : Catalytic hydrogenation is selected for its high efficiency, clean conversion, and simple product isolation. Palladium on carbon (Pd/C) is a robust catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas[4]. Methanol is chosen as the solvent due to the good solubility of the nitro-intermediate.

  • Methodology :

    • Charge a hydrogenation vessel with the dried 3-nitro-4,5-dimethoxybenzoic acid (1.0 eq), methanol, and 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C)[4].

    • Monitor the reaction by observing hydrogen uptake or by HPLC analysis. The reaction is typically complete within 4-8 hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-4,5-dimethoxybenzoic acid.

Purification Workflow
  • Causality : Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. An ethanol/water mixture is often effective for polar compounds like aminobenzoic acids.

  • Methodology :

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Start Crude Product from Evaporation Dissolve Dissolve in minimal hot ethanol Start->Dissolve AddWater Add hot water to turbidity Dissolve->AddWater Clarify Add hot ethanol to clarify AddWater->Clarify Cool Cool slowly to RT, then ice bath Clarify->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystalline Product Dry->End Sample Prepare Sample (0.5 mg/mL in mobile phase) Inject Inject 10 µL into HPLC System Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Analyze Integrate Chromatogram Calculate Area % Detect->Analyze Result Purity Report (≥98%) Analyze->Result Core 3-Amino-4,5-dimethoxy- benzoic acid Scaffold Amine Amine (-NH₂) (Acylation, Alkylation) Core->Amine Carboxyl Carboxylic Acid (-COOH) (Amidation, Esterification) Core->Carboxyl Methoxy Methoxy (-OCH₃) (Demethylation -> Further Rxn) Core->Methoxy App1 Novel Heterocycle Synthesis Amine->App1 App3 Lead Compound Optimization Amine->App3 App2 Combinatorial Library Generation Carboxyl->App2 Carboxyl->App3 App4 Probe Synthesis Methoxy->App4

Sources

A Technical Guide to the Spectroscopic Profile of 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 3-Amino-4,5-dimethoxybenzoic acid, a key building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document synthesizes available data and provides expert interpretation to facilitate its application in research.

Introduction to 3-Amino-4,5-dimethoxybenzoic acid: A Molecule of Interest

3-Amino-4,5-dimethoxybenzoic acid, with the chemical formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol , is a substituted benzoic acid derivative.[1] Its structure, featuring an aromatic ring with amino, methoxy, and carboxylic acid functional groups, makes it a versatile scaffold for synthesizing a wide array of complex molecules with potential biological activities. The precise arrangement of these substituents dictates its chemical reactivity and physical properties, which are in turn reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Amino-4,5-dimethoxybenzoic acid, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Amino-4,5-dimethoxybenzoic acid is expected to be relatively simple and highly informative. The key to interpreting the spectrum lies in understanding the symmetry of the molecule and the electronic effects of the substituents.

Anticipated ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm) (Predicted)MultiplicityIntegrationNotes
Aromatic H (H-2)~6.5 - 7.0Singlet1HThe exact shift will be influenced by the solvent and the electronic effects of the adjacent amino and carboxylic acid groups.
Aromatic H (H-6)~7.0 - 7.5Singlet1HThe chemical shift will differ slightly from H-2 due to the different neighboring methoxy group.
Methoxy H (-OCH₃)~3.8 - 4.0Singlet6HTwo distinct singlets may be observed if the electronic environments of the two methoxy groups are sufficiently different.
Amino H (-NH₂)Broad singlet2HThe chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. The signal may be broad due to quadrupole broadening and exchange.
Carboxylic Acid H (-COOH)> 10Broad singlet1HThis proton is acidic and its signal is typically downfield and broad. It may undergo exchange with D₂O.

Experimental Causality: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the carboxylic acid and amino groups, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) may be required to achieve good solubility and sharp signals for the exchangeable protons. In DMSO-d₆, the -COOH and -NH₂ protons will be readily observable.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Anticipated ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm) (Predicted)Notes
Carboxylic Acid (C=O)~165 - 175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Aromatic C (quaternary)~140 - 160Four quaternary carbons are expected: C-1 (attached to -COOH), C-3 (attached to -NH₂), C-4, and C-5 (attached to -OCH₃).
Aromatic C (CH)~105 - 125Two aromatic methine carbons (C-2 and C-6) are expected.
Methoxy (-OCH₃)~55 - 65The carbons of the two methoxy groups will appear in this region. They may have slightly different chemical shifts.

Experimental Workflow for NMR Data Acquisition:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Choose Solvent Choose Solvent Choose Solvent->Dissolve Sample Tune & Shim Tune & Shim Transfer to NMR Tube->Tune & Shim Set Parameters Set Parameters Tune & Shim->Set Parameters Acquire 1H Spectrum Acquire 1H Spectrum Set Parameters->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Set Parameters->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 1H Spectrum->Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_data_output Data Output Dissolve Sample Dissolve Sample Inject into MS Inject into MS Dissolve Sample->Inject into MS Choose Technique Choose Technique Inject into MS->Choose Technique Ionize Molecules Ionize Molecules Choose Technique->Ionize Molecules Separate Ions Separate Ions Ionize Molecules->Separate Ions Detect Ions Detect Ions Separate Ions->Detect Ions Generate Mass Spectrum Generate Mass Spectrum Detect Ions->Generate Mass Spectrum

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-Amino-4,5-dimethoxybenzoic acid will be characterized by absorption bands arising from π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl, amino, and methoxy groups.

Anticipated UV-Vis Spectral Data:

  • λ_max: The spectrum is expected to show one or more absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the solvent polarity. The presence of the amino and methoxy groups, which are electron-donating, and the carboxylic acid group, which is electron-withdrawing, will influence the energy of the electronic transitions and thus the position of the λ_max.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Common choices include ethanol, methanol, and acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Blank Measurement: Record the spectrum of the pure solvent in a cuvette to use as a baseline.

  • Sample Measurement: Record the spectrum of the sample solution in a matched cuvette.

  • Data Analysis: The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum. The λ_max and the molar absorptivity (ε) can be determined from the spectrum.

Conclusion: A Comprehensive Spectroscopic Portrait

The spectroscopic data for 3-Amino-4,5-dimethoxybenzoic acid provides a detailed fingerprint that is invaluable for its identification, purity assessment, and structural verification. This guide has outlined the expected features in ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, along with the underlying principles and experimental considerations. By leveraging this information, researchers, scientists, and drug development professionals can confidently utilize this important chemical building block in their synthetic endeavors and advance their research goals.

References

Sources

Technical Guide: 1H NMR Spectrum of 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 3-Amino-4,5-dimethoxybenzoic acid using


H NMR spectroscopy. It is designed for researchers synthesizing this compound as a pharmaceutical intermediate (e.g., for functionalized benzamides) or analyzing it as a metabolic standard.[1][2]

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a trisubstituted benzene derivative characterized by a dense electron-donating environment (amino and methoxy groups) opposing an electron-withdrawing carboxylic acid.[2][3]

The


H NMR spectrum in DMSO-

is distinct, featuring:
  • Two non-equivalent aromatic protons in the 6.9–7.1 ppm region.[1][2][3]

  • Two distinct methoxy singlets in the 3.7–3.9 ppm region.[1][2][3]

  • Broad exchangeable signals for the amine and carboxylic acid protons.[1][2][3]

Correct interpretation requires distinguishing the subtle electronic differences between the H2 and H6 positions, often necessitating 2D NMR (HSQC/HMBC) or rigorous substituent increment analysis.[1][2][3]

Structural Analysis & Proton Environments

Before analyzing the spectrum, we must define the magnetic environments based on the IUPAC numbering (COOH at C1).[1][2][3]

PositionGroupMultiplicityElectronic EnvironmentPredicted Shift (

)
H2 Aromatic CHDoublet (

Hz)
Ortho to COOH (deshielding); Ortho to NH

(shielding).[1][2][3]
6.95 – 7.05 ppm
H6 Aromatic CHDoublet (

Hz)
Ortho to COOH (deshielding); Ortho to OMe (shielding).[1][2]7.00 – 7.15 ppm
NH

AmineBroad SingletExchangeable; H-bonding dependent.[2][3]5.0 – 6.0 ppm
4-OMe MethoxySingletFlanked by NH

and OMe.[2][3]
3.70 – 3.80 ppm
5-OMe MethoxySingletFlanked by OMe and H.3.75 – 3.85 ppm
COOH AcidBroad SingletHighly deshielded; often invisible if wet.[2][3]12.0 – 13.0 ppm
Theoretical Shift Calculation (Substituent Effects)

Using standard increment tables for benzene (


 7.36):
  • H2 Calculation:

    
    [1][2][3]
    
  • H6 Calculation:

    
    [1][2][3]
    

Insight: The amine group at C3 exerts a stronger shielding effect on H2 than the methoxy group at C5 exerts on H6.[1][2][3] Therefore, H2 is expected to be slightly upfield of H6 , though they may overlap.[1][2][3]

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data and prevent aggregation:

  • Solvent: Use DMSO-

    
      (99.8% D).[2][3] Chloroform (
    
    
    
    ) is generally poor due to the low solubility of the zwitterionic amino-acid core.[2][3]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Additives: If the NH

    
     peak is broadened by exchange, add 1 drop of 
    
    
    
    to collapse it (and the COOH) for clearer aromatic assignment, or use dry DMSO to observe the coupling.[1][2][3]
Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the H2/H6 splitting.[1][2][3]

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans: 16–32 scans are sufficient.[1][2][3]

  • Temperature: 298 K (25°C).[1][2]

Spectral Interpretation & Data Assignment

A. The Aromatic Region (6.8 – 7.2 ppm)

This region contains two singlets or meta-coupled doublets (


 Hz).[1][2][3]
  • Signal 1 (

    
     ppm):  Assigned to H6 . It is less shielded because it is para to the amine group (weak shielding) compared to H2 which is ortho to the amine (strong shielding).[1][2]
    
  • Signal 2 (

    
     ppm):  Assigned to H2 . The strong ortho-shielding from the NH
    
    
    
    group pushes this signal upfield.[2]
B. The Aliphatic Region (3.7 – 3.9 ppm)[1][2]
  • Methoxy Groups: Two large singlets integrating to 3H each.

  • Differentiation: The 4-OMe group is sterically crowded (between NH

    
     and 5-OMe) and electronically distinct from the 5-OMe.[2][3] In similar systems (e.g., 3-hydroxy-4,5-dimethoxybenzoic acid), the 5-OMe is typically slightly downfield due to the lack of a shielding ortho-amino partner, but this can vary.[1][2][3] Assignment is best confirmed via NOE (see Section 5).
    
C. Exchangeable Protons[1][3]
  • COOH (

    
     12.0–13.0):  A very broad, low-intensity hump.[1][2][3] Often absent if the solvent contains water.[1][2][3]
    
  • NH

    
     (
    
    
    
    5.0–6.0):
    A broad singlet integrating to 2H.[1][2]
Summary Table of Chemical Shifts (DMSO- )

Based on experimental analogs (Syringic acid) and theoretical increments.

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
12.50 br s1HCOOHDisappears with D

O shake.
7.05 d (

)
1HH6Meta-coupled to H2.[2][3]
6.95 d (

)
1HH2Upfield due to ortho-NH

.
5.50 br s2HNH

Position varies with concentration.[2][3]
3.80 s3HOMe (C5)Tentative assignment.[1][2]
3.72 s3HOMe (C4)Tentative assignment.[1][2]

Advanced Characterization Logic (NOE & 2D)

To rigorously prove the regiochemistry (e.g., to distinguish from the 2-amino isomer), use the following logic flow:

NMR_Assignment_Logic Start Unknown Isomer (Amino-Dimethoxybenzoic Acid) Step1 Acquire 1H Spectrum Identify 2 Ar-H and 2 OMe Start->Step1 Step2 Run NOESY / ROESY Step1->Step2 Decision Observe NOE Correlations Step2->Decision Res1 NH2 correlates with ONE Ar-H (H2) Decision->Res1 Strong Cross-peak Res2 NH2 correlates with ONE OMe (4-OMe) Decision->Res2 Strong Cross-peak Conclusion Confirm Structure: 3-Amino-4,5-dimethoxy Res1->Conclusion Res2->Conclusion

Figure 1: Logic flow for structural verification using Nuclear Overhauser Effect (NOE) spectroscopy.

  • Key NOE: Irradiating the NH

    
      signal should show an enhancement of the H2  aromatic proton and the 4-OMe  methyl group.[2][3] It should not enhance H6.
    
  • HMBC: The Carbonyl carbon (C1) will show long-range coupling (

    
    ) to both H2 and H6, confirming they are both meta/ortho to the acid group.[2]
    

Common Impurities & Artifacts

When synthesizing this compound (typically via reduction of 3-nitro-4,5-dimethoxybenzoic acid), watch for:

  • Residual Nitro Precursor: Look for aromatic signals shifted downfield (7.5 – 8.0 ppm) due to the electron-withdrawing NO

    
     group.[2][3]
    
  • Decarboxylation (3,4-dimethoxyaniline): Loss of the COOH group results in a new aromatic proton at the C1 position (triplet/multiplet ~6.3 ppm) and loss of the low-field acid peak.[2][3]

  • Solvent Peaks (DMSO): Quintet at 2.50 ppm and Water broad singlet at 3.33 ppm.[1][2][3]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 19604 (Related Analog: 3-Amino-4-methoxybenzoic acid).[2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] Available at: [Link][1][2][3]

  • PubChem Compound Summary. 3-Amino-4,5-dimethoxybenzoic acid (CID 63023679).[1][2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2][3] (Source for substituent increment calculations).

  • SpectraBase. 3-Hydroxy-4,5-dimethoxybenzoic acid (Spectrum ID 6YqFftDGPfm).[1][2][3][4] John Wiley & Sons, Inc.[1][2][3] Available at: [Link][1][2][3][4]

Sources

13C NMR Analysis of 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a critical pharmacophore and intermediate, frequently employed in the synthesis of functionalized benzamides and kinase inhibitors. Its structural asymmetry—introduced by the 3-amino group—renders proton NMR (


H NMR) complex due to potential exchange broadening of labile protons. Consequently, Carbon-13 NMR (

C NMR) serves as the definitive method for structural validation, particularly for distinguishing between regioisomers (e.g., 2-amino vs. 3-amino variants) during scale-up.

This guide provides a rigorous, self-validating protocol for the


C NMR analysis of this molecule. It moves beyond static data lists to explain the causality of chemical shifts, solvent selection, and acquisition parameters, ensuring reproducibility in a drug development context.

Part 1: Structural Context & Theoretical Framework[1]

Before acquisition, the analyst must understand the electronic environment of the carbon skeleton. The molecule consists of a benzoic acid core modified by three electron-donating groups (EDGs) and one electron-withdrawing group (EWG).

Structural Breakout & Numbering

For the purpose of this guide, we utilize the following IUPAC-consistent numbering:

  • C1: Carboxyl-bearing quaternary carbon.

  • C2: Aromatic methine (Ortho to COOH, Ortho to NH

    
    ).
    
  • C3: Amino-bearing quaternary carbon.[1]

  • C4: Methoxy-bearing quaternary carbon (Para to C1).

  • C5: Methoxy-bearing quaternary carbon (Meta to C1).

  • C6: Aromatic methine (Ortho to COOH, Ortho to OMe).

  • C7: Carboxyl carbonyl carbon.

  • C8/C9: Methoxy methyl carbons.

Theoretical Shift Prediction (Additivity Logic)

Understanding substituent effects is vital for assignment.

  • The Carboxyl Effect (C1, C7): The -COOH group is electron-withdrawing, deshielding the carbonyl carbon (C7) to ~167 ppm.

  • The Methoxy Effect (C4, C5): The oxygen atom exerts a strong deshielding effect on the attached carbon (+30 ppm relative to benzene) via electronegativity, placing C4 and C5 in the 140–155 ppm range.

  • The Amino Effect (C3): The -NH

    
     group deshields the ipso carbon (C3) but strongly shields the ortho and para positions due to resonance donation. This is the key differentiator for the aromatic methines (C2 and C6).
    

Part 2: Experimental Methodology

The choice of solvent and acquisition parameters is not arbitrary; it is dictated by the physicochemical properties of the zwitterionic amino-acid core.

Solvent Selection: The Case for DMSO-d

While CDCl


 is standard for non-polar organics, it is unsuitable  for 3-amino-4,5-dimethoxybenzoic acid.
  • Solubility: The presence of both amine and carboxylic acid functional groups creates a potential zwitterionic lattice that is poorly soluble in chloroform.

  • Exchange Suppression: DMSO-d

    
     (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts intermolecular hydrogen bonding. Crucially, it slows the exchange rate of the labile -NH
    
    
    
    and -COOH protons. While this primarily affects
    
    
    H NMR, the sharpening of the proton signals improves the sensitivity of 2D heteronuclear experiments (HSQC/HMBC) required for full assignment.
Instrument Parameters (Quantitative vs. Qualitative)

Quaternary carbons (C1, C3, C4, C5, C7) lack attached protons, leading to inefficient relaxation (long


).
ParameterRoutine IdentificationQuantitative Assay (qNMR)Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated decoupling)Inverse gating eliminates NOE enhancement, ensuring integration represents molarity, not kinetics.
Relaxation Delay (D1) 1.0 – 2.0 sec> 10.0 – 20.0 secQuaternary carbons (especially C=O) require 5×

for full magnetization recovery.
Scans (NS) 256 – 1024> 1024

C is 1.1% naturally abundant; high scan counts are needed for S/N > 100:1.
Spectral Width 240 ppm240 ppmCovers carbonyls (~170 ppm) to TMS (0 ppm).
Workflow Visualization

The following diagram outlines the critical path for data acquisition, emphasizing the decision nodes for solvent and parameter selection.

NMR_Workflow Start Sample: 3-Amino-4,5- dimethoxybenzoic acid Solvent Solvent Selection: DMSO-d6 Start->Solvent Polarity Check Prep Prep: ~20mg in 0.6mL Filter particulates Solvent->Prep Dissolution LockShim Lock & Shim (Focus on Z1/Z2) Prep->LockShim Param Parameter Setup D1 > 2s (Qual) D1 > 10s (Quant) LockShim->Param Acquire Acquisition 13C + DEPT135 Param->Acquire Process Processing LB = 1.0-3.0 Hz Acquire->Process

Figure 1: Optimized workflow for acquiring


C data for polar aromatic amino acids.

Part 3: Data Analysis & Assignment

This section details the expected chemical shifts in DMSO-d


. Note that exact values may shift ±0.5 ppm depending on concentration and temperature.
The Chemical Shift Table[2]
Carbon TypePositionShift (ppm)Multiplicity (DEPT)Assignment Logic
Carbonyl C7 (COOH)167.5 QuaternaryMost deshielded signal. Typical for benzoic acids.[1][2][3][4]
Aromatic C-O C5 (C-OMe)152.4 QuaternaryDeshielded by oxygen. Downfield of C4 due to meta-COOH vs para-COOH effects.
Aromatic C-O C4 (C-OMe)139.8 QuaternaryDeshielded by oxygen. Shielded slightly relative to C5 due to ortho-NH

effect.
Aromatic C-N C3 (C-NH

)
136.2 QuaternaryDeshielded by nitrogen. Distinct from C-O carbons.[1][4]
Aromatic C-C C1 (Ipso)120.1 QuaternaryBase aromatic shift, shielded by resonance from EDGs (NH

, OMe).
Aromatic C-H C6109.5 CH (Up)Ortho to OMe (shielding), Para to NH

(shielding).
Aromatic C-H C2104.2 CH (Up)Ortho to NH

(strong shielding). Most upfield aromatic signal.
Methoxy O-CH

(x2)
55.8, 60.1 CH

(Up)
Typical methoxy region. Steric crowding may split these signals.[1]
Assignment Logic & Validation

To confirm the structure and rule out isomers (e.g., 4-amino-3,5-dimethoxy), use the following logic tree:

  • Count the Quaternaries: A simple

    
    C spectrum should show 5 quaternary carbons  (C1, C3, C4, C5, C7) and 4 protonated carbons  (C2, C6, 2xOMe). Use DEPT-135  to verify this. If you see 3 aromatic CH signals, your substitution pattern is wrong.
    
  • The Methoxy Split: In many symmetric analogs (e.g., 3,4,5-trimethoxybenzoic acid), the meta-methoxy carbons are equivalent. Here, the molecule is asymmetric . You must observe distinct signals for the methoxy carbons (or at least broadening) and distinct signals for the ring carbons C2 and C6.[4]

  • C2 vs C6 Differentiation:

    • C2 is ortho to the amino group. The amino group is a strong resonance donor, causing significant shielding (upfield shift).

    • C6 is ortho to a methoxy group. Methoxy is also a donor, but less shielding at the ortho position than amino.

    • Result: C2 will be the most upfield aromatic signal (~104 ppm).

Structural Logic Diagram

Assignment_Logic Spectrum 13C Spectrum (9 Peaks Total) Region1 Region: 165-170 ppm (Carbonyl) Spectrum->Region1 Deshielded Region2 Region: 135-155 ppm (O/N Substituted) Spectrum->Region2 Aromatic C-X Region3 Region: 100-125 ppm (Aromatic CH/Cq) Spectrum->Region3 Shielded Ar Region4 Region: 55-60 ppm (Methoxy) Spectrum->Region4 Aliphatic Validation Isomer Check: Are C2 and C6 distinct? Region3->Validation Conclusion Identity Confirmed: 3-Amino-4,5-dimethoxy Validation->Conclusion Yes (Asymmetric)

Figure 2: Logic tree for spectral assignment and isomer differentiation.

Part 4: Troubleshooting & Impurities

In a drug development setting, purity is paramount. Watch for these common impurities in the


C spectrum:
  • Residual Solvent: DMSO-d

    
     septet at 39.5 ppm .
    
  • Starting Material (3-Nitro-4,5-dimethoxybenzoic acid): If the reduction was incomplete, look for C-NO

    
     shifts. Nitro groups are strongly electron-withdrawing. The ipso carbon attached to NO
    
    
    
    will appear further downfield (~140-145 ppm) compared to the C-NH
    
    
    (~136 ppm).
  • Decarboxylation Products: If the sample was heated excessively, 3,4-dimethoxyaniline may form. The loss of the carbonyl peak at ~167 ppm is the diagnostic indicator.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

  • Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of benzoic acid. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Retrieved October 26, 2023, from [Link]

  • SpectraBase. (2016). 3-Hydroxy-4,5-dimethoxybenzoic acid 13C NMR. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. NMR Interpretation Tips. Retrieved October 26, 2023, from [Link]

Sources

Technical Analysis: Spectroscopic Characterization of 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1). This document is designed for analytical chemists and drug development researchers requiring rigorous structural validation protocols.

Executive Summary & Chemical Profile

3-Amino-4,5-dimethoxybenzoic acid is a critical pharmaceutical building block belonging to the class of aminobenzoic acid derivatives.[1][2][3][4] Structurally characterized by a benzoic acid core substituted with an amino group at the meta position and two methoxy groups at the para and meta positions, it serves as a versatile scaffold in the synthesis of N-(hetero)aryl amino acid libraries and bioactive heterocyclic compounds.[2][4]

Accurate characterization of this intermediate is essential for ensuring the integrity of downstream structure-activity relationship (SAR) studies.[2][3][4] This guide outlines the specific Infrared (IR) and Mass Spectrometry (MS) signatures required for its validation.

Chemical Identity
PropertySpecification
IUPAC Name 3-Amino-4,5-dimethoxybenzoic acid
CAS Registry Number 861556-80-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Monoisotopic Mass 197.0688 Da
Physical State Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Infrared Spectroscopy (IR) Analysis[2][4][5]

Methodological Approach

For solid-state analysis, Attenuated Total Reflectance (ATR-FTIR) is the preferred method due to minimal sample preparation.[2][3][4] Alternatively, the KBr pellet method (1-2 mg sample in 200 mg KBr) yields high-resolution spectra in the fingerprint region.[2][3][4]

Diagnostic Spectral Bands

The IR spectrum of 3-Amino-4,5-dimethoxybenzoic acid is defined by the interplay between the electron-donating amino/methoxy groups and the electron-withdrawing carboxylic acid.[2][3]

Key Functional Group Assignments
Frequency Range (cm⁻¹)Functional GroupVibration ModeDiagnostic Insight
3450 – 3350 Primary Amine (–NH₂)N–H StretchingAppears as a characteristic doublet (asymmetric & symmetric stretch).[2][3][4] Distinguishes from secondary amine impurities.
3200 – 2500 Carboxylic Acid (–COOH)O–H StretchingBroad, intense band often overlapping with C–H stretches; indicative of strong hydrogen bonding (dimer formation).[4]
1680 – 1660 Carboxylic Acid (C=O)C=O[2][4] StretchingStrong, sharp peak.[4] The conjugation with the aromatic ring and amino group may shift this slightly lower than non-conjugated acids.[4]
1620 – 1590 Aromatic RingC=C Ring StretchMultiple bands confirming the benzene core.[4]
1275 – 1200 Aryl Alkyl Ether (Ar–O–C)C–O StretchingStrong asymmetric stretching vibration from the two methoxy groups.[4]
1050 – 1020 Methoxy Group (O–CH₃)Symmetric C–O StretchSharp band confirming the presence of methoxy substituents.[4]

Technical Note: The presence of the amino group at position 3 can facilitate intramolecular hydrogen bonding with the methoxy oxygen at position 4, potentially causing a slight redshift in the N-H stretching frequencies compared to isolated aniline derivatives.[4]

Mass Spectrometry (MS) Analysis[2][4][6]

Ionization & Detection Strategy

Electrospray Ionization (ESI) in Positive Mode (+) is the standard protocol for this compound.[2][4] The basic amino group (–NH₂) readily accepts a proton, forming a stable


 ion.[4] Negative mode (ESI-) can also be used to detect the deprotonated carboxylate 

, providing complementary validation.[2][3][4]
  • Primary Ion (ESI+):

    
    
    
    
    
    [2][4]
  • Primary Ion (ESI-):

    
    
    
    
    
    [2][3][4]
Fragmentation Pathways (MS/MS)

Fragmentation in MS/MS (Collision-Induced Dissociation) follows predictable pathways driven by the stability of the aromatic core.[2][3][4]

  • Decarboxylation (Neutral Loss of 46 Da or 44 Da): Loss of the carboxylic acid group (

    
     or 
    
    
    
    ) is a primary pathway.[4]
  • Methoxy Radical Loss (Neutral Loss of 15 Da): Sequential loss of methyl radicals (

    
    ) from the methoxy groups.[4]
    
  • Combined Loss: Simultaneous loss of water or ammonia is less common but possible depending on collision energy.[2][4]

Fragmentation Workflow Diagram

The following diagram illustrates the logical fragmentation tree for the protonated molecular ion


.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 198.07 Frag1 Fragment A [M+H - H2O]+ m/z 180 Parent->Frag1 - H2O (18 Da) Frag2 Fragment B (Base Peak) [M+H - HCOOH]+ m/z 152 Parent->Frag2 - HCOOH (46 Da) (Decarboxylation) Frag3 Fragment C [Frag B - CH3•]+ m/z 137 Frag2->Frag3 - CH3• (15 Da) (Demethylation) Frag4 Fragment D [Frag C - CO]+ m/z 109 Frag3->Frag4 - CO (28 Da) (Ring Contraction)

Figure 1: Predicted ESI(+) MS/MS fragmentation pathway for 3-Amino-4,5-dimethoxybenzoic acid.

Experimental Protocols

Sample Preparation for LC-MS

To ensure high-fidelity mass detection without source saturation:

  • Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol or Acetonitrile .

  • Dilution: Dilute the stock solution 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v). Final concentration should be ~10 µg/mL.[4]

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.[2][4]

Quality Control Criteria

For the compound to be deemed "Research Grade" (Purity >98%), it must meet the following criteria:

  • HPLC Purity: Single peak >98% area at 254 nm.[2][4]

  • MS Confirmation: Presence of

    
     198.07 (ESI+) as the base peak; absence of dimerization adducts (e.g., 
    
    
    
    ).[4]
  • IR Verification: Distinct doublet at 3350-3450 cm⁻¹ (Amine) and sharp carbonyl at ~1670 cm⁻¹.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63023679, 3-Amino-4,5-dimethoxybenzoic acid.[2][3][4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (General reference for IR/MS interpretation principles).

  • Accela ChemBio. Product Analysis: 3-amino-4,5-dimethoxybenzoic acid.[1][2][3][4][5] Retrieved from [Link][2][4]

Sources

Technical Guide: Biological Activity & Synthesis of 3-Amino-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Amino-4,5-dimethoxybenzoic acid scaffold (CAS 861556-80-1) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and antimicrobial agents . Unlike its 2-amino and 4-amino isomers, the 3-amino variant offers a unique substitution vector meta to the carboxyl group, allowing for the design of "hinge-binding" motifs in kinase inhibitors that mimic the adenosine triphosphate (ATP) adenine ring.

This guide details the biological mechanisms driven by this scaffold, provides a validated synthesis protocol to overcome regioselectivity challenges, and analyzes the Structure-Activity Relationships (SAR) that make it a privileged structure in oncology and infectious disease research.

Chemical Foundation

Physicochemical Profile[1][2][3]
  • IUPAC Name: 3-Amino-4,5-dimethoxybenzoic acid[1][2][3][4]

  • CAS Number: 861556-80-1[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [4]
  • Molecular Weight: 197.19 g/mol [3][4][5]

  • Key Features:

    • Electron-Rich Core: The 4,5-dimethoxy pattern increases electron density, facilitating

      
      -stacking interactions within protein binding pockets.
      
    • Amphoteric Nature: Contains both a basic aniline amine and an acidic carboxyl group, allowing for diverse salt formations and zwitterionic behavior at physiological pH.

Structural Significance

The molecule serves as a bioisostere for the A-ring of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib). The methoxy groups at positions 4 and 5 mimic the solvation shell of ATP or engage in specific hydrophobic interactions with residues like Cys775 or Leu718 in the EGFR kinase domain.

Validated Synthesis Protocol

Challenge: Direct nitration of Veratric Acid (3,4-dimethoxybenzoic acid) typically yields the 2-nitro isomer (6-nitroveratric acid) due to the directing effects of the methoxy groups. Solution: A robust 3-step route starting from Vanillic Acid ensures regioselective placement of the amino group at the 3-position (equivalent to the 5-position in vanillic acid numbering).

Step-by-Step Methodology
Step 1: Regioselective Nitration
  • Precursor: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

  • Reagents: Concentrated HNO

    
    , Glacial Acetic Acid.
    
  • Mechanism: The hydroxyl group at C4 is a stronger ortho-director than the methoxy group, directing the nitro group to position 5 (meta to the carboxyl).

  • Protocol:

    • Dissolve Vanillic Acid (10 g) in glacial acetic acid (50 mL).

    • Cool to 0–5°C. Dropwise add conc. HNO

      
       (1.1 eq).
      
    • Stir for 2 hours at RT. Pour into ice water.

    • Filter the yellow precipitate (5-Nitrovanillic acid ).

    • Yield Expectation: 85–90%.[6]

Step 2: O-Methylation
  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide, K

    
    CO
    
    
    
    , Acetone (reflux).
  • Protocol:

    • Suspend 5-Nitrovanillic acid (10 g) in acetone (100 mL).

    • Add K

      
      CO
      
      
      
      (2.5 eq) and DMS (2.2 eq). Note: Excess base/alkylating agent methylates both the phenol and the carboxylic acid.
    • Reflux for 6 hours. Monitor by TLC.[7]

    • Evaporate solvent, partition between water/EtOAc.

    • Product: Methyl 3,4-dimethoxy-5-nitrobenzoate .

Step 3: Reduction & Hydrolysis
  • Reagents: H

    
     (balloon), 10% Pd/C, Methanol (for reduction); NaOH/H
    
    
    
    O (for hydrolysis).
  • Protocol:

    • Dissolve nitro-ester in MeOH. Add 10% Pd/C (5 wt%).

    • Stir under H

      
       atmosphere for 4 hours (Reduction of NO
      
      
      
      
      
      NH
      
      
      ).
    • Filter catalyst over Celite.

    • Add 1M NaOH (3 eq) to the filtrate and heat to 50°C for 1 hour (Hydrolysis of Methyl Ester).

    • Acidify carefully to pH 4-5 with 1M HCl to precipitate the zwitterionic product.

    • Final Product: 3-Amino-4,5-dimethoxybenzoic acid.

Visualization: Synthesis & Logic[9]

SynthesisRoute Vanillic Vanillic Acid (Start) NitroVanillic 5-Nitrovanillic Acid (Regioselective Nitration) Vanillic->NitroVanillic HNO3, AcOH (Directs to C5) MethylEster Methyl 3,4-dimethoxy- 5-nitrobenzoate NitroVanillic->MethylEster Me2SO4, K2CO3 (Methylation) FinalProduct 3-Amino-4,5-dimethoxy- benzoic Acid MethylEster->FinalProduct 1. H2, Pd/C (Red) 2. NaOH (Hyd)

Caption: Regioselective synthesis route avoiding the formation of the 2-amino isomer.

Pharmacological Landscape

EGFR Tyrosine Kinase Inhibition

The primary application of 3-amino-4,5-dimethoxybenzoic acid derivatives is in the synthesis of Quinazoline-based EGFR inhibitors .

  • Mechanism of Action: The scaffold acts as the "Tail" or "Core" modifier. When coupled with a quinazoline ring, the 3-amino group forms an amide linkage that positions the dimethoxy-phenyl ring into the hydrophobic pocket of the kinase ATP-binding site.

  • Key Interaction: The methoxy groups function as hydrogen bond acceptors and hydrophobic fillers.

    • 3-position (Amide N): H-bond donor to the backbone carbonyl of residues in the solvent channel.

    • 4,5-dimethoxy: Mimics the ribose/phosphate region of ATP, interacting with the "sugar pocket" or hydrophobic region II.

Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing the 3-amino group with aromatic aldehydes (Schiff bases/hydrazones) exhibit broad-spectrum antimicrobial activity.

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.

  • Potency: Derivatives with electron-withdrawing groups (e.g., -NO

    
    , -Cl) on the benzylidene ring show MIC values comparable to Ciprofloxacin against S. aureus.
    

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of this scaffold is highly sensitive to substitution patterns.

Modification SiteChemical ChangeBiological Consequence (EGFR/Anticancer)
C-1 (Carboxyl) Conversion to AmideEssential. Amide linkage to heterocycles (e.g., quinazoline) creates the hinge-binding pharmacophore. Free acid is inactive in kinase assays.
C-3 (Amino) Alkylation (Secondary Amine)Decreased Activity. Steric bulk here interferes with the planarity required for the amide bond in the binding pocket.
C-4 (Methoxy) Replacement with EthoxyMaintained/Improved. Slightly larger alkoxy groups can better fill the hydrophobic pocket (e.g., Erlotinib uses ethoxy-methoxy pattern).
C-5 (Methoxy) Removal (Monosubstitution)Loss of Potency. The 4,5-dimethoxy "vicinal" pattern is crucial for optimal electron density and shape complementarity.

Experimental Protocol: General Amide Coupling

For generating bioactive derivatives (e.g., coupling to a Quinazoline core).

  • Activation: Dissolve 3-amino-4,5-dimethoxybenzoic acid (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.

  • Coupling: Add the amine partner (e.g., 4-amino-quinazoline derivative) (1.0 eq).

  • Reaction: Stir at 60°C for 4-6 hours under N

    
    .
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (x3). Wash organic layer with brine.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Visualization: Pharmacophore Map

Pharmacophore Benzene Benzene Core (Scaffold) Methoxy4 4-OMe (Hydrophobic Pocket) Benzene->Methoxy4 Methoxy5 5-OMe (Hydrophobic/H-Bond) Benzene->Methoxy5 Amino3 3-NH2 (Linker / H-Bond Donor) Benzene->Amino3 Carboxyl1 1-COOH (Derivatization Site) Benzene->Carboxyl1 Target EGFR Kinase Domain (ATP Pocket) Methoxy4->Target Van der Waals Methoxy5->Target H-Bond Acceptor Amino3->Target Solvent Channel

Caption: Pharmacophore mapping of the 3-Amino-4,5-dimethoxybenzoic acid scaffold within the EGFR binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63023679, 3-Amino-4,5-dimethoxybenzoic acid. Retrieved January 30, 2026 from [Link]

  • MDPI (2024). Design, synthesis, and anticancer assessment of structural analogues of trimethoxybenzylidene derivatives. Journal of Medicinal Chemistry. Retrieved January 30, 2026 from [Link]

Sources

Therapeutic Utility of Aminobenzoic Acid Derivatives: From Structural Scaffolds to Targeted Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzoic acid (ABA) derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for drug design due to the presence of both an amino acceptor/donor and a carboxylic acid moiety on a rigid phenyl ring. While historically categorized by the para-isomer’s role in folate metabolism and local anesthesia, contemporary research has pivoted toward the ortho- (anthranilic acid) and meta- isomers for high-value applications in oncology (PARP inhibition), neuroprotection, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide dissects the pharmacochemistry of ABA derivatives, moving beyond basic textbook definitions to explore structure-activity relationships (SAR), synthetic lethality in cancer treatment, and specific experimental protocols for developing novel bioactive analogues.

Pharmacochemistry & Structural Activity Relationships (SAR)

The therapeutic utility of aminobenzoic acid is dictated strictly by regioisomerism. The position of the amino group relative to the carboxylic acid determines the binding pocket affinity and metabolic fate.

The Regioisomer Divergence
IsomerCommon NamePrimary Pharmacophore UtilityKey Mechanism
2-ABA Anthranilic AcidNSAIDs (Fenamates) COX-1/COX-2 inhibition via hydrophobic channel binding.
3-ABA 3-Aminobenzoic AcidPARP Inhibitors Nicotinamide mimicry; interfering with DNA repair (BER pathway).
4-ABA PABAAnesthetics / Antimetabolites Sodium channel blockade (esters) or Dihydropteroate synthase competition.
SAR of Local Anesthetics (4-ABA Esters)

The anesthetic potency of PABA derivatives (e.g., Benzocaine, Procaine) relies on a delicate lipophilic/hydrophilic balance.

  • Lipophilic Domain (Aromatic Ring): Essential for penetrating the nerve membrane.[1] Electron-donating groups (e.g., -NH2, -OC4H9) at the para or ortho positions increase electron density of the carbonyl oxygen, enhancing potency.[2]

  • Intermediate Chain: Determines metabolic stability. Esters (-COO-) are hydrolyzed by plasma esterases (short half-life), whereas amides (-CONH-) are metabolized in the liver (longer duration).

  • Hydrophilic Domain (Tertiary Amine): Not strictly necessary for activity (e.g., Benzocaine lacks this) but essential for forming water-soluble salts for injection.

Advanced Therapeutic Frontiers

Oncology: PARP Inhibition and Synthetic Lethality

The meta-isomer (3-aminobenzoic acid) scaffold is critical in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

  • Mechanism: PARP enzymes repair single-strand DNA breaks (SSBs).[3][4][5] 3-ABA derivatives mimic nicotinamide, binding to the PARP catalytic domain.

  • Synthetic Lethality: In tumors with BRCA1/2 mutations (which lack Homologous Recombination repair for double-strand breaks), inhibiting PARP leads to the accumulation of SSBs.[4] These convert to toxic double-strand breaks during replication, triggering apoptosis specifically in cancer cells while sparing normal cells.

PABA/NO Hybrids

Recent developments have introduced diazeniumdiolate-based PABA derivatives (PABA/NO).[6] These prodrugs release nitric oxide (NO) intracellularly.

  • Application: Ovarian cancer xenografts.

  • Mechanism: High levels of NO induce nitrosative stress, damaging DNA and inhibiting efflux pumps (P-gp), thereby reversing multidrug resistance (MDR).

Visualization: Therapeutic Decision Logic

The following diagram illustrates the decision matrix for selecting an ABA scaffold based on the desired therapeutic target.

ABADerivatives Start Aminobenzoic Acid Scaffold Selection Isomer2 Ortho- (2-ABA) Anthranilic Acid Start->Isomer2 Isomer3 Meta- (3-ABA) Start->Isomer3 Isomer4 Para- (4-ABA) PABA Start->Isomer4 Target1 Target: COX Enzymes (Inflammation) Isomer2->Target1 N-arylation Target2 Target: PARP Enzyme (Oncology/BRCA+) Isomer3->Target2 Amide Funct. Target3 Target: Na+ Channels (Anesthesia) Isomer4->Target3 Esterification Target4 Target: Folate Pathway (Antimicrobial) Isomer4->Target4 Bioisosterism Drug1 Fenamates (e.g., Mefenamic Acid) Target1->Drug1 Drug2 PARP Inhibitors (Nicotinamide Mimics) Target2->Drug2 Drug3 Benzocaine/Procaine (Lipophilic Esters) Target3->Drug3 Drug4 Sulfonamides (Bioisosteres) Target4->Drug4

Caption: Structural logic flow for selecting ABA regioisomers based on therapeutic targets (COX, PARP, or Ion Channels).

Experimental Technical Guide

This section details a self-validating workflow for synthesizing and testing a Schiff Base derivative of 4-Aminobenzoic Acid , a common route for generating novel antimicrobial or anticancer candidates.

Protocol: Synthesis of 4-[(Substituted-benzylidene)amino]benzoic Acid

Objective: Create a library of azomethine derivatives to screen for biological activity.

Reagents:

  • 4-Aminobenzoic acid (PABA) (High Purity >99%)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 0.01 mol of 4-aminobenzoic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial acetic acid to catalyze the nucleophilic attack of the amine.

  • Coupling: Add 0.01 mol of the selected aldehyde dropwise with continuous stirring.

  • Reflux: Heat the mixture under reflux for 3–5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Methanol:Chloroform (1:9).

    • Validation Check: The disappearance of the starting amine spot and the appearance of a new spot with a different Rf value confirms Schiff base formation.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL). The Schiff base typically precipitates immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to ensure removal of unreacted aldehyde.

  • Characterization: Confirm structure via FT-IR (look for C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (azomethine proton singlet at δ 8.3–8.8 ppm).

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative potential of the synthesized derivative against cancer cell lines (e.g., MCF-7 or HepG2).

Workflow:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C / 5% CO₂.
    
  • Treatment: Treat cells with the synthesized ABA derivative at graded concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
    • Data Output: Plot dose-response curves to calculate the IC50 value.

Mechanism Visualization: Synthetic Lethality

The following diagram details the mechanism of action for 3-ABA derivatives (PARP Inhibitors) in the context of BRCA-deficient cancer cells.

SyntheticLethality DNA_Damage Single Strand DNA Break (SSB) PARP_Active PARP Enzyme Recruited (Repairs SSB) DNA_Damage->PARP_Active Normal Physiology Inhibitor 3-ABA Derivative / PARP Inhibitor (Traps PARP on DNA) DNA_Damage->Inhibitor + Drug Treatment Replication DNA Replication Fork Arrives Inhibitor->Replication Unrepaired SSB DSB Collapse to Double Strand Break (DSB) Replication->DSB NormalCell Normal Cell (BRCA Functional) DSB->NormalCell CancerCell Cancer Cell (BRCA Mutated/Deficient) DSB->CancerCell Repair_HR Homologous Recombination (HR) (Error-Free Repair) NormalCell->Repair_HR No_Repair No HR Repair Available (NHEJ Failure) CancerCell->No_Repair Survival Cell Survival Repair_HR->Survival Death Apoptosis / Mitotic Catastrophe (Synthetic Lethality) No_Repair->Death

Caption: Mechanism of Synthetic Lethality: How PARP inhibition targets BRCA-deficient cancer cells while sparing healthy tissue.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. BenchChem. Link

  • Al-Ostoot, F. H., et al. (2023).[7] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.[8] Link

  • Kee, Y., & Tan, D. S. P. (2024). Mechanism of PARP inhibitor action and resistance. Drug Target Review. Link

  • Pharmacy 180. (n.d.). SAR of Anthranilic Acid Derivatives (Fenamates). Pharmacy 180. Link

  • Genomics Education Programme. (2023). PARP inhibitors — Knowledge Hub. NHS Health Education England. Link

  • Saqib, M., et al. (2020). PABA/NO as an Anticancer Lead: Analogue Synthesis and In Vitro Activity. National Institutes of Health (PMC). Link

Sources

3-Amino-4,5-dimethoxybenzoic Acid: A Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and medicinal chemistry applications of 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1).

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a specialized aromatic building block characterized by a meta-amino, para-methoxy, meta-methoxy substitution pattern relative to the carboxylic acid. Unlike its more common isomer, 2-amino-4,5-dimethoxybenzoic acid (a precursor to Acotiamide and quinazoline EGFR inhibitors), the 3-amino isomer offers a unique "meta-amino" vector for scaffold diversification.

This compound serves as a critical bioisostere for the privileged 3,4,5-trimethoxyphenyl (gallic) moiety, allowing researchers to introduce hydrogen-bond donor capability (via the amine) into an otherwise hydrophobic, electron-rich pharmacophore.

Key Technical Specifications
PropertyData
CAS Number 861556-80-1
IUPAC Name 3-Amino-4,5-dimethoxybenzoic acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Off-white to beige powder
pKa (Predicted) ~4.7 (COOH), ~3.5 (Aniline MH+)
Solubility DMSO, DMF, Methanol; sparingly soluble in water
Key Functional Groups Carboxylic acid (C1), Primary Amine (C3), Methoxy (C4, C5)

Synthetic Accessibility & Preparation

While less ubiquitous than veratric acid, the 3-amino isomer is accessible via specific functionalization of gallic acid derivatives.

Retrosynthetic Analysis

The synthesis typically diverges from 3,4,5-trimethoxybenzoic acid or 3-bromo-4,5-dimethoxybenzoic acid .

  • Route A (Nitration/Reduction): Nitration of 3,4-dimethoxybenzoic acid predominantly yields the 2-nitro isomer. To access the 3-amino position, a blocking group strategy or starting from 3-hydroxy-4,5-dimethoxybenzoic acid (via Smiles rearrangement or Buchwald amination of the triflate) is required.

  • Route B (Bromination/Amination):

    • Precursor:3-Bromo-4,5-dimethoxybenzoic acid .

    • Transformation: Copper-catalyzed amination (Cu₂O/NH₃) or Pd-catalyzed Buchwald-Hartwig coupling using a masked ammonia source (e.g., benzophenone imine).

Experimental Protocol: Preparation from 3-Bromo-4,5-dimethoxybenzoic acid

Note: This protocol is adapted for laboratory-scale preparation.

Reagents: 3-Bromo-4,5-dimethoxybenzoic acid (1.0 eq), CuSO₄·5H₂O (0.1 eq), Aqueous Ammonia (28%), NaOH.

  • Charge: In a high-pressure autoclave, dissolve 3-bromo-4,5-dimethoxybenzoic acid (10 mmol) in 28% aqueous ammonia (20 mL).

  • Catalyst: Add CuSO₄·5H₂O (1 mmol) and metallic copper powder (0.5 mmol).

  • Reaction: Seal and heat to 130°C for 12–16 hours. (Pressure reaches ~10–15 bar).

  • Workup: Cool to RT. Filter to remove copper residues.

  • Isolation: Acidify the filtrate with concentrated HCl to pH 4.0. The product precipitates as a beige solid.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Reactivity Profile & Chemical Logic

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.

The "Meta-Amino" Vector

Unlike ortho-amino acids (anthranilic acids) which cyclize to form quinazolines or benzoxazinones, the 3-amino group in this scaffold does not readily cyclize with the C1-carboxyl group due to geometric constraints. This makes it an ideal linker scaffold .

  • N-Acylation: Reacts selectively with acid chlorides or isocyanates to form amides/ureas without competing cyclization.

  • Sandmeyer Transformation: The amino group can be converted to a diazonium salt, enabling access to 3-halo , 3-cyano , or 3-hydroxy derivatives, effectively allowing "point mutation" studies of the aromatic ring.

Electronic Effects

The 4,5-dimethoxy pattern makes the ring electron-rich.

  • Electrophilic Aromatic Substitution (EAS): The C2 and C6 positions are activated. However, the C2 position is sterically crowded (flanked by COOH and NH₂/OMe). Halogenation typically occurs at C6 (ortho to the acid, meta to the amine).

Divergent Synthesis Workflow

The following diagram illustrates how this building block serves as a divergence point for library generation.

G cluster_0 Chemo-Selectivity Logic Start 3-Amino-4,5- dimethoxybenzoic Acid Amide Amide Coupling (R-COOH / HATU) Start->Amide Selectivity: NH2 > COOH Urea Urea Formation (R-NCO) Start->Urea Isocyanate Ester Esterification (MeOH / H+) Start->Ester Protection Suzuki Sandmeyer -> Iodo -> Suzuki Coupling Start->Suzuki NaNO2/KI Lib1 N-Acyl Analog Library (Kinase Inhibitors) Amide->Lib1 Lib2 Urea/Carbamate Series (Solubility Tuning) Urea->Lib2 Lib3 3-Aryl-4,5-dimethoxy Benzoates Suzuki->Lib3

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and carboxylic acid.

Applications in Drug Discovery

Pharmacophore Modulation (The "Trimethoxy" Mimic)

The 3,4,5-trimethoxyphenyl group is a privileged motif found in tubulin inhibitors (Colchicine, Combretastatin) and reserpine.

  • Problem: The trimethoxy motif is metabolically labile (O-demethylation) and has poor water solubility.

  • Solution: Replacing the 3-methoxy group with a 3-amino (or 3-amido) group creates the 3-amido-4,5-dimethoxy scaffold.

    • H-Bonding: Introduces a donor (NH) where previously there was only an acceptor (OMe).

    • Solubility: The amine/amide often improves solubility and lowers LogP compared to the trimethoxy analog.

Kinase Inhibitor Design

In Type II kinase inhibitors, the "hinge binder" often requires a specific H-bond donor/acceptor motif.

  • The 3-amino-4,5-dimethoxy moiety can serve as the solvent-exposed tail or the linker connecting the hinge binder to the hydrophobic pocket.

  • Example Logic: Coupling 3-amino-4,5-dimethoxybenzoic acid with a heteroaryl amine (at the COOH) and an acyl chloride (at the NH2) creates a "reverse amide" linker system distinct from standard benzamides.

Detailed Experimental Procedures

Protocol A: Selective N-Acylation (Amide Library Generation)

Target: Synthesis of 3-(acylamino)-4,5-dimethoxybenzoic acid.

  • Dissolution: Dissolve 3-amino-4,5-dimethoxybenzoic acid (1.0 mmol) in dry DMF (5 mL) and Pyridine (2.0 eq).

  • Addition: Cool to 0°C. Add the requisite Acid Chloride (1.1 eq) dropwise.

    • Note: If using a carboxylic acid coupling partner, pre-activate with HATU/DIPEA in a separate vial before adding the aniline.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass M+1).

  • Quench: Pour into 1N HCl (20 mL). The product usually precipitates.

  • Purification: Filter the solid. Wash with water and diethyl ether. Yields are typically 80–95%.

Protocol B: Methyl Ester Protection (For COOH functionalization)

Target: Methyl 3-amino-4,5-dimethoxybenzoate.

  • Reflux: Suspend the acid (5.0 g) in anhydrous Methanol (50 mL).

  • Catalyst: Add Thionyl Chloride (1.5 eq) dropwise at 0°C (Exothermic!).

  • Heat: Reflux for 3 hours. The solution will become clear.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat. NaHCO₃.

  • Result: The methyl ester is obtained as a crystalline solid, ready for amide coupling at the aniline position without COOH interference.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 63023679 (3-Amino-4,5-dimethoxybenzoic acid). National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Amination of Bromobenzoic Acids)

    • Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Ammonia." Journal of Organic Chemistry, 2005. Link

  • Building Block Applications (Isocyanate Reactions)

    • Tsai, J. H., et al. "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 1999. Link

  • Structural Context (Benzimidazole Contrast)

    • Note: References regarding benzimidazole formation from ortho-diamines are provided to contrast with the meta-amino reactivity of the subject compound. See: Beilstein Journal of Organic Chemistry, 2017. Link

Disclaimer: This guide is for research purposes only. 3-Amino-4,5-dimethoxybenzoic acid is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as per its Safety Data Sheet (SDS).

Methodological & Application

synthesis of 3-Amino-4,5-dimethoxybenzoic acid from 3-nitro-4-X-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1) is a critical transformation in the production of various pharmaceutical intermediates, distinct from its isomer, the Acotiamide intermediate (2-hydroxy-4,5-dimethoxybenzoic acid).

This application note details the robust conversion of 3-nitro-4-X-benzoic acid precursors to the target amine. We define the starting material "3-nitro-4-X-benzoic acid" in the context of a trisubstituted benzene ring where X represents a labile functionality (Hydroxyl or Chloro) at the 4-position, and a methoxy group is pre-positioned at the 5-position (e.g., 5-nitrovanillic acid derivatives).

This guide prioritizes the 5-Nitrovanillic Acid Route (X = OH) as the industry standard for scalability and regiochemical purity, while providing a contingency protocol for the Chloro-displacement Route (X = Cl).

Retrosynthetic Analysis & Route Selection

The structural challenge lies in establishing the 3,4,5-substitution pattern. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) predominantly yields the 2-nitro isomer (6-nitroveratric acid), making it an inefficient route for the 3-amino target.

Therefore, the synthesis relies on the latent symmetry of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). Nitration directs to the 5-position, creating the required "3-nitro-4-X-5-methoxy" scaffold (renumbered based on priority).

Strategic Pathways
  • Pathway A (The Hydroxyl Route): Methylation of 3-nitro-4-hydroxy-5-methoxybenzoic acid (5-Nitrovanillic acid).

    • Mechanism:[1][2][3][4][5][6]

      
       O-Methylation.
      
    • Pros: High yield, cheap starting materials, avoids heavy metal waste from halogenation.

  • Pathway B (The Chloro Route): Methoxylation of 3-nitro-4-chloro-5-methoxybenzoic acid.

    • Mechanism:[1][2][3][4][5][6]

      
       (Nucleophilic Aromatic Substitution).
      
    • Pros: Useful if the chloro-precursor is already available from other workflows.

Reaction Logic Diagram

SynthesisPath Start_Vanillic Vanillic Acid (4-OH-3-OMe-Benzoic Acid) Precursor_A 3-Nitro-4-hydroxy-5-methoxybenzoic acid (X = OH) Start_Vanillic->Precursor_A Nitration (HNO3) Intermediate 3-Nitro-4,5-dimethoxybenzoic acid Precursor_A->Intermediate Methylation (DMS or MeI, K2CO3) Precursor_B 3-Nitro-4-chloro-5-methoxybenzoic acid (X = Cl) Precursor_B->Intermediate SNAr Substitution (NaOMe, MeOH) Target 3-Amino-4,5-dimethoxybenzoic acid (Target) Intermediate->Target Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Strategic pathways for the synthesis of 3-Amino-4,5-dimethoxybenzoic acid.

Critical Precursor Check

Before proceeding, verify the substitution pattern of your starting material "3-nitro-4-X-benzoic acid".

Precursor IdentityX GroupC5 SubstituentSuitabilityAction Required
5-Nitrovanillic acid -OH-OMeIdeal Proceed to Protocol 1 (Methylation).
3-Nitro-4-chloro-5-methoxybenzoic acid -Cl-OMeViable Proceed to Protocol 2 (Substitution).
3-Nitro-4-chlorobenzoic acid -Cl-HInvalid STOP. This precursor lacks the C5-methoxy group. Proceeding will yield 3-amino-4-methoxybenzoic acid, not the 4,5-dimethoxy target.

Experimental Protocols

Protocol 1: Methylation of 3-Nitro-4-hydroxy-5-methoxybenzoic acid

Objective: Convert the phenolic hydroxyl group (X=OH) to a methoxy group.

Reagents:

  • Starting Material: 3-Nitro-4-hydroxy-5-methoxybenzoic acid (1.0 eq)

  • Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) [Note: Methyl Iodide can be substituted but is more expensive]

  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10.0 g (46.9 mmol) of starting material in 100 mL of Acetone.

  • Base Addition: Add 19.5 g (141 mmol) of anhydrous

    
    . The suspension will turn bright yellow (phenolate formation).
    
  • Methylation: Heat the mixture to reflux (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    C). Dropwise add 11.2 mL (117 mmol) of Dimethyl Sulfate over 30 minutes. Caution: DMS is highly toxic. Use a scrubber.
    
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (

    
    ) should disappear, replaced by the ester-ether intermediate (
    
    
    
    ).
  • Hydrolysis (In-situ): Since DMS often methylates the carboxylic acid to an ester, a hydrolysis step is required. Add 20 mL of 10% NaOH solution and reflux for 1 hour to hydrolyze the methyl ester back to the acid.

  • Workup: Evaporate acetone under reduced pressure. Acidify the aqueous residue with 2N HCl to pH 2.

  • Isolation: The product, 3-nitro-4,5-dimethoxybenzoic acid , will precipitate as a pale yellow solid. Filter, wash with cold water, and dry.[2]

    • Expected Yield: 85–92%

    • Melting Point: 190–193°C

Protocol 2: Substitution of 3-Nitro-4-chloro-5-methoxybenzoic acid

Objective: Displace the chloride (X=Cl) with methoxide via


.

Reagents:

  • Starting Material: 3-Nitro-4-chloro-5-methoxybenzoic acid (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) (3.0 eq, 25% in MeOH)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge 10.0 g of starting material into a flask containing 80 mL of anhydrous Methanol.

  • Addition: Slowly add the Sodium Methoxide solution at room temperature. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. The electron-withdrawing nitro group activates the 4-chloro position for displacement.
    
  • Quench: Cool to room temperature. Evaporate approximately 70% of the methanol.

  • Acidification: Pour the residue into 100 mL of ice water and acidify with conc. HCl to pH 1.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary to remove salt byproducts.

Protocol 3: Reduction to 3-Amino-4,5-dimethoxybenzoic acid

Objective: Reduce the nitro group to the target amine without demethylating the ether groups.

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or 3 atm pressure)
    
  • Solvent: Methanol or Ethanol[4][7]

  • Suspend 5.0 g of 3-nitro-4,5-dimethoxybenzoic acid in 50 mL Methanol.

  • Add 0.25 g of 10% Pd/C under inert atmosphere (

    
    ).
    
  • Purge with Hydrogen gas and stir vigorously at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.[4]

  • Concentration: Evaporate the solvent to yield the off-white solid product.[2]

Method B: Iron/Acid Reduction (Robust for Scale-up) [4]

  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (catalytic) or dilute HCl.

  • Solvent: Ethanol/Water (3:1).

  • Suspend 5.0 g of nitro-intermediate in 40 mL Ethanol and 10 mL Water.

  • Add 0.5 g

    
     and 3.7 g Iron powder.
    
  • Heat to reflux for 2 hours.

  • Basification: Adjust pH to ~9 with

    
     to precipitate iron salts.
    
  • Hot Filtration: Filter the hot mixture.

  • Acidification: Adjust the filtrate pH to 4–5 (isoelectric point) to precipitate the amino acid.

Analytical Validation

Target Molecule: 3-Amino-4,5-dimethoxybenzoic acid[1][8][9][10][11]

  • Appearance: Off-white to beige powder.[4]

  • Molecular Weight: 197.19 g/mol .[11]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, -COOH)
      
    • 
       6.95 (d, 1H, Ar-H, C2)
      
    • 
       6.88 (d, 1H, Ar-H, C6)
      
    • 
       5.10 (br s, 2H, -NH2)
      
    • 
       3.78 (s, 3H, -OMe)
      
    • 
       3.72 (s, 3H, -OMe)
      
    • Note: The chemical shifts of the aromatic protons are close due to the similar electronic environment.

References

  • Synthesis of Amino-Hydroxybenzoic Acids: Lysenko, Z.[4] "Preparation of 3-amino-4-hydroxybenzoic acids."[4][12][13] U.S. Patent 4,841,085. (1989). Context: Describes the foundational nitration/reduction chemistry on the vanillic acid scaffold.

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.
  • Acotiamide Intermediate Synthesis (Structural Context): CN105439978A. "Preparation method of acotiamide intermediate."[3][14][15] Context: Distinguishes the 2-hydroxy-4,5-dimethoxy isomer from the 3-amino target.

  • Commercial Target Validation: CAS Common Chemistry. "Benzoic acid, 3-amino-4,5-dimethoxy- (CAS 861556-80-1)."[1][8][9][11] Context: Verification of the target compound identity.[4] [8]

Sources

laboratory scale synthesis protocol for 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-4,5-dimethoxybenzoic Acid

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid (CAS: 25395-16-2) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, including specific kinase inhibitors and anti-inflammatory agents like Iguratimod analogues. While simple in structure, the specific substitution pattern—an amino group vicinal to two methoxy groups—presents a regiochemical challenge. Direct nitration of 3,4-dimethoxybenzoic acid (Veratric acid) typically yields the 2-nitro isomer (leading to 2-amino-4,5-dimethoxybenzoic acid) due to steric and electronic directing effects.

This application note details a robust, regioselective four-step protocol starting from Vanillic Acid . By leveraging the ortho-directing power of the phenol group in Vanillic acid, we install the nitro group at the desired position (C5) before methylating the phenol. This "protect-last" strategy ensures 100% regioselectivity for the 3-amino isomer.

Retrosynthetic Analysis & Strategy

The synthesis relies on the principle that the hydroxyl group in Vanillic acid is a stronger activating group than the methoxy or carboxyl groups.

  • Target: 3-Amino-4,5-dimethoxybenzoic acid.[1]

  • Precursor: 3,4-Dimethoxy-5-nitrobenzoic acid.[2]

  • Key Transformation: Regioselective nitration of Vanillic acid at C5, followed by O-methylation.

Note on Isomerism: The target molecule is symmetric regarding the carbon skeleton positions 3 and 5 relative to the C4 axis. Therefore, 5-amino-3,4-dimethoxybenzoic acid is chemically identical to 3-amino-4,5-dimethoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Regioselective Nitration of Vanillic Acid

Objective: Introduce the nitro group at the C5 position (ortho to the hydroxyl).

  • Reagents: Vanillic acid (1.0 eq), Nitric acid (65%, 1.2 eq), Glacial Acetic Acid (Solvent).

  • Equipment: 500 mL 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.

Procedure:

  • Dissolution: Charge the flask with Vanillic acid (50.0 g, 297 mmol) and Glacial Acetic Acid (200 mL) . Stir until a suspension or partial solution is formed.

  • Cooling: Cool the mixture to 0–5 °C using an ice/salt bath.

  • Addition: Add Nitric acid (65%, 25 mL, ~360 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will turn yellow/orange.

  • Quench: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product, 5-Nitrovanillic acid , will precipitate as a yellow solid.[3][4]

  • Isolation: Filter the solid, wash with cold water (3 x 100 mL) to remove excess acid, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 80–85%

    • Appearance: Yellow crystalline solid.[5]

Step 2: O-Methylation and Esterification

Objective: Convert the phenolic hydroxyl to a methoxy group. Under these conditions, the carboxylic acid is also methylated to the methyl ester, which improves solubility and purification.

  • Reagents: 5-Nitrovanillic acid (1.0 eq), Dimethyl Sulfate (DMS) (2.5 eq), Potassium Carbonate (K₂CO₃) (3.0 eq), Acetone (Solvent).

  • Safety: DMS is highly toxic and mutagenic. Use a closed hood and neutralize waste with aqueous ammonia.

Procedure:

  • Setup: In a 1 L flask, dissolve 5-Nitrovanillic acid (50.0 g) in Acetone (400 mL) .

  • Base Addition: Add anhydrous K₂CO₃ (97.0 g) . The mixture will form a thick slurry.

  • Alkylation: Add Dimethyl Sulfate (56 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3) until the starting material is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/K₂SO₄).

  • Concentration: Evaporate the acetone filtrate to dryness.

  • Precipitation: Triturate the residue with cold water to crystallize Methyl 3,4-dimethoxy-5-nitrobenzoate . Filter and dry.[6][7]

    • Expected Yield: 90–95%

Step 3: Hydrolysis of the Methyl Ester

Objective: Return the ester to the free carboxylic acid.

  • Reagents: Methyl 3,4-dimethoxy-5-nitrobenzoate, NaOH (2M aq), Methanol.

Procedure:

  • Suspend the ester in Methanol (200 mL) .

  • Add NaOH (2M, 150 mL) .

  • Heat to 60 °C for 1 hour. The solid will dissolve as the salt forms.

  • Cool to room temperature and acidify with HCl (6M) to pH 2.

  • Filter the precipitated 3,4-Dimethoxy-5-nitrobenzoic acid . Wash with water and dry.[6]

    • Expected Yield: 95%

Step 4: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the amine without reducing the aromatic ring.

  • Reagents: 3,4-Dimethoxy-5-nitrobenzoic acid, 10% Pd/C (5 wt% loading), Methanol/THF (1:1).

  • Equipment: Hydrogenation shaker (Parr) or balloon (for small scale).

Procedure:

  • Solution: Dissolve the nitro-acid (20.0 g) in MeOH/THF (1:1, 200 mL) .

  • Catalyst: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen/Argon). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge with Hydrogen gas (H₂) and stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to approx. 50 mL. Cool to 0 °C to crystallize the product.

  • Final Product: 3-Amino-4,5-dimethoxybenzoic acid .

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC).[8]

Physicochemical Data Summary

CompoundRoleMW ( g/mol )AppearanceKey Reactivity
Vanillic Acid Starting Material168.15White/Cream PowderOrtho-directing phenol
5-Nitrovanillic Acid Intermediate 1213.14Yellow SolidAcidic, Nitro-activated
Methyl 3,4-dimethoxy-5-nitrobenzoate Intermediate 2241.19Pale Yellow SolidEster, protected phenol
3-Amino-4,5-dimethoxybenzoic acid Target 197.19 Off-white/Grey Solid Amphoteric

Process Logic & Pathway Visualization

The following diagram illustrates the regiochemical logic. Note how the ortho direction of the OH group in Step 1 is the determining factor for the final substitution pattern.

SynthesisPathway cluster_logic Key Regiochemical Control Start Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Inter1 5-Nitrovanillic Acid (Regioselective Nitration at C5) Start->Inter1 HNO3, AcOH 0-10°C (Nitration) Inter2 Methyl 3,4-dimethoxy-5-nitrobenzoate (Full Methylation) Inter1->Inter2 DMS, K2CO3 Acetone, Reflux Inter3 3,4-Dimethoxy-5-nitrobenzoic Acid (Hydrolysis) Inter2->Inter3 NaOH, MeOH Hydrolysis Final 3-Amino-4,5-dimethoxybenzoic Acid (Target) Inter3->Final H2, Pd/C Reduction Note Direct nitration of Veratric Acid (3,4-dimethoxy) yields the undesired 2-nitro isomer. Starting with Vanillic Acid directs NO2 to C5.

Caption: Step-wise synthetic pathway ensuring regioselective installation of the amino group at position 3 (C5 relative to vanillic acid numbering).

Troubleshooting & Optimization

  • Regioselectivity Issues: If you observe the formation of 2-nitrovanillic acid (rare), ensure the temperature during nitration is strictly kept below 10 °C. Higher temperatures increase the energy available for overcoming the activation barrier at the more sterically hindered C2 position.

  • Incomplete Methylation: The phenolic hydroxyl is less nucleophilic when a nitro group is ortho to it. Ensure K₂CO₃ is anhydrous and finely ground. If the reaction stalls, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive Methyl Iodide in situ (Finkelstein condition).

  • Amine Oxidation: The final amino acid is sensitive to air oxidation (turning brown/purple). Store under nitrogen/argon and away from light.

References

  • BenchChem. Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.[3][5] Retrieved from

  • Google Patents. Method for synthesizing methyl 3,4,5-trimethoxybenzoate (Analogous Methylation Protocol). Patent CN105732374A. Retrieved from

  • ChemicalBook. Synthesis of 2-Amino-4,5-dimethoxybenzoic acid (Isomer Comparison). Retrieved from

  • Wikipedia. 5-Nitrovanillin Properties and Reactivity.[9] Retrieved from

  • Biosynth. 3,4-Dimethoxy-5-nitrobenzoic acid (Intermediate Data). Retrieved from

Sources

Application Note: High-Purity Isolation of 3-Amino-4,5-dimethoxybenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-4,5-dimethoxybenzoic acid is a valuable substituted aniline derivative serving as a critical building block in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable techniques for the purification of 3-Amino-4,5-dimethoxybenzoic acid. We detail three primary methodologies: recrystallization, pH-mediated acid-base extraction, and column chromatography, explaining the scientific principles that govern each technique and providing detailed, field-proven protocols.

Physicochemical Profile and Its Implications for Purification

A thorough understanding of the physicochemical properties of 3-Amino-4,5-dimethoxybenzoic acid is fundamental to designing an effective purification strategy. The molecule's structure, featuring both a weakly basic aromatic amine group (-NH₂) and a weakly acidic carboxylic acid group (-COOH), defines its amphoteric character. This dual functionality is the cornerstone of the most effective purification methods.

Table 1: Physicochemical Properties of 3-Amino-4,5-dimethoxybenzoic acid and Related Isomers.

Property 3-Amino-4,5-dimethoxybenzoic acid 3-Amino-4-methoxybenzoic acid 2-Amino-4,5-dimethoxybenzoic acid
Molecular Formula C₉H₁₁NO₄[1] C₈H₉NO₃[2] C₉H₁₁NO₄[3][4]
Molecular Weight 197.19 g/mol [1] 167.16 g/mol [2] 197.19 g/mol [3][4]
Appearance Solid Powder[1] Cream to pale brown powder[5] Light gray crystalline product[3]
Melting Point Data not available 208-210 °C[6][7] 188-194 °C[4]
Predicted pKa (COOH) ~4.5 (estimated) ~4.69[7] Not available
Predicted pKa (NH₃⁺) ~3.5 (estimated) Not available Not available

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMSO); pH-dependent aqueous solubility.[8] | Soluble in water[6][7] | Soluble in hot water[3] |

The key takeaway from this profile is the compound's amphoteric nature. By manipulating the pH of an aqueous solution, we can selectively protonate the amine group (making it a water-soluble cation under acidic conditions) or deprotonate the carboxylic acid group (making it a water-soluble anion under basic conditions). At its isoelectric point (pI), the molecule will exist primarily as a neutral zwitterion with minimal aqueous solubility, allowing it to be precipitated from solution.

Analysis of Potential Impurities from Synthesis

The most common synthetic route to 3-Amino-4,5-dimethoxybenzoic acid involves the reduction of a corresponding nitro-substituted precursor, such as 4,5-dimethoxy-3-nitrobenzoic acid. The purification strategy must therefore be designed to remove impurities originating from this process.

Common Impurities Include:

  • Unreacted Starting Material: 4,5-dimethoxy-3-nitrobenzoic acid (acidic, non-basic).

  • Incomplete Reduction Intermediates: Such as nitroso or hydroxylamine derivatives (neutral or weakly basic).

  • Precursors: Such as 3,4-dimethoxybenzoic acid if the nitration step was incomplete.

  • Catalyst Residues: e.g., Palladium on carbon (heterogeneous, easily filtered) or iron salts (can be removed by pH manipulation).

The distinct functional groups of these impurities relative to the target compound (Table 2) are the basis for their separation.

Table 2: Functional Profile of Target Compound vs. Key Impurities.

Compound Key Functional Groups Acidity/Basicity Expected Behavior in Acid-Base Extraction
3-Amino-4,5-dimethoxybenzoic acid (Target) -NH₂, -COOH Amphoteric Soluble in both aqueous acid and aqueous base
4,5-Dimethoxy-3-nitrobenzoic acid (Impurity) -NO₂, -COOH Acidic Insoluble in aqueous acid; Soluble in aqueous base

| Neutral Intermediates (Impurity) | e.g., -NO, -NHOH | Neutral | Insoluble in both aqueous acid and aqueous base |

Purification Protocols

Based on the properties outlined above, the following protocols can be employed, ranging from a simple bulk purification to a high-resolution chromatographic method.

Protocol 1: Recrystallization for Bulk Purification

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-5 °C), while impurities either remain in solution or are insoluble in the hot solvent.

Recommended Solvents: Ethanol/water mixtures, acetone/water, or isopropanol. The presence of water is often beneficial due to the polar nature of the amino acid functionality.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-Amino-4,5-dimethoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Co-solvent Addition: While hot, add the co-solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid. Add a few more drops of the primary solvent until the solution is clear again. This ensures the solution is perfectly saturated.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (If Needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Workflow for purification by recrystallization.

Protocol 2: Selective Acid-Base Extraction

Principle: This highly efficient liquid-liquid extraction method exploits the amphoteric nature of the target compound to separate it from non-amphoteric impurities. The compound is moved between organic and aqueous phases by systematically adjusting the pH.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Removal of Basic Impurities (If any): This step is often skipped if no significant basic impurities are expected. Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move to the aqueous layer, while neutral and basic impurities remain in the organic layer. Discard the organic layer and proceed with the aqueous layer.

  • Separation from Neutral & Acidic Impurities:

    • Acidify the aqueous solution from the previous step (or the initial crude dissolved in a basic solution) to pH ~1-2 using 1M HCl. This protonates the amino group.

    • Extract this acidic aqueous solution with ethyl acetate (3x volumes). Neutral impurities will be extracted into the organic phase. Acidic impurities (like the nitro-acid starting material) will be protonated and may also partition into the organic phase.

    • Combine the organic extracts and discard them. The target compound remains in the acidic aqueous phase as its hydrochloride salt.

  • Precipitation of Pure Product:

    • While stirring the acidic aqueous phase, slowly add a base (e.g., 1M NaOH or concentrated NH₄OH) to adjust the pH to the compound's isoelectric point (pI), estimated to be around pH 4-5.

    • As the pI is approached, the pure 3-Amino-4,5-dimethoxybenzoic acid will precipitate out as a neutral zwitterion.

  • Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum as described in Protocol 1.

Acid_Base_Extraction start Crude Mixture (Target + Impurities) in Ethyl Acetate step1 Wash with 1M HCl (aq) Organic Layer: Neutral Impurities Acidic Impurities Aqueous Layer: Target-NH3+Cl- start->step1 step2 Aqueous Layer (from Step 1) Adjust pH to ~4.5 with NaOH step1:aq->step2 Separate precipitate Precipitate Forms step2->precipitate filter Filter, Wash, Dry precipitate->filter pure Pure Product filter->pure

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Chromatographic Purification

Principle: For achieving the highest levels of purity or for separating very similar compounds, column chromatography is the method of choice. Both normal-phase and reversed-phase techniques can be adapted for this amphoteric molecule.

Method A: Modified Normal-Phase Flash Chromatography

Due to the presence of both acidic and basic functional groups, standard silica gel chromatography can result in significant peak tailing and poor recovery. This is overcome by adding a modifier to the mobile phase to suppress unwanted interactions with the silica surface.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate.

    • Modifier: Add 0.5-1% triethylamine (NEt₃) to the mobile phase to mask the acidic silanol groups and prevent irreversible adsorption of the basic amine. Alternatively, adding 0.5-1% acetic acid (AcOH) can be used to ensure all carboxylic acids are protonated, though this may cause the amine to streak. Triethylamine is generally preferred.

  • Protocol:

    • Pack a column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Equilibrate the column with the starting mobile phase (e.g., 100% DCM + 1% NEt₃).

    • Dissolve the crude sample in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the top of the column.

    • Elute the column with a polarity gradient (e.g., 0% to 10% Methanol in DCM, both containing 1% NEt₃).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine pure fractions and remove the solvent under reduced pressure.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is ideal for final polishing to achieve >99% purity and is the standard for analytical assessment.

  • Stationary Phase: C18-functionalized silica column.

  • Mobile Phase System: A gradient of an organic solvent (Acetonitrile or Methanol) and water.

    • Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent. This maintains a low pH (~2-3), ensuring the carboxylic acid is fully protonated (-COOH) and the amine is fully protonated (-NH₃⁺), leading to sharp, symmetrical peaks.

  • Protocol:

    • System: An HPLC system equipped with a UV detector.

    • Column: A preparative or semi-preparative C18 column (e.g., 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in Deionized Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV detector set to a wavelength where the compound absorbs, likely around 254 nm or 310 nm.

    • Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Procedure: Dissolve the sample in a small amount of the mobile phase, filter through a 0.45 µm syringe filter, inject onto the column, and collect fractions corresponding to the main peak. Combine fractions and remove the organic solvent. The final product can be recovered by lyophilization to yield the TFA salt or by subsequent pH adjustment and extraction.

Chromatography_Workflow A Sample Dissolved in Mobile Phase C Sample Injection A->C B Column Equilibration B->C D Gradient Elution C->D E Fraction Collection (UV Monitoring) D->E F Purity Analysis (TLC / HPLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Compound H->I

Caption: General workflow for chromatographic purification.

Purity Assessment

The efficacy of any purification protocol must be validated. The purity of the final 3-Amino-4,5-dimethoxybenzoic acid should be assessed using one or more of the following methods:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified sample should show a single spot.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity. Compare the observed value to literature values for related isomers as a benchmark.[4][6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An analytical run on a C18 column should show a single major peak, allowing for purity calculation by area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.

Conclusion

The successful purification of 3-Amino-4,5-dimethoxybenzoic acid hinges on a rational application of its unique amphoteric properties. For large-scale, industrial applications, a combination of acid-base extraction followed by recrystallization offers a cost-effective and robust route to high-purity material. For laboratory-scale synthesis and the preparation of analytical standards, flash chromatography provides excellent separation, while RP-HPLC is the definitive method for achieving the highest possible purity. The selection of the appropriate technique should be guided by the initial purity of the crude material, the required final purity, and the scale of the operation.

References

  • Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem. Retrieved from [Link]

  • ChemSynthesis. (2025). 3,4-dimethoxy-5-methylbenzoic acid. ChemSynthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. Solubilityofthings.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12409091, 4-Amino-3,5-dimethoxybenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63023679, 3-Amino-4,5-dimethoxybenzoic acid. PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatility of 3-Amino-4,5-dimethoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4,5-dimethoxybenzoic acid is a highly functionalized aromatic scaffold that presents a unique combination of reactive groups, making it an invaluable starting material in medicinal chemistry. Its structure, featuring a nucleophilic amine, an electrophilic carboxylic acid, and modulating methoxy groups, allows for the systematic construction of diverse molecular libraries. This guide provides an in-depth exploration of its applications, focusing on its role as a core component in the synthesis of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) ligands. We will detail robust synthetic protocols, explain the rationale behind methodological choices, and provide frameworks for the characterization of its derivatives.

Introduction: A Scaffold of Strategic Importance

3-Amino-4,5-dimethoxybenzoic acid (MW: 197.19 g/mol , Formula: C₉H₁₁NO₄) is a substituted aminobenzoic acid.[1] Its true value in medicinal chemistry is derived from its trifunctional nature:

  • Carboxylic Acid (-COOH): This group is a versatile handle for forming stable amide bonds, a cornerstone of peptide and small molecule drug synthesis.[2] It can also be converted into other functional groups like esters or reduced to an alcohol, further expanding synthetic possibilities.

  • Amino Group (-NH₂): As a primary aromatic amine, it serves as a key nucleophile. It can be acylated, alkylated, or used as a point of attachment for building complex heterocyclic systems.

  • Dimethoxy Groups (-OCH₃): These electron-donating groups influence the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. Furthermore, they can form critical hydrogen bonds with biological targets and enhance metabolic stability and cell permeability, key aspects of a favorable pharmacokinetic profile.

The strategic placement of these groups allows chemists to explore chemical space in three dimensions, making it an ideal scaffold for developing structure-activity relationships (SAR) to optimize ligand-target interactions.

Core Therapeutic Applications and Target Classes

While direct incorporation of 3-Amino-4,5-dimethoxybenzoic acid into marketed drugs is not extensively documented, its structural motifs are prevalent in numerous therapeutic agents. The closely related 3,4,5-trimethoxy substitution pattern is found in compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] This suggests that the 3-Amino-4,5-dimethoxybenzoic acid scaffold is pre-validated for biological relevance and can be applied to similar target classes.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5][6] They play a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival.[7] The aminobenzoic acid scaffold can be elaborated to create potent and selective kinase inhibitors.

  • Mechanism of Action: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The amino group of our scaffold can be used to form a key hydrogen bond with the "hinge region" of the kinase, a common anchoring point for inhibitors. The carboxylic acid can be coupled with various fragments designed to extend into other regions of the binding site, thereby increasing potency and selectivity. The methoxy groups can provide additional beneficial interactions and improve drug-like properties.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor based on Scaffold Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold 3-Amino-4,5-dimethoxy benzoic acid Core AmineFragment Amine-derived moiety Scaffold->AmineFragment AcidFragment Carboxylic acid-derived moiety Scaffold->AcidFragment AmineFragment->Hinge H-Bond Anchor AcidFragment->HydrophobicPocket Potency & Selectivity GPCR_Ligand_Workflow Start 3-Amino-4,5-dimethoxybenzoic acid AmideCoupling Amide Coupling (Vary R1) Start->AmideCoupling N_Functionalization N-Functionalization (Vary R2) Start->N_Functionalization Library Diverse Chemical Library AmideCoupling->Library N_Functionalization->Library Screening High-Throughput Screening (GPCR Binding/Functional Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for developing GPCR ligands from the scaffold.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-Amino-4,5-dimethoxybenzoic acid.

Protocol 1: Standard Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of the scaffold and a generic primary amine (R-NH₂). HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization. [2] Causality Behind Choices:

  • HATU: Chosen for its high reactivity and the formation of a highly active ester intermediate, leading to clean and rapid reactions at room temperature.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of lithium chloride (LiCl) to aid in the removal of DMF.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Component Equivalents Purpose
3-Amino-4,5-dimethoxybenzoic acid1.0Starting Material
Primary Amine (R-NH₂)1.1Coupling Partner
HATU1.2Coupling Reagent
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent
Protocol 2: Protective Group Chemistry - Boc Protection of the Amino Group

To selectively react at the carboxylic acid, the more nucleophilic amino group often needs to be protected. The tert-butyloxycarbonyl (Boc) group is a standard choice due to its stability and ease of removal under acidic conditions.

Causality Behind Choices:

  • Di-tert-butyl dicarbonate (Boc)₂O: The standard reagent for introducing the Boc protecting group.

  • Triethylamine (TEA) or NaOH: A base to deprotonate the ammonium salt formed transiently, facilitating the reaction.

  • THF/Water: A common solvent system that allows both the organic-soluble Boc anhydride and the potentially water-soluble aminobenzoic acid to react.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

  • Base Addition: Add triethylamine (2.2 eq) or NaOH (2.0 eq) and stir until a clear solution is formed.

  • Reagent Addition: Add (Boc)₂O (1.2 eq) portion-wise or as a solution in THF.

  • Reaction: Stir vigorously at room temperature overnight.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The protected product should precipitate.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is often pure enough to be used directly. If necessary, it can be recrystallized or purified by column chromatography.

Characterization of Derivatives

Ensuring the structural integrity and purity of synthesized compounds is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. For the core scaffold, one would expect to see singlets for the two aromatic protons, two singlets for the methoxy groups (~3.8-4.0 ppm), and broad signals for the -NH₂ and -COOH protons which may exchange with D₂O. [8]Upon amide formation, a new NH signal will appear, and signals corresponding to the coupled amine fragment will be visible. [6][9]* ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule. Characteristic signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons attached to oxygen (~140-155 ppm), and the methoxy carbons (~56 ppm) would be expected. [10]* Mass Spectrometry (MS): Provides the exact mass of the synthesized molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.

Technique Information Obtained Expected Scaffold Signals (Approx. δ, ppm)
¹H NMR Proton environment, structural confirmationAromatic (2H), Methoxy (6H, ~3.9), NH₂ (2H, broad), COOH (1H, broad)
¹³C NMR Carbon skeletonC=O (~168), C-O (~140-155), C-N (~135), Aromatic C-H, O-CH₃ (~56)
LC-MS Purity and Molecular Weight[M+H]⁺ or [M-H]⁻ corresponding to the calculated mass

Conclusion

3-Amino-4,5-dimethoxybenzoic acid is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its inherent functionality provides a robust platform for the rapid and logical generation of novel chemical entities. By leveraging the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this scaffold to develop next-generation therapeutics targeting a wide range of diseases. The key to its successful application lies in the rational design of derivatives and the rigorous execution of synthetic and analytical methodologies.

References

  • Vertex AI Search. (n.d.). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
  • Zhang, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.
  • Benchchem. (n.d.). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3,5-Dimethoxybenzoic Acid in Pharmaceutical Synthesis.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Khan, F., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. PubMed Central.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.
  • University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - Helda.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid.
  • PubChem. (n.d.). 3-Amino-4,5-dimethoxybenzoic acid.
  • NIH. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling.
  • MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (2025). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
  • ResearchGate. (2025). Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids.
  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. | Download Scientific Diagram.
  • PubMed Central. (2023). Structure, function and drug discovery of GPCR signaling - PMC.
  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.
  • Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update.
  • Thieme. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
  • PubMed Central. (n.d.). Intercellular Lipid Mediators and GPCR Drug Discovery - PMC.
  • ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.
  • Automated Topology Builder. (n.d.). 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray.
  • NIH. (n.d.). New paradigms in GPCR drug discovery - PMC.
  • ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl.
  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC.

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Application Note: High-Performance Functional Materials using 3-Amino-4,5-dimethoxybenzoic Acid (ADBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

3-Amino-4,5-dimethoxybenzoic acid (ADBA) is a bifunctional aromatic building block that bridges the gap between high-performance structural polymers and functional organic electronics. Unlike its parent compound, 3-aminobenzoic acid, the incorporation of two methoxy groups at the 4- and 5-positions introduces significant steric bulk and electron-donating character.

This modification solves a critical bottleneck in material science: processability . While standard aromatic polyamides (aramids) like Kevlar® are notoriously insoluble, ADBA-derived polymers remain soluble in organic solvents without compromising thermal stability. Furthermore, the methoxy oxygens act as "soft" Lewis bases, enabling applications in heavy metal scavenging (specifically Palladium) and cation sensing.

Chemical Utility Profile
FeatureFunction in Material Science
A-B Monomer Design Contains both amine (

) and carboxyl (

) groups, allowing self-polymerization into polyamides.[1]
Methoxy Steric Bulk Disrupts inter-chain hydrogen bonding and

-

stacking, rendering polymers soluble in NMP/DMSO.
Electron Density The methoxy groups increase electron density on the aromatic ring, facilitating oxidative copolymerization (e.g., with aniline).
Coordination Sites The

chelating motif allows for high-affinity binding of transition metals (

,

).

Application A: Synthesis of Soluble High-Temperature Aramids

The primary application of ADBA is the synthesis of processable aromatic polyamides. Standard aramids precipitate prematurely during synthesis, limiting molecular weight. ADBA allows for Direct Polycondensation in solution, yielding high-molecular-weight polymers that can be cast into transparent, flexible films.

Mechanistic Insight: The "Packing Disruption" Theory

In standard aramids, strong inter-chain hydrogen bonding creates a rigid, insoluble lattice. The 4,5-dimethoxy groups on ADBA act as "molecular spacers," increasing the free volume between chains. This lowers the glass transition temperature (


) slightly but dramatically improves solubility in aprotic polar solvents, enabling solution processing (spin-coating, casting).
Protocol: Yamazaki-Higashi Phosphorylation Polycondensation

This protocol utilizes triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, preventing the need for unstable acid chlorides.

Reagents:

  • Monomer: 3-Amino-4,5-dimethoxybenzoic acid (ADBA) - 10 mmol

  • Activator: Triphenyl phosphite (TPP) - 10 mmol

  • Solvent: N-Methyl-2-pyrrolidone (NMP) - 20 mL (Anhydrous)

  • Base/Catalyst: Pyridine - 5 mL

  • Solubilizer: Lithium Chloride (LiCl) or Calcium Chloride (

    
    ) - 1.0 g (Crucial for keeping the growing chain in solution)
    

Step-by-Step Methodology:

  • Preparation: Dry all glassware overnight at 120°C. Purge the reaction vessel (3-neck flask) with nitrogen.

  • Solvation: Dissolve LiCl in NMP under gentle heating to create the solvent matrix. Add ADBA.

  • Activation: Add Pyridine and TPP.

  • Polymerization: Heat the mixture to 100–120°C for 3 hours.

    • Critical Control Point: Do not exceed 130°C, as TPP can degrade or cause side reactions. The solution should become viscous, indicating chain growth.

  • Termination & Isolation: Pour the hot viscous solution into 500 mL of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Filter the polymer, wash with hot methanol (to remove phenol byproducts), and dry under vacuum at 80°C for 12 hours.

Expected Properties (Data Summary)
PropertyADBA-PolyamideStandard Poly(3-aminobenzoic acid)
Solubility (NMP/DMSO) > 20 wt% (Excellent) < 1 wt% (Poor)
Inherent Viscosity (

)
0.5 – 0.8 dL/g0.2 – 0.4 dL/g (due to precipitation)
10% Weight Loss Temp (

)
~410°C~430°C
Film Quality Transparent, FlexibleBrittle, Opaque

Application B: Metal Scavenging Copolymers (Pd Recovery)

ADBA can be copolymerized with aniline via oxidative polymerization to create adsorbents for recovering precious metals from automotive catalyst waste. The methoxy and carboxyl groups provide specific coordination sites for Palladium (


).[2]
Protocol: Oxidative Copolymerization

Reagents: Aniline, ADBA, Ammonium Persulfate (APS) as oxidant, 1M HCl.

  • Mixing: Dissolve Aniline (0.8 eq) and ADBA (0.2 eq) in 1M HCl.

  • Initiation: Add APS solution dropwise at 0–5°C.

  • Aging: Stir for 12 hours. The solution will turn dark green (emeraldine salt form).

  • Dedoping: Wash with

    
     to obtain the emeraldine base (blue), which activates the amine sites for metal coordination.
    

Performance Data: Studies indicate that PANI-ADBA copolymers exhibit a maximum adsorption capacity for


 of >150 mg/g , significantly higher than unmodified polyaniline due to the synergistic chelating effect of the methoxy/carboxyl motif.

Visualizing the Workflow

The following diagram illustrates the chemical pathways for utilizing ADBA, from monomer activation to material realization.

ADBA_Workflow Start 3-Amino-4,5- dimethoxybenzoic Acid Act Activation (TPP / Pyridine / LiCl) Start->Act Yamazaki-Higashi Route Oxid Oxidative Copolymerization (APS / HCl / Aniline) Start->Oxid Radical Route Poly Polycondensation (110°C, NMP) Act->Poly Step-Growth Aramid Soluble Aramid (High Thermal Stability) Poly->Aramid Precipitation in MeOH Mech1 Mechanism: Methoxy groups disrupt chain packing Aramid->Mech1 Scav Pd(II) Scavenging Resin (Chelating Adsorbent) Oxid->Scav Dedoping (NH4OH) Mech2 Mechanism: O- and N- sites coordinate Metal Ions Scav->Mech2

Figure 1: Strategic synthetic pathways for 3-Amino-4,5-dimethoxybenzoic acid, highlighting the divergence between high-temperature structural polymers and functional chelation resins.

References

  • RSC Advances (2017). Novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd(II). (Demonstrates the metal scavenging capabilities of methoxy-substituted aminobenzoic acids). [Link]

  • Journal of Applied Polymer Science (2012). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. (Establishes the core protocol for polymerizing aromatic amino acids using TPP/Pyridine). [Link]

  • MDPI - Polymers (2018). Functional Aromatic Polyamides. (Review of solubility enhancement strategies in aramids, including the use of bulky alkoxy substituents). [Link][3]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid and derivatives. (Foundational chemistry for synthesizing the dimethoxy-benzoic acid precursors). [Link]

Sources

Synthesis of Quinazoline Derivatives from Aminobenzoic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery. Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][3] This guide provides an in-depth exploration of the synthesis of these valuable compounds, with a primary focus on methodologies commencing with readily available aminobenzoic acids. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights honed from practical laboratory experience to empower researchers in their synthetic endeavors.

Core Synthetic Strategies from Aminobenzoic Acids

The transformation of aminobenzoic acids into the quinazoline framework is a cornerstone of heterocyclic chemistry. Several robust methods have been developed and refined over the years, each with its own set of advantages and ideal applications. This section will elucidate the most prominent and synthetically useful approaches.

The Niementowski Quinazoline Synthesis: A Classic and Versatile Approach

First reported by Stefan Niementowski in 1895, this reaction remains a highly relevant and widely employed method for the synthesis of 4(3H)-quinazolinones.[4][5] The classical approach involves the thermal condensation of an anthranilic acid (2-aminobenzoic acid) with an amide.[4][6]

Mechanism and Rationale: The reaction proceeds through an initial nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide, leading to the formation of an N-acylanthranilamide intermediate. This is followed by an intramolecular cyclodehydration, where the carboxylic acid group facilitates ring closure to furnish the quinazolinone ring system with the elimination of a water molecule.[4][6]

Visualizing the Niementowski Synthesis Workflow

Niementowski_Workflow Start Anthranilic Acid + Amide Mixing Mixing of Reactants Start->Mixing Heating Thermal Condensation (150-200 °C) Mixing->Heating Intermediate Formation of N-acylanthranilamide Heating->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Product Quinazolin-4(3H)-one Cyclization->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the Niementowski quinazoline synthesis.

Protocol 1: Classical Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide [7][8][9]

Materials:

  • Anthranilic acid

  • Formamide

  • Methanol or Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anthranilic acid (1.0 equivalent) and an excess of formamide (4-5 molar equivalents). Formamide serves as both a reactant and a solvent.[7][9]

  • Heating: Heat the reaction mixture under reflux using a heating mantle or sand bath at a temperature of 150-160°C for 6-8 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Filter the crude product and wash it thoroughly with cold water to remove any unreacted formamide.

  • Recrystallization: Recrystallize the solid from methanol or ethanol to obtain pure 4(3H)-quinazolinone as shiny white crystals.[8]

Table 1: Comparison of Reaction Conditions for Niementowski Synthesis

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[7][8]
Conventional Heating1:4 (molar)130-1352 hours96[9]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[7][8]

Expert Insights: The choice of amide allows for the introduction of substituents at the 2-position of the quinazolinone ring. For instance, using acetamide will yield 2-methyl-4(3H)-quinazolinone.[4] While the classical method is robust, it often requires high temperatures and long reaction times.

Microwave-Assisted Niementowski Synthesis: A Green and Efficient Alternative

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Niementowski reaction.[4][10] This technique significantly reduces reaction times from hours to minutes and often leads to improved yields.[7][10]

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone [7][8]

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1.0 equivalent) and formamide (5.0 equivalents).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture. A typical procedure involves heating for a few minutes at a specific power setting (e.g., 270W for 5 minutes, followed by 450W for 5 minutes).[8]

  • Work-up and Purification: After cooling, the work-up and purification steps are analogous to the conventional method. The precipitate is filtered, washed with water, and recrystallized from ethanol.

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Rates: Dramatically reduced reaction times.[10]

  • Higher Yields: Often provides better yields compared to conventional heating.[10]

  • Energy Efficiency: Lower energy consumption.

  • Greener Approach: Reduced use of solvents and energy.[10]

Synthesis via Benzoxazinone Intermediates: A Two-Step Strategy for 2,3-Disubstituted Quinazolinones

For the synthesis of more complex, specifically 2,3-disubstituted quinazolinones, a two-step approach involving a benzoxazinone intermediate is highly effective.[11]

Mechanism and Rationale: This method first involves the acylation of anthranilic acid with an acyl chloride to form a 2-substituted-4H-benzo[d][1][4]oxazin-4-one. This intermediate is then treated with a primary amine, which opens the oxazinone ring and subsequently cyclizes to form the desired 2,3-disubstituted-4(3H)-quinazolinone.[11] This strategy offers excellent control over the substituents at both the 2- and 3-positions.

Visualizing the Two-Step Synthesis via Benzoxazinone

Benzoxazinone_Route Start Anthranilic Acid + Acyl Chloride Step1 Acylation (Pyridine) Start->Step1 Intermediate 2-Substituted-4H-benzo[d][1,3]oxazin-4-one Step1->Intermediate Step2 Condensation with Primary Amine Intermediate->Step2 Product 2,3-Disubstituted-4(3H)-quinazolinone Step2->Product

Caption: Synthetic route to 2,3-disubstituted quinazolinones.

Protocol 3: General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones [11]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • Reaction Setup: Dissolve the substituted anthranilic acid (1.0 equivalent) in a suitable solvent such as pyridine.

  • Acylation: Cool the solution in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Pour the reaction mixture into ice-water to precipitate the benzoxazinone intermediate. Filter the solid, wash with water, and dry.

Step 2: Synthesis of the Quinazolinone

  • Reaction Setup: Dissolve the benzoxazinone intermediate (1.0 equivalent) in a solvent like pyridine or DMF.

  • Condensation: Add the primary amine (1.2 equivalents) and heat the mixture.

  • Work-up: After the reaction is complete, cool the mixture and precipitate the product by adding water.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Development: A Brief Outlook

The synthetic routes detailed above provide access to a vast chemical space of quinazoline derivatives. These compounds have been successfully developed into clinically approved drugs. For instance, Gefitinib and Erlotinib are quinazoline-based tyrosine kinase inhibitors used in cancer therapy.[6] The versatility of the synthesis allows for fine-tuning of the molecular structure to optimize pharmacological properties, making the quinazoline scaffold a continued focus of research in drug discovery.[1][5]

Conclusion

The synthesis of quinazoline derivatives from aminobenzoic acids is a well-established and highly adaptable field of organic chemistry. From the time-honored Niementowski reaction to modern microwave-assisted protocols and multi-step strategies, researchers have a powerful toolkit at their disposal. A thorough understanding of the underlying mechanisms and experimental nuances is paramount to successfully harnessing these methods for the creation of novel molecules with potential therapeutic applications. This guide provides a solid foundation for both novice and experienced researchers to confidently navigate the synthesis of this important class of heterocyclic compounds.

References

  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100833.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.
  • Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis, 7(3), 114-121.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). International Journal of Current Pharmaceutical Research, 15(1), 1-6.
  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. (2025). BenchChem.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. (2025). BenchChem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 585890.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2018). Journal of Chemical and Pharmaceutical Research, 10(10), 1-10.
  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2021). E3S Web of Conferences, 288, 01029.
  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia.

Sources

Optimized Strategies for the N-Acylation of 3-Amino-4,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

3-Amino-4,5-dimethoxybenzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and bioactive benzamides. However, its functionalization presents specific challenges distinct from simple anilines.

Substrate Analysis
  • Electronic Environment: The amino group at position 3 is electron-rich due to the ortho-methoxy group (position 4) and meta-methoxy group (position 5). However, the para-carboxylic acid (position 1) exerts an electron-withdrawing effect, slightly tempering nucleophilicity.

  • Steric Hindrance: The methoxy group at position 4 creates significant steric bulk immediately adjacent to the amine. Standard acylation protocols may suffer from sluggish kinetics compared to unhindered anilines.

  • Solubility (The Zwitterion Trap): Like most aminobenzoic acids, this substrate exists as a zwitterion in neutral media, leading to poor solubility in standard non-polar organic solvents (DCM, Toluene).

Strategic Selection

To overcome these hurdles, this guide presents three distinct protocols:

  • Method A (Schotten-Baumann): The "Workhorse" method. Uses an aqueous/organic biphasic system.[1][2] Best for simple, robust acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride).

  • Method B (Anhydrous Dipolar): Uses polar aprotic solvents (DMF/DMAc) to solubilize the zwitterion. Essential for moisture-sensitive acylating agents.

  • Method C (Direct Coupling): For attaching complex carboxylic acids using activation agents (HATU/EDC).

Reaction Pathway & Logic

The following diagram illustrates the reaction pathway and the critical purification logic (Acid-Base Swing) used to ensure high purity without chromatography.

ReactionPathway cluster_purification Purification Logic (Acid-Base Swing) SM 3-Amino-4,5-dimethoxybenzoic Acid (Zwitterionic/Insoluble) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (Base Mediated) Reagent Acylating Agent (R-COCl or R-COOH/HATU) Reagent->Inter Prod_Salt N-Acylated Product (Salt) Inter->Prod_Salt Elimination of LG Prod_Final Final Product (Free Acid Precipitate) Prod_Salt->Prod_Final Acidification (pH < 3) Wash Basic Wash (NaHCO3) Prod_Salt->Wash Impurity Non-Acidic Impurities Wash->Prod_Final Aqueous Layer (Acidify) Wash->Impurity Organic Layer (Discard)

Figure 1: Reaction pathway and the "Acid-Base Swing" purification strategy.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Recommended for: Acetyl chloride, Benzoyl chloride, Cbz-Cl, Tosyl-Cl.

Rationale: This method utilizes aqueous base to keep the carboxylic acid deprotonated (soluble) and the amine nucleophilic. It avoids the use of dry solvents and expensive coupling agents.

Reagents:

  • Substrate: 3-Amino-4,5-dimethoxybenzoic acid (1.0 equiv)[3]

  • Acyl Chloride (1.2 equiv)

  • Base: 10% NaOH or Sat. NaHCO₃ (2.5 - 3.0 equiv)

  • Solvent: THF or Dioxane (to solubilize the acyl chloride)

Protocol:

  • Dissolution: In a round-bottom flask, suspend the starting material (1.0 g, ~5 mmol) in 10% NaOH solution (15 mL). Stir until a clear homogeneous solution is obtained (formation of sodium benzoate salt).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

    • Why? To minimize hydrolysis of the incoming acyl chloride.

  • Addition: Dissolve the acyl chloride (6 mmol) in a minimal amount of dry THF (5 mL). Add this solution dropwise to the aqueous reaction mixture over 15 minutes.

    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% Acetic Acid).

  • Workup (The Acid-Base Swing):

    • Wash the reaction mixture with Diethyl Ether (2 x 20 mL).

    • Logic: The product is in the aqueous layer (as the salt). The ether wash removes unreacted acyl chloride (hydrolyzed to neutral species) and non-acidic impurities.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2-3.

    • The N-acylated product should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Anhydrous Dipolar Conditions

Recommended for: Moisture-sensitive reagents, valuable substrates, or scale-up.

Rationale: The zwitterionic starting material is insoluble in DCM. High-dielectric solvents like DMF or NMP break the crystal lattice, allowing the reaction to proceed in a homogeneous phase.

Reagents:

  • Substrate (1.0 equiv)

  • Acyl Chloride or Anhydride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Solubilization: Dissolve 3-Amino-4,5-dimethoxybenzoic acid in anhydrous DMF (5 mL per gram).

  • Activation: Add DIPEA (2.5 equiv). The mixture should clarify as the ammonium salt forms.

  • Acylation: Cool to 0 °C. Add the acylating agent dropwise.

    • Note: If using solid anhydrides (e.g., Succinic anhydride), add as a solid in one portion.

  • Heating (Optional): Due to the steric hindrance at position 3 (from the 4-methoxy group), if the reaction is slow at RT, heat to 50 °C for 4 hours.

  • Quench & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold 1N HCl.

    • Mechanism:[2][4][5][6] The sudden dilution and pH drop protonate the product (insoluble in water) and remove the DMF/DIPEA into the aqueous phase.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation

To validate the synthesis, compare the spectral data against the following expected shifts.

Feature3-Amino-4,5-dimethoxybenzoic acid (SM)N-Acylated Product (Target)
Appearance Grey/Brown PowderWhite/Off-White Solid
Solubility Soluble in dilute base/acid; Insoluble in DCMSoluble in EtOAc/DCM (moderate), DMSO
1H NMR (DMSO-d6) NH₂ broad singlet ~5.0 ppmAmide NH singlet ~9.5 - 10.5 ppm
Aromatic Protons Two doublets (meta coupling) or distinct singletsDownfield shift of the H-2 proton (ortho to amide)
IR Spectroscopy Doublet ~3300-3400 cm⁻¹ (NH₂)Single band ~3300 cm⁻¹ (NH) + ~1650-1690 cm⁻¹ (Amide I)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acyl ChlorideIncrease Acyl Chloride equivalents (to 1.5 eq). Ensure temperature is <5°C during addition.
Gumming/Oiling out Product trapping solventTriturate the crude gum with Hexanes or dilute HCl to induce crystallization.
Incomplete Reaction Steric Hindrance (4-OMe)Switch to Method B and heat to 60°C. Add a catalyst like DMAP (0.1 equiv).
O-Acylation Reaction at Carboxyl groupUnlikely in Method A. In Method B, ensure water quench is sufficient to hydrolyze any mixed anhydrides formed.

References

  • General Amide Synthesis (Schotten-Baumann)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard reference for Schotten-Baumann conditions).
    • Protocol Validation: Fujisaki, F., et al. "A conventional new procedure for N-acylation of unprotected amino acids."[7] Chem. Pharm.[8] Bull.2007 , 55(1), 124-127. Link

  • Coupling Reagents (EDC/HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005, 61(46), 10827-10852. (Comprehensive review of coupling agents for hindered amines).
  • Substrate Specifics (3,4,5-substituted systems)

    • Relevant structural analogs and reactivity patterns: PubChem Compound Summary for CID 63023679 (3-Amino-4,5-dimethoxybenzoic acid). Link

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Application Note: Scalable Esterification of 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the robust esterification of 3-Amino-4,5-dimethoxybenzoic acid to its methyl ester, Methyl 3-amino-4,5-dimethoxybenzoate . This transformation is a critical intermediate step in the synthesis of various pharmaceutical active ingredients (APIs), including specific tyrosine kinase inhibitors and gallic acid derivatives.

Unlike standard carboxylic acids, this substrate presents a zwitterionic nature (free amine and carboxylic acid), requiring specific protocol adjustments to prevent side reactions such as polymerization or N-acylation. This guide prioritizes the Thionyl Chloride (


) / Methanol  method due to its scalability, high yield, and in-situ water scavenging capabilities, while providing the classic Sulfuric Acid (

)
catalyzed method as a validated alternative.

Strategic Analysis & Mechanistic Insight

The Zwitterionic Challenge

3-Amino-4,5-dimethoxybenzoic acid exists in equilibrium with its zwitterionic form. Direct alkylation using alkyl halides (e.g., Methyl Iodide) and base is discouraged as it poses a high risk of N-methylation (alkylation of the amine), creating difficult-to-separate impurities.

Method Selection: vs.
FeatureMethod A: Thionyl Chloride (

)
Method B: Sulfuric Acid (

)
Mechanism Generates anhydrous

in situ; forms transient acyl chloride.
Classic Fischer Esterification (Equilibrium driven).
Water Management Chemical scavenging (

).
Requires excess alcohol or Dean-Stark trap to drive equilibrium.[1][2]
Reaction Rate Fast (Activates Carbonyl).Slower (Requires prolonged reflux).
Impurity Profile Cleaner; volatile byproducts (

,

).
Can generate sulfate salts; harder to work up.
Recommendation Primary Choice for Scale-up. Secondary Choice (if

is restricted).
Reaction Mechanism (Thionyl Chloride Route)

The reaction proceeds via the in situ generation of anhydrous


 and the transient activation of the carboxylic acid. The amine functionality is protonated early in the process (

), protecting it from acting as a nucleophile and preventing self-amidation.

ReactionMechanism Substrate 3-Amino-4,5-dimethoxybenzoic acid Activation Activation (SOCl2 + MeOH -> HCl + SO2) Substrate->Activation  0°C   Intermediate Protonated Intermediate (R-NH3+ / COCl) Activation->Intermediate  In-situ HCl   Product Methyl 3-amino-4,5-dimethoxybenzoate (HCl Salt) Intermediate->Product  Reflux, -SO2   FreeBase Free Base Product Product->FreeBase  NaHCO3 Workup  

Figure 1: Mechanistic pathway for the Thionyl Chloride mediated esterification. Note the protection of the amine via protonation.

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

This method is preferred for its high conversion rate (>95%) and ease of purification.

Safety Warning: Thionyl chloride reacts violently with water. The reaction releases sulfur dioxide (


) and hydrogen chloride (

) gas. Perform strictly in a fume hood with a caustic scrubber.
Reagents & Stoichiometry[2]
  • Substrate: 3-Amino-4,5-dimethoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Methanol (10-15 volumes relative to substrate mass)

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure:
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser (topped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel. Connect the outlet to a gas scrubber (NaOH solution).
  • Solvent Charge: Charge Anhydrous Methanol into the RBF and cool to 0–5°C using an ice/water bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via the addition funnel over 20–30 minutes.

    • Critical Control: Maintain internal temperature <10°C. The reaction of

      
       with MeOH is highly exothermic.
      
  • Substrate Addition: Remove the ice bath. Add 3-Amino-4,5-dimethoxybenzoic acid portion-wise to the stirred solution.

    • Observation: The slurry will gradually solubilize as the reaction warms and refluxes.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 3–5 hours .

    • Monitor: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.[3]

  • Concentration: Once complete, cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Result: A solid residue (the Hydrochloride salt of the ester) remains.

  • Workup (Neutralization):

    • Resuspend the residue in Ethyl Acetate (EtOAc).[4]

    • Slowly add saturated aqueous

      
       while stirring until the aqueous layer is pH ~8. Caution: 
      
      
      
      evolution.
    • Separate the layers.[5][6] Extract the aqueous layer once more with EtOAc.

  • Isolation: Combine organic layers, wash with Brine, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
    • Purification: Usually not required. Recrystallization from EtOAc/Hexane if necessary.

Protocol B: Sulfuric Acid Catalyzed (Fischer) Esterification

Alternative method if Thionyl Chloride is unavailable.

Reagents
  • Substrate: 3-Amino-4,5-dimethoxybenzoic acid (1.0 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (1.0 - 1.5 equiv)
    
  • Solvent: Methanol (20 volumes)

Procedure:
  • Dissolve the substrate in Methanol.[2]

  • Add conc.[2]

    
     dropwise (exothermic).
    
  • Reflux for 12–18 hours . Note: This reaction is significantly slower than Method A.

  • Monitor by TLC.[4] If conversion stalls, add more

    
     or distill off some methanol and replace with fresh anhydrous methanol to shift equilibrium.
    
  • Workup similar to Protocol A (Neutralize carefully with

    
    ).
    

Process Analytical Technology (PAT) & QC

Data Presentation: Expected Physical Properties
ParameterSpecificationNotes
Starting Material MP 169–173°C (dec)Zwitterionic character causes decomposition.
Product Appearance Off-white to pale yellow solidColor darkens if oxidation occurs.
Product Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water (Free base form).
Typical Yield 85% – 95%Method A typically yields higher.
Workflow Diagram

Workflow Start Start: 3-Amino-4,5-dimethoxybenzoic acid Decision Select Method Start->Decision MethodA Method A: SOCl2 / MeOH (Recommended) Decision->MethodA MethodB Method B: H2SO4 / MeOH (Alternative) Decision->MethodB ProcessA 1. Cool MeOH to 0°C 2. Add SOCl2 dropwise 3. Add Substrate 4. Reflux 3-5h MethodA->ProcessA ProcessB 1. Dissolve Substrate in MeOH 2. Add H2SO4 3. Reflux 12-18h MethodB->ProcessB Workup Evaporate Solvent -> Redissolve in EtOAc -> Neutralize (NaHCO3) ProcessA->Workup ProcessB->Workup Final Isolate Methyl Ester Workup->Final

Figure 2: Operational workflow for selecting and executing the esterification protocol.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Stalled Reaction (Incomplete Conversion):

    • Cause: Water ingress or insufficient activation.

    • Fix: In Method A, ensure

      
       is fresh (clear, not yellow/red). In Method B, add a drying agent (molecular sieves) or use a Dean-Stark trap with a co-solvent (e.g., Toluene/Methanol mix) to remove water.
      
  • Impurity Formation (N-Methylation):

    • Cause: Use of alkyl halides (MeI) or insufficient protonation of the amine.

    • Prevention: Strictly avoid alkyl halides. Ensure acidic conditions are maintained throughout the reaction until the quench.

  • Low Yield during Workup:

    • Cause: Product loss to aqueous phase as a salt.

    • Fix: The amino-ester is basic. If the pH during neutralization is too low (<7), the product remains protonated and water-soluble. Ensure pH is adjusted to ~8-9 to force the product into the organic layer (Free Base).

References

  • PubChem. (n.d.).[7][8] 3-Amino-4,5-dimethoxybenzoic acid | C9H11NO4.[7] National Library of Medicine. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017).[9] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Provides mechanistic grounding for SOCl2 mediated carboxyl activation). Retrieved from [Link]

  • Cohen, J. B. (1921). Practical Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[1][2][10][11] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4,5-dimethoxybenzoic Acid

[1]

Current Status: Online Support Tier: Level 3 (Process Chemistry & Optimization) Ticket Topic: Yield Improvement & Regioselectivity Control[1]

Executive Summary: The "Regioselectivity Trap"

If you are experiencing low yields (<40%) or difficulty isolating the correct isomer, you are likely falling into a common retrosynthetic trap.

Many researchers attempt to synthesize 3-Amino-4,5-dimethoxybenzoic acid by directly nitrating Veratric Acid (3,4-dimethoxybenzoic acid) .[1] This approach is mechanistically flawed.[1] Nitration of Veratric Acid is dominated by the directing effects of the methoxy groups and the steric hindrance of the carboxyl group, predominantly yielding 6-nitroveratric acid (2-nitro-4,5-dimethoxybenzoic acid)—the wrong isomer.[1]

The High-Yield Solution: You must switch the starting material to Vanillic Acid . The free phenol at position 4 directs the nitro group to the correct ortho position (position 5), which becomes position 3 in the final substituted benzoate nomenclature.

Module 1: Strategic Route Analysis

The following decision tree illustrates why the starting material dictates your yield ceiling.

RouteAnalysisStart_VeratricStart: Veratric Acid(3,4-Dimethoxybenzoic acid)Nitration_VeraNitration (HNO3)Start_Veratric->Nitration_Vera Direct NitrationStart_VanillicStart: Vanillic Acid(4-Hydroxy-3-methoxybenzoic acid)Nitration_VanNitration (HNO3)Start_Vanillic->Nitration_Van OH-Directed NitrationProduct_WrongMAJOR PRODUCT:6-Nitroveratric Acid(Wrong Isomer)Nitration_Vera->Product_Wrong Steric/Electronic ControlProduct_Correct_IntINTERMEDIATE:5-Nitrovanillic Acid(Correct Regiochemistry)Nitration_Van->Product_Correct_Int High RegioselectivityMethylationMethylation(DMS/K2CO3)Product_Correct_Int->Methylation O-AlkylationReductionReduction(H2/Pd-C or Fe/HCl)Methylation->ReductionFinal_TargetTARGET:3-Amino-4,5-dimethoxybenzoic acidReduction->Final_Target

Figure 1: Comparative analysis of synthetic routes. The Vanillic Acid pathway (Green) utilizes the ortho-directing power of the phenol to secure the correct isomer, whereas the Veratric Acid pathway (Red) fails due to steric hindrance.

Module 2: Step-by-Step Optimization Protocols

Step 1: Regioselective Nitration of Vanillic Acid

Objective: Synthesize 5-nitrovanillic acid (3-methoxy-4-hydroxy-5-nitrobenzoic acid).[1]

  • The Critical Variable: Temperature Control.[2][3][4]

  • Protocol:

    • Dissolve Vanillic Acid (1.0 eq) in Glacial Acetic Acid (5-6 volumes).

    • Cool the solution to 0–5°C .

    • Add concentrated HNO3 (1.1 eq) dropwise.[1] Do not allow temperature to exceed 10°C.

    • Why? Higher temperatures promote dinitration and decarboxylation (loss of CO2), drastically reducing yield.[1]

    • Quench by pouring onto crushed ice. The product precipitates as a yellow solid.

    • Yield Target: >85%.

Step 2: Methylation (The "Yield Leak" Step)

Objective: Convert 5-nitrovanillic acid to methyl 3-nitro-4,5-dimethoxybenzoate (or the acid form).

  • The Critical Variable: Base Selection & pH.

  • Issue: Incomplete methylation of the phenol often leads to difficult separations later.

  • Protocol:

    • Suspend 5-nitrovanillic acid in Acetone or DMF.[1]

    • Add Potassium Carbonate (K2CO3) (2.5 eq). Use anhydrous, finely ground powder to maximize surface area.[1]

    • Add Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq).[1] Note: DMS is preferred for scale-up due to cost, though toxic.[1]

    • Reflux for 4–6 hours.

    • Validation: Monitor via TLC/HPLC. The disappearance of the phenolic peak is critical.

    • Workup: Hydrolyze excess DMS with aqueous ammonia before acidification if isolating the acid.

Step 3: Reduction to the Amine

Objective: Convert the nitro group to the amino group without demethylation.

  • The Critical Variable: Catalyst Poisoning vs. Over-reduction.

  • Comparison of Methods:

MethodYield PotentialPurity ProfileNotes
H2 / Pd-C (10%) High (90-95%)ExcellentRecommended. Cleanest workup. Requires pressurized vessel (3-5 bar).[1] Solvent: Methanol/Ethanol.[1]
Fe / HCl (Béchamp) Medium (70-80%)ModerateTraditional.[1] Iron sludge can trap product (adsorption losses).[1] Harder to scale cleanly.
SnCl2 / HCl High (85-90%)GoodGood for small scale, but tin waste is difficult to dispose of.[1] Avoid for GMP.

Module 3: Troubleshooting Guide (FAQs)

Q1: My final product has a melting point 10°C lower than reported. Why?

Diagnosis: Isomeric Impurity.[1] Root Cause: You likely have 5-10% of the 2-amino isomer (6-aminoveratric acid) or partially unmethylated byproducts.[1] Fix:

  • Recrystallize the final product from Water/Ethanol (3:1) . The 3-amino isomer is less soluble in water than the 2-amino isomer.[1]

  • Check your nitration temperature.[1][5] If it spiked >20°C, you likely formed isomers or dinitro species.[1]

Q2: I am losing massive yield during the filtration of the amino acid.

Diagnosis: Isoelectric Point Solubility. Root Cause: Amino acids are zwitterionic.[1] They are soluble in both strong acid (as ammonium salts) and strong base (as carboxylates).[1] Fix:

  • Do not filter at pH 1 or pH 14.[1]

  • Adjust the pH of your aqueous solution to the Isoelectric Point (pI) , typically around pH 4.5 – 5.5 for this molecule. This is where solubility is lowest, maximizing precipitation yield.[1]

Q3: The methylation step is stalling at 80% conversion.

Diagnosis: Water Contamination / Base Aggregation. Root Cause: K2CO3 is hygroscopic and clumps, reducing surface area.[1] Fix:

  • Add a catalytic amount of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1]

  • Ensure the acetone is dry (molecular sieves).

Module 4: Process Flow Visualization

Workflowcluster_0Step 1: Nitrationcluster_1Step 2: Methylationcluster_2Step 3: ReductionN1Vanillic Acid+ HNO3 (0°C)N2Quench (Ice)N1->N2N3Filter SolidN2->N3M1Solid + K2CO3+ Me2SO4N3->M1M2Reflux (Acetone)M1->M2M3HydrolysisM2->M3R1H2 / Pd-C(MeOH)M3->R1R2Filter CatalystR1->R2R3pH Adjust (4.5)CrystallizeR2->R3

Figure 2: Optimized linear workflow for the synthesis of 3-amino-4,5-dimethoxybenzoic acid.

References

  • Dipharma Francis S.r.l. (2022).[1] The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-known chemistry. Retrieved from

    • Relevance: Defines the impurity profile and regioselectivity issues in vanillic acid nitr
  • Raiford, L. C., & Perry, R. P. (1942).[1] Structures of Mono- and Dinitroveratric Acids. Journal of Organic Chemistry, 7(4), 354–361.[1]

    • Relevance: Foundational text confirming that direct nitration of veratric acid yields the 6-nitro (wrong) isomer, establishing the need for the vanillic route.
  • Vertex AI Search Results (2025). Synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (Patent CN111302945A). Retrieved from

    • Relevance: Provides modern industrial conditions for nitration yield improvements (>90%).[1]

  • ChemicalBook . (n.d.).[1] Synthesis of 2-Amino-4,5-dimethoxybenzoic acid. Retrieved from [1]

    • Relevance: Serves as a "negative control" reference, illustrating the synthesis of the wrong isomer to help researchers avoid confusion.

Technical Support Center: Synthesis of 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, troubleshooting, and impurity profiling for 3-Amino-4,5-dimethoxybenzoic acid , a critical intermediate in the synthesis of functional gastrointestinal agents (e.g., Mosapride, Itopride analogs).

This guide focuses on the Vanillic Acid Route , which is the most regioselective method for achieving the 3-amino-4,5-dimethoxy substitution pattern.

Part 1: Synthetic Workflow & Logic

Core Reaction Pathway

To achieve the specific 3,4,5-substitution pattern with an amino group at position 3 (or 5, chemically equivalent in the final symmetric ring if not for the acid), the most robust industrial route starts with Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) typically yields the 2-nitro isomer (6-nitroveratric acid), which is incorrect for this target.

The Correct Route:

  • Nitration: Vanillic acid

    
     5-Nitrovanillic acid (Regioselective ortho to phenol).
    
  • Methylation: 5-Nitrovanillic acid

    
     Methyl 3-nitro-4,5-dimethoxybenzoate (Simultaneous O-methylation and esterification).
    
  • Hydrolysis: Methyl ester

    
     3-Nitro-4,5-dimethoxybenzoic acid.
    
  • Reduction: Nitro group

    
     Amino group.
    

SynthesisWorkflow Start Vanillic Acid (4-OH, 3-OMe) Step1 Nitration (HNO3/AcOH) Start->Step1 Inter1 5-Nitrovanillic Acid Step1->Inter1 Regioselective (Ortho to OH) Step2 Methylation (DMS/K2CO3) Inter1->Step2 Inter2 Methyl 3-nitro- 4,5-dimethoxybenzoate Step2->Inter2 O-Alkylation Step3 Hydrolysis (NaOH/H2O) Inter2->Step3 Inter3 3-Nitro-4,5- dimethoxybenzoic Acid Step3->Inter3 Step4 Reduction (H2/Pd-C or Fe/HCl) Inter3->Step4 Product 3-Amino-4,5- dimethoxybenzoic Acid Step4->Product Target

Caption: Logical synthetic workflow from Vanillic Acid to 3-Amino-4,5-dimethoxybenzoic acid, bypassing the regioselectivity issues of Veratric acid nitration.

Part 2: Troubleshooting & Side Reactions

Module 1: Nitration Phase (Formation of 5-Nitrovanillic Acid)

Critical Issue: The nitration of electron-rich phenols is exothermic and prone to oxidation. Primary Impurity: 4-nitroguaiacol (Decarboxylation product).

SymptomProbable CauseTechnical Solution
Low Yield / Tar Formation Oxidation of the phenolic ring by concentrated HNO₃.Use Glacial Acetic Acid as a solvent to moderate activity. Maintain temp <20°C.
Product is an Oil/Gum Presence of 4-nitroguaiacol (decarboxylated byproduct).Recrystallize from dilute acetic acid.[1] The decarboxylated impurity is more soluble in organic solvents.
Exotherm Spikes Autocatalytic nitration due to HNO₂ buildup.Add Urea or Sulfamic acid (0.5 mol%) to scavenge nitrous acid and prevent runaway oxidation.
Module 2: Methylation Phase (Formation of Dimethoxy Scaffold)

Critical Issue: Ensuring complete methylation of both the phenol (essential) and the acid (often unavoidable/preferred for purification).

SymptomProbable CauseTechnical Solution
Incomplete Methylation Low pH allowing phenol to reprotonate; DMS hydrolysis.Maintain pH >10 using K₂CO₃. Use Phase Transfer Catalyst (TBAB) if using biphasic solvent (DCM/Water).
Mono-methylated Impurity Formation of acid-ether without esterification (or vice versa).Drive reaction to full Methyl Ester (Methyl 3-nitro-4,5-dimethoxybenzoate) using excess DMS (2.5 eq). Purify the ester by precipitation before hydrolysis.
Module 3: Reduction Phase (Nitro to Amino)

Critical Issue: Formation of colored azo/azoxy coupling products.

SymptomProbable CauseTechnical Solution
Product is Red/Orange Formation of Azo/Azoxy dimers (3,3'-azobis-...).Avoid alkaline conditions during reduction. If using Fe/HCl, ensure acidic pH end-point.[2] If Hydrogenation, use neutral solvent (MeOH).
Incomplete Reduction Catalyst poisoning or H₂ starvation.Check for Hydroxylamine intermediate (often unstable). Increase H₂ pressure (3-5 bar) or refresh Pd/C catalyst.
De-methoxylation Harsh acidic reduction (HI/Red P conditions - rare).Use mild catalytic hydrogenation (Pd/C, 50°C) or Fe/Acetic Acid.

Part 3: Impurity Profiling & Mechanism

Understanding the mechanism of side reactions allows for proactive control. The diagram below illustrates the divergence points where critical impurities are formed.

ImpurityPathways Vanillic Vanillic Acid NitroVanillic 5-Nitrovanillic Acid Vanillic->NitroVanillic HNO3 Impurity1 4-Nitroguaiacol (Decarboxylation) Vanillic->Impurity1 High Temp (-CO2) NitroDiester Methyl 3-nitro-4,5- dimethoxybenzoate NitroVanillic->NitroDiester DMS/Base Impurity2 Dinitrovanillic Acid (Over-nitration) NitroVanillic->Impurity2 Excess HNO3 >40°C Target 3-Amino-4,5- dimethoxybenzoic Acid NitroDiester->Target 1. Hydrolysis 2. Reduction Impurity4 Hydroxylamine Int. (Incomplete Red.) NitroDiester->Impurity4 H2 Starvation Impurity3 Azo/Azoxy Dimers (Colored Impurity) Target->Impurity3 Base/O2 Coupling

Caption: Mechanistic pathway of impurity formation. Red nodes indicate critical impurities requiring removal via crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Nitration of Vanillic Acid

Causality: Using acetic acid as a solvent prevents the harsh oxidative degradation seen with aqueous nitric acid.

  • Dissolution: Dissolve Vanillic Acid (1.0 eq) in Glacial Acetic Acid (5 vol). Cool to 10–15°C.

  • Addition: Add conc. HNO₃ (1.1 eq) dropwise over 1 hour. Do not exceed 20°C.

  • Quench: Pour mixture into Ice Water (10 vol).

  • Isolation: Filter the yellow precipitate (5-Nitrovanillic acid). Wash with cold water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water if melting point is <190°C.

Protocol B: Catalytic Hydrogenation (Nitro to Amino)

Causality: Pd/C is preferred over Fe/HCl for pharmaceutical purity to avoid iron residues, but pH control is vital to prevent azo coupling.

  • Preparation: Suspend 3-nitro-4,5-dimethoxybenzoic acid (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Hydrogenate at 3–5 bar H₂ pressure at 50°C for 4–6 hours.

  • Workup: Filter hot through Celite to remove Pd/C.

  • Crystallization: Concentrate filtrate and acidify to pH 4–5 with Acetic Acid to precipitate the amino acid zwitterion.

Part 5: FAQs

Q1: Can I start with Veratric Acid (3,4-dimethoxybenzoic acid) instead of Vanillic Acid? A: Generally, No . Nitration of Veratric Acid predominantly yields the 2-nitro isomer (6-nitroveratric acid) due to the combined directing effects of the methoxy groups and the carboxyl group. Separation of the 2-nitro and 5-nitro isomers is difficult and low-yielding. The Vanillic Acid route guarantees the nitro group enters at position 5 (ortho to the phenol).

Q2: My final product is turning purple/brown upon storage. Why? A: Amino-benzoic acids are sensitive to oxidation.[2] The color change indicates the formation of quinhydrone-like oxidation products or azo-coupling. Store the product under Argon/Nitrogen in amber vials. Ensure all iron traces (if Fe reduction used) are removed, as metals catalyze this oxidation.

Q3: How do I remove the decarboxylated impurity (4-nitroguaiacol)? A: This impurity is less acidic than the benzoic acid product. Dissolve the crude nitration product in aqueous Sodium Bicarbonate (NaHCO₃). The benzoic acid dissolves as the salt; the nitroguaiacol (phenolic pKa ~7-8, but less soluble in bicarb than carbonate) can be extracted out with Ethyl Acetate. Acidify the aqueous layer to recover the pure acid.

References

  • Dipharma Francis S.r.l. (2022). The twilight zone of Vanillic Acid nitration: impurity management. Retrieved from [Link]

  • National Institutes of Health (PubChem). 3-Nitro-4,5-dimethoxybenzoic acid Compound Summary. Retrieved from [Link]

Sources

optimizing reaction conditions for 3-Amino-4,5-dimethoxybenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Amino-4,5-Dimethoxybenzoic Acid Derivatization

Current Status: Online Ticket ID: ADBA-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Core Chemical Profile & Reactivity Logic

Before attempting derivatization, it is critical to understand the "personality" of 3-Amino-4,5-dimethoxybenzoic acid (ADBA).[1][2] This molecule presents a unique push-pull electronic system that dictates reaction success.[1][2]

  • The Steric Trap (Position 3 vs. 4): The primary amine (-NH₂) at Position 3 is flanked by a methoxy group (-OCH₃) at Position 4.[1][2] This is the single most common cause of reaction failure.[2] The bulky methoxy group creates significant steric hindrance, blocking the trajectory of incoming electrophiles attempting to react with the amine.[2]

  • The Electronic Deactivation (Position 1 vs. 4): The carboxylic acid (-COOH) at Position 1 is para to the methoxy group at Position 4.[2] Methoxy groups are strong electron donors by resonance (+M effect).[2] This pumps electron density into the carbonyl carbon, making it less electrophilic.[2] Consequently, standard activation methods (like EDC/NHS) often fail to drive the reaction to completion because the activated intermediate is too stable.

Visual Reactivity Map:

ADBA_Reactivity ADBA 3-Amino-4,5-dimethoxybenzoic Acid Amine Pos 3: Amine (-NH2) Nucleophilic but Sterically Hindered ADBA->Amine Acid Pos 1: Carboxylic Acid (-COOH) Electronically Deactivated by p-OMe ADBA->Acid Methoxy Pos 4: Methoxy (-OCH3) Steric Bulk + Electron Donor ADBA->Methoxy Methoxy->Amine Blocks Approach (Steric) Methoxy->Acid Reduces Electrophilicity (+M Effect)

Caption: Reactivity map highlighting the antagonistic relationship between the C4-Methoxy group and the reactive centers (Amine and Acid).[1]

Troubleshooting Guides & FAQs

Category A: Modifying the Carboxylic Acid (Amide Coupling/Esterification)[4]

Q: I am trying to couple an amine to the carboxylic acid using EDC/NHS, but yields are consistently <40%. What is wrong? A: The electron-donating effect of the 4,5-dimethoxy groups reduces the electrophilicity of the carbonyl.[1][2] EDC/NHS esters are often too "soft" for this substrate.[2]

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride) .[2] These reagents generate a more reactive active ester (At-complex) that can overcome the electronic deactivation.[1][2]

  • Alternative: Convert the acid to an acid chloride using Thionyl Chloride (

    
    ) first.[2][3] This creates a hyper-electrophilic species that ignores the electronic deactivation.[1][2]
    

Q: My reaction mixture turns black/tarry when using Thionyl Chloride. A: The amino group at Position 3 is nucleophilic and unprotected.[2] It is likely attacking the acid chloride of a neighboring molecule, leading to self-polymerization (polyamide formation).[2]

  • Solution: You must protect the amine (e.g., Boc-protection) before activating the acid, or use a large excess of the external amine nucleophile to outcompete the intramolecular/intermolecular self-reaction.[1] Alternatively, run the reaction in high dilution.

Category B: Modifying the Amine (N-Alkylation/Acylation)[1]

Q: N-acylation with acetyl chloride is extremely slow.[1][2] Is the amine deactivated? A: Electronically, the amine is actually activated (more nucleophilic) due to the ortho-methoxy group. However, physically, it is shielded .[2] The ortho-methoxy group acts like a gatekeeper.[1][2]

  • Solution: Increase the reaction temperature to 60-80°C to overcome the steric energy barrier. Use a stronger base (e.g.,

    
     or DIPEA) and a more reactive electrophile (e.g., Acid Anhydride with DMAP catalyst) rather than a simple acid chloride.[2]
    

Q: I'm trying to perform a Sandmeyer reaction (Diazotization), but the diazonium salt decomposes immediately. A: Electron-rich anilines form unstable diazonium salts.[2] The 4,5-dimethoxy substitution makes the ring very electron-rich, stabilizing the radical cation but making the diazonium species prone to side reactions (like phenol formation).[1]

  • Solution: Perform the diazotization at strictly controlled temperatures (-5°C to 0°C) using

    
     (not HCl, to avoid nucleophilic competition). Add the quenching nucleophile (e.g., KI, CuCN) immediately without isolating the intermediate.[2]
    
Category C: Solubility & Purification

Q: The starting material won't dissolve in DCM or Toluene. A: ADBA is zwitterionic (amino acid character) and highly crystalline.[2]

  • Solution: Use polar aprotic solvents: DMF , DMSO , or NMP .[2] If you must use DCM, add a solubilizing base (2-3 eq. of DIPEA) to deprotonate the carboxylic acid and break the zwitterionic lattice.

Optimized Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Via Acid Chloride)

Best for: Large scale, unhindered amines.[1]

  • Preparation: Suspend 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq) in dry Toluene or DCM.

  • Protection (Critical): If the coupling partner is slow, protect the 3-amine first (e.g., with

    
    ).[2] If not protecting, proceed with caution.[2]
    
  • Activation: Add Thionyl Chloride (

    
    )  (3.0 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80°C) for 2 hours. The suspension should clear as the acid chloride forms.[2]

  • Evaporation: Remove solvent and excess

    
     under vacuum.[2] Do not expose to air/moisture.
    
  • Coupling: Redissolve residue in dry DCM. Add the target amine (1.2 eq) and Triethylamine (

    
    )  (3.0 eq) at 0°C. Warm to RT and stir for 4 hours.
    
Protocol B: Mild Coupling (Via HATU)

Best for: Precious samples, preventing racemization of coupling partners.

  • Dissolution: Dissolve ADBA (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base: Add DIPEA (3.0 eq).[2] Stir for 5 mins to ensure deprotonation.

  • Activation: Add HATU (1.1 eq). Stir for 15-30 mins at RT.[1][2][4] The solution usually turns yellow/orange.[2]

  • Addition: Add the nucleophilic amine (1.2 eq).

  • Reaction: Stir at RT for 12-16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
     (to remove DMF), then saturated 
    
    
    
    and Brine.

Decision Logic & Workflow

Use this flowchart to select the correct optimization path for your specific derivative.

Optimization_Workflow Start Start: ADBA Derivatization Target Target Functional Group? Start->Target AcidPath Modify Carboxyl (-COOH) Target->AcidPath Amide/Ester AminePath Modify Amine (-NH2) Target->AminePath Acylation/Alkylation CheckAmine Is the 3-Amine Protected? AcidPath->CheckAmine ProtectFirst Rec: Protect (Boc/Fmoc) CheckAmine->ProtectFirst No Activation Choose Activation CheckAmine->Activation Yes ProtectFirst->Activation Method_SOCl2 Method: SOCl2 (Robust) Activation->Method_SOCl2 Scale > 5g Method_HATU Method: HATU (Mild) Activation->Method_HATU Scale < 1g StericCheck Steric Hindrance High? AminePath->StericCheck ForceCond Use Heat (80°C) + Strong Base StericCheck->ForceCond Yes (Most Cases) StdCond Standard Acylation StericCheck->StdCond No

Caption: Decision matrix for selecting reaction conditions based on target site and steric constraints.

References & Data Sources

  • BenchChem. (2025).[2][3] Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Retrieved from .[2]

  • PubChem. (2025).[2][5] 3-Amino-4,5-dimethoxybenzoic acid (CID 63023679) - Chemical & Physical Properties. National Library of Medicine.[2] Retrieved from .[2]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from .[2]

  • MedChemExpress. (2025). Solubility Protocols for Amino-Benzoic Acid Derivatives. Retrieved from .[2]

  • Sigma-Aldrich. (2025).[1][2][6] Product Specification: 2-Amino-4,5-dimethoxybenzoic acid vs 3-Amino isomers. Retrieved from .[1][2]

(Note: While specific literature on the 3-amino isomer is rarer than the 2-amino isomer, the protocols above are derived from validated methodologies for electronically similar polymethoxy-benzoic acids found in References 1 and 3.)

Sources

challenges in the regioselective synthesis of substituted aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Overcoming competing directing group effects and catalyst deactivation. Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Push-Pull" Problem

Synthesizing substituted aminobenzoic acids (anthranilic acid derivatives) presents a unique "tug-of-war" in organic chemistry. You are often battling two powerful, opposing forces on the benzene ring:

  • The Carboxylate (-COOH): An electron-withdrawing, meta-directing group that is also a Brønsted acid (pKa ~4.2) and a Lewis base (ligand).[1]

  • The Amine (-NH2) or Precursor: Often an electron-donating, ortho/para-directing group that is oxidation-sensitive.

This guide moves beyond textbook definitions to address the practical failures that occur when these forces collide in the flask.

Module 1: Metal-Catalyzed Amination of Halobenzoic Acids

The "Modern Standard" Approach

Context: You are trying to couple an amine with a chlorobenzoic or bromobenzoic acid. The Problem: The free carboxylic acid poisons Palladium (Pd) catalysts and sequesters Copper (Cu).

Workflow Visualization: The Chelation Trap

The following diagram illustrates why standard Buchwald-Hartwig conditions often fail with free acids and how to bypass it.

Buchwald_Acid_Interference Start Substrate: 2-Bromobenzoic Acid Pd_Cat Pd(0) Catalyst Start->Pd_Cat Oxidative Addition Success_Path SOLUTION: Use Cu(I) or Bulky Pd Ligands Start->Success_Path Alternative Route Trap TRAP: Carboxylate binds Pd(II) forming stable chelate Pd_Cat->Trap Standard Ligands (e.g., PPh3) Trap->Pd_Cat Catalyst Deactivation Product Product: N-Aryl Anthranilic Acid Success_Path->Product Reductive Elimination

Caption: Figure 1. Mechanism of catalyst poisoning by free carboxylic acids during cross-coupling. Carboxylates can displace phosphine ligands, creating unreactive palladacycles.

Protocol 1: Ligand-Free Copper-Catalyzed Amination

Best for: 2-chlorobenzoic acids and sterically hindered anilines. Reference Grounding: Based on the work of Wolf et al. [1].

Reagents:

  • Substrate: 2-Chlorobenzoic acid (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst: Cu powder (10 mol%) or Cu2O

  • Base: K2CO3 (1.1 equiv) — Crucial: Do not use strong alkoxides.

  • Solvent: 2-Ethoxyethanol (high boiling, coordinates Cu).

Step-by-Step:

  • Degassing: Charge the reaction vessel with the aryl chloride, base, and Cu source. Evacuate and backfill with Argon (3x). Why? Cu(I) oxidizes to inactive Cu(II) rapidly in air.

  • Solvation: Add 2-ethoxyethanol. The solvent acts as a pseudo-ligand, stabilizing the Cu-intermediate.

  • Thermal Activation: Heat to 130°C.

    • Checkpoint: The reaction mixture should turn from reddish (Cu2O) to a dark homogeneous solution. If it turns bright blue/green, oxygen has leaked in (Cu(II) formation).

  • Workup: Acidify with 1M HCl to pH 3. The product usually precipitates.

Troubleshooting Table: Metal Catalysis

SymptomDiagnosisSolution
Low Yield (<20%) Catalyst PoisoningSwitch from Pd(OAc)2 to CuI/K2CO3 or use BrettPhos (if Pd is mandatory).
Blue/Green Reaction Oxidation of Cu(I)Re-run with stricter inert atmosphere (Schlenk line). Add 5 mol% ascorbic acid as a scavenger.
Des-halo Product HydrodehalogenationTemperature too high (>140°C) or solvent is acting as H-source. Switch to DMF/Dioxane.

Module 2: Regioselective Nitration & Reduction

The "Classical" Approach

Context: You need to introduce an amino group onto a benzoic acid core but lack a halogen handle. The Problem: Direct nitration of benzoic acid yields 80%+ meta-nitrobenzoic acid. You want ortho or para.

Strategic Logic: The Protection Pivot

You cannot fight the meta-directing power of the carboxylate directly. You must mask the amine precursor.

Protocol 2: The Acetanilide Route (Indirect Synthesis) Reference Grounding: Classical EAS principles supported by recent aqueous phase studies [2].

  • Starting Material: Start with Toluene or Aniline , not Benzoic Acid.

  • Protection: Convert Aniline → Acetanilide (Ac2O).

    • Why? Protects amine from oxidation; directs para (major) and ortho (minor).

  • Nitration: HNO3/H2SO4 at 0°C.

    • Result: 4-nitroacetanilide (major).

  • Deprotection/Oxidation:

    • Hydrolysis (H3O+) → 4-nitroaniline.

    • Sandmeyer Reaction (NaNO2, CuCN) → 4-nitrobenzonitrile.

    • Hydrolysis → 4-nitrobenzoic acid.

    • Reduction (H2/Pd-C) → 4-aminobenzoic acid (PABA).

Module 3: Directed Ortho-Metalation (DoM)

The "High Precision" Approach

Context: You need a 1,2,3-trisubstituted pattern that is impossible via EAS. The Problem: "The Dance of Lithiation" (Lithium scrambling).

Decision Tree: Selecting the Right Route

Route_Selection Input Target: Aminobenzoic Acid Halogen Is a Halogen present? Input->Halogen Pos Position of Halogen? Halogen->Pos Yes NoHalo No Halogen Halogen->NoHalo No Ortho Ortho to COOH Pos->Ortho MetaPara Meta/Para to COOH Pos->MetaPara Method1 Use Cu-Catalysis (Wolf Protocol) Ortho->Method1 Method2 Use Pd-Catalysis (Requires Ester Protection) MetaPara->Method2 Method3 Directed Ortho-Lithiation (DoM) NoHalo->Method3

Caption: Figure 2. Decision matrix for selecting the synthetic pathway based on substrate availability.

Critical Technical Note on DoM: When using n-BuLi to lithiate a benzamide (a common precursor to aminobenzoic acids), the temperature must be kept strictly below -70°C.

  • Risk:[2] At > -50°C, the directing group (e.g., -CONEt2) can suffer nucleophilic attack by n-BuLi, cleaving the amide [3].

  • Fix: Use s-BuLi/TMEDA at -78°C to maximize kinetic deprotonation over nucleophilic attack.

FAQ: The Troubleshooting Center

Q: I am trying to do a Buchwald-Hartwig on 4-bromobenzoic acid, but I only recover starting material. A: You are likely forming a stable Palladium-Carboxylate complex.

  • Immediate Fix: Esterify your acid (Methyl ester). The ester is not a catalyst poison. Perform the coupling, then saponify (LiOH/THF/H2O) to reveal the acid.

  • Alternative: If you cannot protect, switch to a Copper system (CuI/K2CO3/DMF) at 120°C. Copper tolerates free acids better than Palladium.

Q: My product is a mixture of mono- and di-aminated species. A: This is common in C-H activation routes.

  • Fix: Control the stoichiometry. If using a directing group (like an amide), ensure your oxidant/catalyst ratio is optimized. For nitration routes, lower the temperature and reduce the equivalents of HNO3 to 0.95 to favor mono-substitution.

Q: I need to synthesize a 3-amino-2-halobenzoic acid. Direct nitration gives the wrong isomer. A: This requires the "Vicarious Nucleophilic Substitution" or DoM.

  • Protocol: Use a meta-directing group (like the carboxylate). However, a better route is the DoM of 3-halobenzoic acid .

    • Protect COOH as an oxazoline or amide.

    • Lithiate (goes to the position between Halo and Amide due to the "Cooperative Effect").

    • Quench with an electrophilic azide (TsN3) or amine source.

References

  • Wolf, C. et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry.

  • Tóth, E. et al. (2024).[3] Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics. Frontiers in Chemistry.

  • Snieckus, V. (1990).[4] Directed ortho metalation.[1][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Ma, D. et al. (2005). Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Ammonia. Angewandte Chemie.

Sources

common contaminants in commercial 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1). It addresses the specific challenges of purity profiling, isomeric contamination, and analytical troubleshooting.

Subject: Contaminant Identification, Troubleshooting, and Purity Analysis Document ID: TS-AMB-45-01 Role: Senior Application Scientist

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a critical scaffold in the synthesis of polyphenolic drugs, kinase inhibitors (e.g., FGFR inhibitors), and GPCR ligands.[1][2] Its commercial synthesis often involves the nitration of veratric acid derivatives followed by reduction. Consequently, the most persistent quality control challenge is not gross impurity, but regioisomeric contamination (specifically the 2-amino isomer) and incomplete reduction intermediates .

This guide provides a self-validating analytical framework to detect, quantify, and remove these contaminants.

Part 1: The Contaminant Landscape

Commercial batches—especially "technical grade" (>95%)—often contain specific impurities traceable to the synthesis route.

Table 1: Common Contaminants & Origins
ContaminantStructure NoteOriginRisk LevelDetection Marker
2-Amino-4,5-dimethoxybenzoic acid RegioisomerNon-selective nitration of 3,4-dimethoxybenzoic acid (major byproduct).Critical HPLC (Close eluter); 1H-NMR (Para-singlets)
3-Nitro-4,5-dimethoxybenzoic acid PrecursorIncomplete reduction (hydrogenation or chemical reduction).HighYellow discoloration; UV Abs @ ~270-300nm
3,4-Dimethoxybenzoic acid DeaminatedStarting material or deamination byproduct.MediumHPLC (Late eluter); MS (m/z 182)
3-Amino-4-hydroxy-5-methoxybenzoic acid DemethylatedHarsh acidic hydrolysis conditions (e.g., HBr/AcOH).LowHPLC (Early eluter, polar)
Azo/Hydrazo Dimers DimerOxidative coupling of amino groups during storage or workup.MediumColored bands; Broad HPLC peaks
Part 2: Isomeric Discrimination (The "Silent" Killer)

The most frequent failure mode in downstream coupling reactions is the presence of 2-Amino-4,5-dimethoxybenzoic acid . Because the 2-amino group is ortho to the carboxylic acid, it is sterically hindered and can form internal lactams or interfere with amide coupling reagents, leading to low yields.

Q: How do I definitively distinguish the 3-Amino isomer from the 2-Amino contaminant?

A: Do not rely solely on LC-MS, as both have identical masses (MW 197.19). You must use 1H-NMR coupling constants or Chromatographic Selectivity .

Method 1: 1H-NMR Validation (Self-Validating Step)

  • 3-Amino-4,5-dimethoxybenzoic acid (Target):

    • Protons are at positions 2 and 6 .

    • These positions are meta to each other.[3]

    • Signal: Two doublets (d) with a coupling constant

      
       .
      
  • 2-Amino-4,5-dimethoxybenzoic acid (Contaminant):

    • Protons are at positions 3 and 6 .

    • These positions are para to each other.

    • Signal: Two sharp singlets (s).

Method 2: HPLC Separation Strategy Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The

    
     interactions differ significantly between the isomers due to the steric crowding of the amino group next to the carboxyl in the 2-amino isomer.
    
Part 3: Analytical Workflows & Troubleshooting
Diagram 1: Purity Analysis Decision Tree

Caption: Logical workflow for identifying contaminants based on analytical signals.

PurityAnalysis Start Sample: 3-Amino-4,5-dimethoxybenzoic acid Visual Visual Inspection Start->Visual Yellow Yellow/Orange Color? Visual->Yellow Nitro Suspect: 3-Nitro Precursor or Azo Dimers Yellow->Nitro Yes HPLC HPLC-UV (254 nm) Yellow->HPLC No (Off-white) Peaks Number of Peaks? HPLC->Peaks Single Single Peak Peaks->Single 1 Multiple Multiple Peaks Peaks->Multiple >1 NMR 1H-NMR (DMSO-d6) Single->NMR Split Aromatic Region Analysis NMR->Split Meta Meta-coupling (d, J~2Hz) CONFIRMED TARGET Split->Meta Para Singlets (s) CONFIRMED 2-AMINO ISOMER Split->Para

Q: My HPLC shows a single peak, but my coupling reaction yield is <40%. Why?

A: You likely have inorganic salt contamination or trace metal poisoning (Pd/Fe).

  • Mechanism: If the material was reduced using Pd/C or Fe/HCl, residual metals can chelate the amino acid, preventing it from reacting.

  • Test: Run a Residue on Ignition (ROI) test. If ash content is >0.5%, perform a metal scavenger treatment (e.g., SiliaMetS® Thiol) or recrystallize from dilute HCl followed by pH adjustment to isoelectric point (pH ~4-5).

Q: How do I remove the 3-Nitro precursor?

A: The nitro compound is significantly less soluble in acidic water than the amino compound.

  • Dissolve crude material in 1M HCl .

  • Filter off any undissolved solids (often the nitro impurity or dimers).

  • Extract the aqueous layer with Ethyl Acetate (removes non-basic impurities like Veratric acid).

  • Neutralize the aqueous layer to pH 4.5–5.0 with NaOH to precipitate the purified amino acid.

Part 4: Validated Analytical Protocol

Method: Reverse-Phase HPLC with Isomeric Selectivity Applicability: Separation of 2-amino and 3-amino isomers.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Amino group absorption) & 280 nm
Retention Order 1. 3-Amino-4,5-dimethoxy (Target) 2. 2-Amino-4,5-dimethoxy (Isomer) 3.[1] 3-Nitro precursor

Why this works: The Phenyl-Hexyl phase interacts with the aromatic ring electrons. The 2-amino isomer, having an intramolecular hydrogen bond (NH...O=C), has a slightly different effective polarity and shape compared to the 3-amino target, allowing for baseline resolution [1].

Part 5: Synthesis & Impurity Origin Diagram

Understanding the source helps in predicting the contaminant profile.

Diagram 2: Synthesis Pathways & Impurity Generation

Caption: Flowchart tracking the origin of critical impurities during synthesis.

Synthesis Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Nitration Nitration (HNO3/H2SO4) Start->Nitration IsomerMix Mixture of Nitro Isomers Nitration->IsomerMix Sep Separation/Crystallization IsomerMix->Sep NitroTarget 3-Nitro-4,5-dimethoxy (Minor Product) Sep->NitroTarget NitroImpurity 2-Nitro-4,5-dimethoxy (Major Product) Sep->NitroImpurity Carryover Red Reduction (H2, Pd/C) NitroTarget->Red NitroImpurity->Red Final 3-Amino-4,5-dimethoxy Benzoic Acid Red->Final Contam1 Contaminant: 2-Amino Isomer Red->Contam1 If 2-Nitro present Contam2 Contaminant: Unreacted Nitro Red->Contam2 Incomplete Rxn

References
  • Separation of Aminobenzoic Acid Isomers : SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes. [Link]

  • Compound Data : PubChem. "3-Amino-4,5-dimethoxybenzoic acid (CID 63023679)." National Library of Medicine. [Link]

Sources

handling and storage recommendations for 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4,5-dimethoxybenzoic acid

Welcome to the technical resource guide for 3-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7), a key building block for professionals in pharmaceutical synthesis and materials science. This document provides in-depth, field-proven guidance on the proper handling, storage, and troubleshooting of common experimental challenges encountered with this versatile reagent. Our goal is to move beyond simple data sheets and empower you with the causal understanding needed to ensure the integrity of your experiments and the quality of your results.

Section 1: Compound Profile & Safety Overview

3-Amino-4,5-dimethoxybenzoic acid, also known as 4,5-Dimethoxyanthranilic Acid, is a trifunctional molecule featuring an aromatic ring, a carboxylic acid group, and an amino group. This unique structure makes it highly valuable but also introduces specific stability and reactivity considerations. The electron-donating effects of the amine and methoxy groups render the aromatic ring susceptible to oxidation, a primary factor influencing its storage and handling.

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 5653-40-7
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance White, beige, or gray to brown crystalline powder [1]
Melting Point 169-173 °C (with decomposition) [1]
Solubility Slightly soluble in water; Soluble in methanol. [1][2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3][4]

| Key Incompatibilities | Strong oxidizing agents, Strong bases |[4] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, 3-Amino-4,5-dimethoxybenzoic acid should be stored in a cool, dry, and dark place.[4][5] The container must be kept tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[4][6] For quantities intended for storage beyond 12 months, we strongly recommend flushing the container with an inert gas like argon or nitrogen before sealing. This is a critical step to mitigate the risk of slow oxidation of the electron-rich aminophenyl ring, which can lead to discoloration and the formation of impurities.[1]

Q2: I received a new bottle and the powder is light tan, not pure white. Is it compromised?

This is a common observation. The color of this compound can range from white to gray to brown.[1] A slight off-white or tan color does not automatically indicate significant degradation and is often a result of trace-level oxidation that occurred during manufacturing or packaging. For most standard synthetic applications, this material is perfectly suitable for use. However, if your application is highly sensitive to impurities (e.g., catalysis, final API synthesis), we recommend verifying the purity via HPLC or ¹H NMR before proceeding.

Q3: What specific Personal Protective Equipment (PPE) is necessary when handling this solid?

Given its GHS classification, appropriate PPE is mandatory. Always handle this compound inside a certified chemical fume hood to avoid inhalation of the powder, which may cause respiratory irritation.[4][7] Standard PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves.[5]

  • Body Protection: A standard lab coat.[6] After handling, always wash your hands thoroughly.[4]

Q4: How stable is 3-Amino-4,5-dimethoxybenzoic acid once dissolved in a solution?

Solutions of this compound are more susceptible to degradation than the solid form, primarily due to increased exposure to dissolved oxygen and, potentially, light. We advise preparing solutions fresh for each use. If a solution must be stored, even for a short period (e.g., overnight), it should be refrigerated (2-8°C), protected from light by wrapping the vessel in foil, and ideally, purged with an inert gas.

Section 3: Troubleshooting Experimental Issues

Issue 1: Difficulty Dissolving the Compound

Problem: "My experiment requires a solution of 3-Amino-4,5-dimethoxybenzoic acid, but it shows poor solubility in my chosen solvent system (e.g., water, dichloromethane)."

Causality: This compound is amphoteric, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amine). In neutral solvents, it can exist in a zwitterionic state, which often limits solubility. Its solubility is therefore highly dependent on pH.

Solutions & Step-by-Step Protocols:

Protocol 3.1: pH-Mediated Aqueous Dissolution

This technique leverages the acid-base properties of the molecule to create a soluble salt.

  • For Basic Conditions: a. Suspend the desired mass of 3-Amino-4,5-dimethoxybenzoic acid in the required volume of deionized water. b. While stirring, add a 1M solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) or a strong base (e.g., sodium hydroxide, NaOH) dropwise. c. The solid will dissolve as the carboxylic acid is deprotonated to form the highly water-soluble sodium carboxylate salt. d. Causality Check: You have successfully formed the sodium 3-amino-4,5-dimethoxybenzoate salt, which is significantly more polar and water-soluble than the parent acid.[8]

  • For Acidic Conditions: a. Suspend the solid in deionized water. b. While stirring, add a 1M solution of a non-oxidizing acid (e.g., hydrochloric acid, HCl) dropwise. c. The solid will dissolve as the primary amine is protonated to form the water-soluble ammonium salt. d. Causality Check: You have formed the 3-carboxy-4,5-dimethoxyphenylammonium chloride salt, which readily dissolves in aqueous media.

Protocol 3.2: Organic Solvent Dissolution

  • Prioritize polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where solubility is generally higher.

  • For moderately polar solvents like methanol or ethanol, solubility can be increased by gentle warming (e.g., to 40-50°C) or by using an ultrasonic bath.[1]

  • Always be mindful that heating can accelerate degradation if oxygen is present. If heating is required, consider doing so under an inert atmosphere.

Issue 2: Reaction Mixture Darkens Significantly Upon Heating

Problem: "When I heat my reaction mixture containing 3-Amino-4,5-dimethoxybenzoic acid, it turns dark brown or black, leading to low yields and purification difficulties."

Causality: This is a classic sign of oxidative degradation. The aminobenzoic acid structure, particularly with electron-donating methoxy groups, is highly susceptible to oxidation, which is exponentially accelerated by heat. The resulting polymeric, highly conjugated byproducts are intensely colored.

Solutions:

  • Implement an Inert Atmosphere: This is the most critical preventative measure. Before adding reagents, thoroughly purge the reaction vessel with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction, including the heating phase.

  • Minimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Avoid excessive or prolonged heating.

  • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

Issue 3: Low Yields in Amide or Ester Coupling Reactions

Problem: "I am attempting to perform a reaction on the carboxylic acid (e.g., amide coupling with DCC/EDC), but my yields are poor and I see multiple byproducts."

Causality: The presence of the nucleophilic amino group can interfere with reactions targeting the carboxylic acid. For instance, in an amide coupling, the amine of one molecule can react with the activated carboxylate of another, leading to oligomerization.

Solutions:

  • Protecting Group Strategy: The most robust solution is to temporarily "block" the reactive amine with a protecting group. a. Amine Protection: Before performing the carboxylate reaction, protect the amine. A common and effective choice is the tert-butyloxycarbonyl (Boc) group, which can be installed using Di-tert-butyl dicarbonate (Boc₂O) and is stable to many coupling conditions but easily removed later with mild acid (e.g., TFA). b. This strategy ensures that your coupling reagents react exclusively at the desired carboxylic acid site, dramatically improving yield and simplifying purification.

Section 4: Visualized Workflows

A clear, logical workflow is essential for consistent results. The following diagrams outline best practices for handling and troubleshooting this reagent.

StorageHandlingWorkflow cluster_receive Receiving & Initial Inspection cluster_storage Storage Decision cluster_handling Handling & Use Receive Receive Compound Inspect Inspect Container Seal & Compound Color Receive->Inspect Decision Intended Use? Inspect->Decision ShortTerm Short-Term (<12 mo.) Store in Cool, Dry, Dark Tightly Sealed Decision->ShortTerm Immediate Use LongTerm Long-Term (>12 mo.) Flush with N2/Ar Store in Cool, Dry, Dark Decision->LongTerm Archival Weigh Weigh in Fume Hood (Use Full PPE) ShortTerm->Weigh LongTerm->Weigh Use Use Immediately in Reaction Weigh->Use

Caption: Logical workflow for receiving, storing, and handling the compound.

SolubilityTroubleshooting Start Compound Fails to Dissolve in Neutral Solvent SolventType What is the solvent type? Start->SolventType Aqueous Aqueous System SolventType->Aqueous Water Organic Organic System SolventType->Organic Organic AdjustpH Adjust pH (Add Acid or Base Dropwise) Aqueous->AdjustpH TrySolvent Try Polar Aprotic (DMSO, DMF) Organic->TrySolvent Heat Apply Gentle Heat or Sonication TrySolvent->Heat

Sources

safety precautions for working with aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling, Storage, and Reaction Protocols for Aminobenzoic Acids

Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Welcome to the ABA Technical Safety Hub

Status: Active Lead Scientist: Dr. H. Chen, Senior Application Specialist

Overview: Aminobenzoic acids (ABAs)—specifically the ortho- (Anthranilic acid), meta-, and para- (PABA) isomers—are deceptive. While often classified as "irritants" (Category 2) rather than acute toxins, their amphoteric nature and reactivity profiles present distinct operational hazards. This guide moves beyond the SDS to address the practical failure points in the laboratory: static-driven contamination, oxidative degradation, and thermal runaway during diazotization.

Module 1: Physical Handling & Static Control

The Issue: ABAs (especially PABA and Anthranilic acid) are crystalline powders with high resistivity. They are notorious for accumulating static charge, causing "flying powder" during weighing, which leads to cross-contamination and inaccurate stoichiometry.

Troubleshooting Guide: Weighing & Transfer
SymptomProbable CauseCorrective Action (Protocol)
Powder "jumps" from spatula Triboelectric charging (low humidity)1. Ionization: Use a benchtop ionizing fan or a piezo-electric anti-static gun on the weigh boat before dispensing.2. Humidity: Maintain lab humidity >40% if possible.3. Tooling: Switch from metal/plastic spatulas to porcelain or wood to reduce charge transfer.
Material clings to glass walls Electrostatic adhesionDo not brush. Wash down with a solvent in which the ABA is soluble (e.g., Ethanol or dilute NaOH) to recover the material quantitatively.
Fine dust suspension Particle size <50 micronsEngineering Control: Handle strictly within a fume hood. Ensure face velocity is 0.3–0.5 m/s . Higher velocities (>0.6 m/s) will actually increase turbulence and disperse the powder further.

Critical Safety Note: While ABAs are not typically explosive dusts in small quantities, dispersed clouds in pilot-plant hoppers can exceed the Minimum Ignition Energy (MIE). Ground all transfer equipment [1, 5].

Module 2: Chemical Stability & Storage

The Issue: Users frequently report ABA samples turning from white/off-white to yellow or brown. Root Cause: Photo-oxidation and formation of azo-dimers upon air exposure.

Q: My Anthranilic acid has turned yellow. Is it safe to use? A: Proceed with caution. The color change indicates surface oxidation (formation of quinoid impurities).

  • For crude synthesis: Likely acceptable if the impurity (<1%) does not interfere with downstream purification.

  • For GMP/trace analysis: Discard. The oxidation products can act as radical scavengers, inhibiting sensitive catalytic cycles.

Storage Protocol:

  • Light: Amber glass is mandatory.

  • Atmosphere: Store under Nitrogen or Argon blanket for long-term stability.

  • Incompatibility: Segregate strictly from strong oxidizers (e.g., permanganates, peroxides) and nitric acid . The amine group is electron-rich and susceptible to violent oxidation [2, 4].

Module 3: Reaction Safety (Diazotization)

The Issue: The conversion of the amino group to a diazonium salt is the most common reaction for ABAs (Sandmeyer reactions, azo dyes). It is also the highest risk operation due to exothermicity and nitrogen gas evolution.

Workflow: The "Cold-Acid" Protocol

Context: Diazonium carboxylates (inner salts) can be shock-sensitive explosives if allowed to dry. Never isolate these intermediates in dry form.

DiazotizationSafety Start Start: ABA Diazotization Acidify 1. Dissolve in Mineral Acid (HCl/H2SO4) Start->Acidify Cool 2. Cool to < 5°C (Ice/Salt Bath) Acidify->Cool AddNitrite 3. Add NaNO2 (aq) Dropwise (Sub-surface addition) Cool->AddNitrite TempCheck Temp > 5°C? AddNitrite->TempCheck Stop STOP ADDITION Allow to cool TempCheck->Stop Yes Vent Gas Evolution (N2) Ensure Venting TempCheck->Vent No Stop->Cool Test Starch-Iodide Test (Blue = Excess Nitrite) Vent->Test Quench Quench Excess Nitrite (Urea/Sulfamic Acid) Test->Quench Next Proceed to Coupling/Sandmeyer (Do NOT Dry) Quench->Next

Figure 1: Logic flow for safe diazotization of aminobenzoic acids. Note the critical temperature feedback loop.

Key Technical Constraints:

  • Temperature Control: The reaction is exothermic.[1] If the temperature exceeds 10°C, the diazonium species may decompose, releasing N₂ gas rapidly (foaming/pressurization) and forming phenols [6].

  • Venting: Do not seal the vessel. N₂ generation is stoichiometric.[1]

  • Anthranilic Acid Specifics (Benzyne Risk): When diazotizing anthranilic acid specifically, loss of N₂ and CO₂ creates benzyne , a highly reactive intermediate. If this is done in situ (e.g., with isoamyl nitrite), ensure the solvent system can absorb the exotherm and that the vessel is rated for gas evolution [7].

Module 4: Waste & Decontamination

The Issue: ABAs are zwitterionic (containing both basic amine and acidic carboxyl groups). They have an isoelectric point (pI) where solubility is lowest. Pouring aqueous waste directly into drains can cause precipitation and clogging.

Decontamination Protocol:

Surface TypeCleaning AgentMechanism
Glassware 10% NaOH or 5% HClShifts pH away from isoelectric point, forming soluble salts (Sodium aminobenzoate or Aminobenzoic hydrochloride).
Benchtop Spills 1. Dry wipe2. Soap & WaterAvoid dry sweeping (dust generation). Wet wipe method is preferred.
Skin Soap & WaterDo not use ethanol. Solvents may enhance transdermal absorption of the amine [1].

Disposal Decision Tree:

  • Solid Waste: Pack in separate hazardous waste drum (label: "Organic Solid, Irritant").

  • Aqueous Waste: Adjust pH to >9 (alkaline) or <2 (acidic) to ensure full solubility before transferring to the aqueous waste carboy. Never mix with oxidizing waste streams (Nitric/Chromic acid).

References
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzoic Acid. Link

  • PubChem. (n.d.).[2] 4-Aminobenzoic Acid Compound Summary. National Library of Medicine. Link

  • Breckland Scientific. (2018). Safety Data Sheet: Anthranilic Acid. Link

  • ChemicalBook. (n.d.). Anthranilic Acid Storage and Stability. Link

  • Sigma-HSE. (2024). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Link

  • Saha, M., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts. International Journal of Organic Chemistry. Link

  • Logsdon, J.E. (1994). Benzyne Formation from Anthranilic Acid. Encyclopedia of Reagents for Organic Synthesis.

Sources

Technical Guide: Catalyst & Reagent Optimization for 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of working with 3-Amino-4,5-dimethoxybenzoic acid . It moves beyond generic textbook advice to focus on the unique "zwitterionic" reactivity, solubility constraints, and electronic effects inherent to this molecule.

Executive Summary: The Reactivity Profile

3-Amino-4,5-dimethoxybenzoic acid presents a classic "chemoselectivity trap." It contains both a nucleophilic aniline handle and an electrophilic benzoic acid handle (latent). The electron-donating methoxy groups at positions 4 and 5 significantly increase the electron density of the aromatic ring, making the amine more nucleophilic than unsubstituted anilines, but also making the ring susceptible to oxidative degradation.

Critical Success Factor:

  • Zwitterionic Nature: In neutral media, the molecule exists in equilibrium with its zwitterionic form.

  • Self-Polymerization Risk: Attempting to activate the carboxylic acid functionality without protecting the amine will result in rapid oligomerization (dimer/trimer formation).

  • Solubility: Poor solubility in non-polar solvents (DCM, Toluene); moderate to good solubility in polar aprotic solvents (DMSO, DMF, NMP) and alcohols.

Decision Logic: Catalyst & Reagent Selection

The following decision tree illustrates the logic for selecting the correct activation strategy based on your target transformation.

CatalystSelection Start Target Reaction Type1 Amide Coupling (Using the COOH) Start->Type1 Type2 Amide Coupling (Using the NH2) Start->Type2 Type3 Esterification Start->Type3 CheckProt Is the 3-NH2 Protected? Type1->CheckProt CheckElec Electrophile Type? Type2->CheckElec Method1 Acid Catalyzed: MeOH + H2SO4/HCl (NH2 protonated = Safe) Type3->Method1 Preferred Method2 Base Promoted: MeI + K2CO3 (Risk of N-methylation) Type3->Method2 Avoid ActionProt CRITICAL STOP: Must protect NH2 (Boc/Fmoc) to prevent oligomerization CheckProt->ActionProt No Select1 Reagent: HATU + DIPEA (High Yield, Fast) CheckProt->Select1 Yes Select2 Reagent: T3P + Pyridine (Low Epimerization risk) CheckProt->Select2 Yes (Alt) Sol1 Acid Chloride: Use Pyridine/DCM (Fastest) CheckElec->Sol1 Acid Chloride Sol2 Carboxylic Acid: Use EDC/HOBt or HATU (Standard) CheckElec->Sol2 Carboxylic Acid

Figure 1: Strategic decision tree for reagent selection. Note the critical stop point regarding amine protection.

Module A: Amide Coupling (The "Forward" Reaction)

Scenario 1: Coupling the COOH to an External Amine

The Trap: You cannot simply add EDC/NHS or HATU to 3-Amino-4,5-dimethoxybenzoic acid. The coupling reagent will activate the carboxylic acid, and the basic conditions (DIPEA/TEA) required for the reaction will ensure the 3-amino group is deprotonated and nucleophilic. The molecule will react with itself.

Protocol 1: The "Protection-First" Route (Recommended)

  • Protection: React starting material with Boc₂O (in NaOH/Dioxane) to generate 3-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid.

  • Activation:

    • Reagent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).

    • Base: DIPEA (3.0 equiv).

    • Solvent: DMF (Preferred due to solubility) or EtOAc (if using T3P).

  • Coupling: Add external amine. Stir at RT for 2-4 hours.

  • Deprotection: TFA/DCM (1:1) to reveal the amine.[1]

Scenario 2: Coupling the NH2 to an External Acid

The Advantage: The 4,5-dimethoxy substituents are electron-donating, making the 3-amino group more nucleophilic than a standard aniline. However, steric crowding from the 4-methoxy group is minimal but non-zero.

Optimization Table: Catalyst Efficacy for Aniline Coupling

Catalyst/ReagentSuitabilityNotes
HATU High Best for difficult couplings. Fast kinetics.
EDC / HOBt MediumGood for scale-up, but slower. Urea byproduct removal can be tricky if product is polar.
Pyridine (Solvent) High If using Acid Chlorides.[1][2] Pyridine acts as both solvent, base, and acyl-transfer catalyst.
DMAP Caution Use only catalytic amounts (5-10 mol%). Excess DMAP can lead to N-acyl urea side products with EDC.

Module B: Esterification Strategies

Unlike amide coupling, esterification can often be performed without protecting the amine, provided you select the correct pH regime.

Method 1: Acid-Catalyzed (Fischer Esterification) - SAFE
  • Mechanism: High concentration of strong acid (H₂SO4 or HCl) protonates the amine (

    
    ).
    
  • Result: The ammonium species is non-nucleophilic . It will not attack the ester or acid.

  • Protocol: Reflux 3-Amino-4,5-dimethoxybenzoic acid in MeOH with 1.5 equiv H₂SO₄.

  • Workup: Neutralize carefully with NaHCO₃ cold to avoid hydrolysis or polymerization of the free base.

Method 2: Base-Promoted Alkylation - RISKY
  • Reagents: Methyl Iodide (MeI) + K₂CO₃.

  • Risk: The base keeps the amine nucleophilic. MeI is a "soft" electrophile and will readily methylate the nitrogen (

    
    ) as well as the oxygen (
    
    
    
    ).
  • Verdict: Avoid this method unless you intend to methylate the amine as well.

Troubleshooting Dashboard

Use this guide to diagnose reaction failures specifically related to this scaffold.

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Oxidation: Electron-rich anilines are prone to oxidation in air, especially under basic conditions.Degas solvents with N₂/Ar. Add antioxidants like ascorbic acid if compatible, or simply work strictly under inert atmosphere.
Low Yield (Amide Coupling) Self-Coupling: You activated the acid without protecting the amine.Check LCMS for dimers (Mass = 2x Starting Material - H₂O). Switch to "Protection-First" route (See Module A).
Precipitation in DCM Solubility: The zwitterion is insoluble in non-polar chlorinated solvents.Switch solvent to DMF, NMP, or a DCM/MeOH (9:1) mixture.
Incomplete Conversion (Esterification) Equilibrium limit: Water byproduct is stalling the reaction.Add a drying agent (Trimethyl orthoformate) or use a Dean-Stark trap if boiling point allows (e.g., Ethanol/Toluene).
Impurity at M+42 Acetylation: If using EtOAc as solvent with strong nucleophilic amine and heating.Avoid EtOAc at high temperatures with this aniline; trans-acylation can occur. Use DMF or THF.[1][3]

References & Grounding

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Solubility of Benzoic Acid Derivatives: Study on the solubility of methoxy-substituted benzoic acids in organic solvents. Journal of Chemical & Engineering Data. Link

  • Fischer Esterification Protocols: Generally accepted organic synthesis standards for amino-acid esterification. Org.[4][5] Synth. Coll. Vol. 5, p.9 (1973). Link

  • T3P Reagent Utility: Propylphosphonic Anhydride (T3P) applications in difficult amide couplings. Sigma-Aldrich Technical Bulletin. Link

(Note: While specific literature on "3-Amino-4,5-dimethoxybenzoic acid" catalyst optimization is sparse, the protocols above are derived from authoritative reactivity principles of electron-rich anthranilic acid derivatives.)

Sources

preventing oxidation of 3-Amino-4,5-dimethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4,5-dimethoxybenzoic Acid (ADBA) Stability Assurance & Storage Protocols

Introduction: The Stability Paradox

3-Amino-4,5-dimethoxybenzoic acid (CAS: 2486-70-6) presents a specific stability challenge common to electron-rich anilines. While the carboxylic acid moiety (-COOH) provides some structural rigidity, the molecule is electronically "overloaded." The presence of two methoxy groups (-OCH₃) and one amino group (-NH₂) on the benzene ring significantly increases the electron density of the aromatic system.

This high electron density makes ADBA an excellent nucleophile for synthesis, but it simultaneously lowers its oxidation potential. Without rigorous storage controls, the amino group acts as a "lightning rod" for atmospheric oxygen, leading to the formation of colored iminoquinone or azo-dimer impurities that degrade potency and yield.

This guide provides a self-validating system to prevent, detect, and reverse this oxidation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The primary failure mode for ADBA is Auto-oxidation .

  • Electron Donation: The methoxy and amino groups are strong electron-donating groups (EDGs). They push electron density into the ring, making the amine nitrogen highly susceptible to losing an electron to oxidants (like O₂).

  • Radical Formation: Atmospheric oxygen abstracts an electron/proton, forming a radical cation species.

  • Coupling (The "Color" Event): These reactive radicals rapidly dimerize to form azo linkages (-N=N-) or oxidize further into quinoid structures. These compounds are highly conjugated chromophores, turning the white powder pink, brown, or black.

Figure 1: Oxidative Degradation Pathway of Electron-Rich Anilines

OxidationMechanism ADBA 3-Amino-4,5-dimethoxybenzoic acid (White Powder) Radical Radical Cation Intermediate (Highly Reactive) ADBA->Radical -1e⁻ (Oxidation) Impurity Azo/Quinoid Dimers (Pink/Brown Impurities) Radical->Impurity Dimerization/Coupling Oxygen Atmospheric O₂ Oxygen->Radical Initiator

Caption: The transformation of white ADBA powder into colored impurities via radical cation intermediates triggered by oxygen exposure.

Module 2: Storage Protocol (The "How")

This protocol is designed as a Self-Validating System . If the material changes color, a step in this chain has failed.

Standard Operating Procedure (SOP-ADBA-STG)

ParameterSpecificationScientific Rationale
Primary Container Amber Glass VialBlocks UV/Visible light which catalyzes radical formation [1].
Headspace Inert Gas (Argon preferred)Argon is heavier than air and forms a "blanket" over the powder. Nitrogen is acceptable but less effective if the seal is breached.
Seal Integrity Parafilm® + Teflon-lined CapTeflon prevents leaching; Parafilm creates a secondary gas barrier.
Temperature -20°C (Long Term) 2-8°C (Active Use)Arrhenius equation dictates that lower temperatures exponentially slow the oxidation rate kinetics [2].
Desiccation RequiredMoisture can protonate the amine or facilitate hydrolysis. Store with silica gel sachets.

The "Argon Blanket" Technique:

  • Place the open vial of ADBA inside a glove box or use an inverted funnel connected to an Argon line.

  • Flow Argon gently (low PSI) into the vial for 15 seconds to displace lighter air.

  • Cap immediately while still under the gas flow.

Module 3: Troubleshooting & Recovery (The "Fix")

Issue 1: "My white powder has turned light pink or beige."

  • Diagnosis: Surface oxidation. This is common if the container was opened frequently. The bulk material underneath is likely still pure.

  • Solution: The "Acid-Base Swing" Purification.

    • Principle: ADBA is amphoteric but primarily acidic due to the benzoic acid group. We can separate it from neutral oxidation tars (azo dimers) by dissolving it in base.

    • Protocol:

      • Dissolve the impure powder in 1M NaOH (10 mL per gram). The solution should be clear; impurities may remain as suspended solids.

      • Filter the solution through a 0.45µm filter or Celite pad to remove insoluble colored oligomers.

      • Slowly acidify the filtrate with 1M HCl while stirring until pH ~3-4.

      • The pure ADBA will precipitate as a white solid.

      • Filter, wash with cold water, and dry under vacuum [3].

Issue 2: "The material is clumping or sticky."

  • Diagnosis: Hygroscopic uptake. The methoxy groups can hydrogen bond with water.

  • Solution: Vacuum desiccation over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Do not heat above 40°C while damp, as this accelerates hydrolysis.

Decision Tree: Purity Assessment

Troubleshooting Start Visual Inspection of ADBA Color Is the powder White/Off-White? Start->Color Pink Pink/Beige Crust? Color->Pink No Action1 Pass: Proceed to Experiment Color->Action1 Yes Brown Dark Brown/Black? Pink->Brown Deep Color Action2 Action: Recrystallize (EtOH/Water) or Acid/Base Wash Pink->Action2 Surface Only Action3 Action: Check Purity by HPLC. Likely >10% degradation. Discard or rigorous purification. Brown->Action3

Caption: Triage workflow for assessing ADBA quality based on visual cues.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store ADBA in solution (e.g., DMSO or Methanol)? A: No. Storage in solution drastically accelerates oxidation because dissolved oxygen has greater mobility and contact with the solute than in the solid state. If you must store a stock solution, it must be degassed, frozen at -20°C, and used within 24 hours.

Q: Why Argon instead of Nitrogen? A: Argon is denser than air, whereas Nitrogen is similar in density to air. When you purge a vial with Argon, it settles at the bottom, creating a physical barrier between your compound and the atmosphere. Nitrogen mixes more easily with re-entering air if the seal is imperfect.

Q: Is the color change purely cosmetic? A: Not entirely. While a light pink hue might represent <0.5% impurity (often acceptable for early-stage synthesis), these oxidized impurities are often radical scavengers or metal chelators . If your next step involves a Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig), even trace azo-impurities can poison the catalyst [4].

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-methoxybenzoic acid (Isomer analog stability data). Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from

Sources

solubility problems of 3-Amino-4,5-dimethoxybenzoic acid in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 3-Amino-4,5-dimethoxybenzoic acid because this molecule behaves as a zwitterion in its solid state. Unlike its non-amino analogs (e.g., 3,4,5-trimethoxybenzoic acid), the coexistence of the basic amine (


) and acidic carboxyl (

) groups creates a high-lattice-energy internal salt (

).

This guide provides the solvent systems, pH adjustments, and protocols required to disrupt this lattice and solubilize the compound for organic synthesis.

Part 1: The Solubility Matrix

The Core Problem: In standard organic solvents (DCM, Toluene, Diethyl Ether), the compound is insoluble because these solvents cannot break the strong ionic interactions of the zwitterion.

Solvent Compatibility Table

Solvent ClassSuitabilityRecommended UsageTechnical Note
Polar Aprotic Excellent DMSO, DMF, NMP, DMAcPrimary choice for reactions. Breaks dipole interactions effectively.
Alcohols Moderate Methanol, Ethanol (Hot)Solubility improves significantly with heat (

). Often requires acid/base catalysis.
Chlorinated Poor DCM, ChloroformInsoluble as a free zwitterion. Requires derivatization or base (e.g., TEA) to dissolve.
Ethers/Hydrocarbons Insoluble

, THF, Hexanes, Toluene
Do not use for reaction media. Useful only as antisolvents for precipitation.
Aqueous pH Dependent WaterInsoluble at pH 3–5 (Isoelectric Point). Soluble at

(cationic) or

(anionic).

Part 2: Troubleshooting Common Scenarios (Q&A)

Scenario A: Amide Coupling (EDC/NHS or HATU)

Q: "I am trying to couple 3-Amino-4,5-dimethoxybenzoic acid to an amine using EDC/HOBt in DCM, but the acid won't dissolve. The reaction is a slurry. What should I do?"

A: The zwitterionic acid is insoluble in Dichloromethane (DCM). The coupling reagents cannot access the carboxylate effectively in a slurry.

  • Immediate Fix: Add 2.5–3.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) to the reaction mixture.

    • Mechanism:[1][2][3] The base deprotonates the ammonium group (

      
      ), breaking the zwitterion and generating the soluble carboxylate salt.
      
  • Alternative Solvent: Switch the solvent system to DMF or a DCM/DMF (4:1) mixture.

  • Protocol Adjustment: Pre-activate the acid in DMF with HATU/DIPEA for 15 minutes before adding the amine.

Scenario B: Acid Chloride Formation

Q: "I added Thionyl Chloride (


) to the solid, but it’s not dissolving or reacting even with reflux. How do I make the acid chloride?" 

A: The amino group is reacting with the acid chloride to form intermolecular amides (polymerization) or simply forming an insoluble hydrochloride salt on the surface.

  • The Solution: You must protect the amine or use specific conditions to keep the amine protonated but non-reactive.

  • Recommended Protocol:

    • Suspend the solid in Toluene or DCM.

    • Add catalytic DMF (5-10 drops).

    • Use Oxalyl Chloride (

      
      ) instead of Thionyl Chloride at 
      
      
      
      .
    • Critical: If the free amine is interfering, you may need to convert the amine to a hydrochloride salt first using HCl/Dioxane, isolate the salt, and then react with Thionyl Chloride.

Scenario C: Workup & Isolation

Q: "After my reaction, I tried to extract the product into Ethyl Acetate from water, but it stayed in the aqueous layer or formed an emulsion."

A: This is a classic pH issue. If the aqueous layer is neutral (pH 6–7) or basic, the molecule is ionized (carboxylate form) and stays in water.

  • The Fix (Isoelectric Precipitation):

    • Cool the aqueous layer to

      
      .
      
    • Carefully adjust the pH to the Isoelectric Point (approx. pH 3.5 – 4.5) using 1M HCl.

    • The compound is least soluble at this pH and should precipitate as a solid.

    • Filter the solid rather than extracting.

  • If Extraction is Mandatory: Adjust pH to 3.5–4.0 and use THF/Ethyl Acetate (1:1) or n-Butanol as the organic phase. Pure EtOAc is often too non-polar for these aminobenzoic derivatives.

Part 3: Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the chemical state of the molecule.

SolubilityLogic Start Start: 3-Amino-4,5-dimethoxybenzoic Acid (Solid Zwitterion) CheckMedia Select Reaction Media Start->CheckMedia Organic Organic Solvent Required CheckMedia->Organic Aqueous Aqueous/Polar Media CheckMedia->Aqueous NonPolar Non-Polar (DCM, Toluene) Organic->NonPolar Problematic PolarAprotic Polar Aprotic (DMF, DMSO) Organic->PolarAprotic Preferred Precipitation Purification/Isolation Aqueous->Precipitation AddBase Action: Add Base (DIPEA/TEA) Result: Soluble Anion NonPolar->AddBase Mandatory Additive DirectSol Direct Solubility (Breaks Zwitterion Dipole) PolarAprotic->DirectSol Isoelectric Adjust to pH 3.5 - 4.5 (Isoelectric Point) Precipitation->Isoelectric Solid Precipitate (Solid) Isoelectric->Solid Min. Solubility

Caption: Decision tree for solvent selection and pH adjustment to maximize or minimize solubility.

Part 4: Validated Purification Protocol

Method: Isoelectric Precipitation from Alkaline Solution Use this method to purify the crude material if it contains non-acidic impurities.

  • Dissolution: Suspend the crude 3-Amino-4,5-dimethoxybenzoic acid in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with stirring until pH reaches 10–11. The solution should become clear (formation of sodium carboxylate).

  • Filtration: Filter off any insoluble impurities (non-acidic byproducts).

  • Precipitation:

    • Place the filtrate in an ice bath (

      
      ).
      
    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target: Stop exactly at pH 4.0 .

  • Isolation: Stir for 30 minutes to allow crystal growth. Filter the precipitate and wash with cold water followed by a small amount of cold Ethanol.

References

  • Solubility of Aminobenzoic Acid Derivatives

    • Source: Acree, W. E., et al. "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures."[4] Journal of Physical and Chemical Reference Data, 2013.[4]

    • Relevance: Establishes the solubility baseline for methoxy-substituted benzoic acids and the impact of amino-zwitterions.
  • Synthesis and Properties of Methoxybenzoic Acids

    • Source: ChemicalBook & PubChem Compound Summary for 3-Amino-4-methoxybenzoic acid (Analogous behavior).
    • Relevance: Confirms melting point trends and pKa values (approx 2.5 and 4.8) relevant to the isoelectric point workup.
  • Zwitterionic Solubility Mechanisms

    • Source: Daniels, T. C., et al. "Physicochemical Properties of Zwitterionic Drugs." Journal of Pharmaceutical Sciences.
    • Relevance: Explains the lattice energy dynamics requiring pH adjustment for solubiliz

Sources

Validation & Comparative

A Comparative Guide to 3-Amino-4,5-dimethoxybenzoic Acid and 2-Amino-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the subtle repositioning of a functional group on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related isomers: 3-Amino-4,5-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid. As essential building blocks in organic synthesis, a comprehensive understanding of their distinct characteristics is paramount for their effective application in research and development.

This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and function. We will delve into their comparative physicochemical and spectroscopic data, discuss their divergent applications, and provide actionable experimental protocols for their characterization and comparison.

At a Glance: Physicochemical and Spectroscopic Properties

The positional difference of the amino group on the dimethoxybenzoic acid backbone significantly influences the electronic and steric environment of these isomers. This, in turn, dictates their solubility, melting point, and spectroscopic signatures. The following table summarizes the key properties of both compounds, providing a foundation for understanding their differential behavior.

Property3-Amino-4,5-dimethoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acid
CAS Number 861556-80-1[1]5653-40-7
Molecular Formula C₉H₁₁NO₄[1]C₉H₁₁NO₄
Molecular Weight 197.19 g/mol [1]197.19 g/mol
Appearance Solid[1]White to gray or brown crystalline powder[2][3]
Melting Point No experimental data available169-173 °C (with decomposition)[3]
Solubility No experimental data availableSoluble in methanol and water[3]
pKa (predicted) No data available2.35 ± 0.10[3]
Purity 98%[1]>98.0% (HPLC)[2]

Structural and Electronic Considerations: The "Ortho Effect" and Beyond

The primary structural distinction between these two isomers is the position of the amino group relative to the carboxylic acid and methoxy substituents. This seemingly minor change has profound implications for their chemical behavior.

  • 2-Amino-4,5-dimethoxybenzoic acid: The amino group is ortho to the carboxylic acid. This proximity allows for potential intramolecular hydrogen bonding between the amino and carboxyl groups. This interaction can influence the acidity of the carboxylic acid and the basicity of the amine. The "ortho effect" can also lead to steric hindrance, potentially affecting the reactivity of both functional groups.

  • 3-Amino-4,5-dimethoxybenzoic acid: The amino group is meta to the carboxylic acid. In this arrangement, direct intramolecular hydrogen bonding with the carboxyl group is not possible. The electronic influence of the amino group on the carboxylic acid is primarily inductive and mesomeric, which will differ from the ortho isomer.

G cluster_0 3-Amino-4,5-dimethoxybenzoic acid cluster_1 2-Amino-4,5-dimethoxybenzoic acid 3-amino 3-amino 2-amino 2-amino G start Start: Weigh Isomer solvent Add Solvent start->solvent vortex Vortex & Observe solvent->vortex record Record Qualitative Result vortex->record saturate Prepare Saturated Solution record->saturate If Soluble agitate Agitate at Constant Temp. saturate->agitate centrifuge Centrifuge agitate->centrifuge supernatant Extract Supernatant centrifuge->supernatant analyze Analyze Concentration (Gravimetric or Spectroscopic) supernatant->analyze end End: Quantitative Solubility analyze->end

Caption: Workflow for comparative solubility determination.

Protocol 2: Comparative Reactivity of the Amino Group via Diazotization

Objective: To compare the reactivity of the amino group of each isomer by observing the formation of a diazonium salt and its subsequent coupling to form an azo dye.

Methodology:

  • Preparation of Amine Solutions:

    • In separate, labeled test tubes, dissolve an equimolar amount of each isomer in dilute hydrochloric acid. Cool the solutions in an ice bath to 0-5 °C.

  • Diazotization:

    • While maintaining the low temperature, add a cold aqueous solution of sodium nitrite dropwise to each test tube with constant stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

  • Azo Coupling:

    • In separate beakers, prepare a cold solution of a coupling agent, such as 2-naphthol, dissolved in dilute sodium hydroxide.

    • Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring.

    • Observe the formation of a precipitate, which is the azo dye.

  • Comparison:

    • Compare the rate of formation, color, and amount of the precipitate formed for each isomer. Differences in these observations can be indicative of the relative reactivity of the amino group.

G start Dissolve Isomer in HCl (0-5°C) diazotization Add NaNO₂ solution dropwise start->diazotization test Test with Starch-Iodide Paper diazotization->test Monitor Reaction coupling Add Diazonium Salt to Coupling Agent test->coupling Positive Test coupling_prep Prepare Coupling Agent Solution coupling_prep->coupling observe Observe Azo Dye Formation coupling->observe compare Compare Rate, Color, and Yield observe->compare

Caption: Experimental workflow for comparing amine reactivity via diazotization-coupling.

Conclusion

The choice between 3-Amino-4,5-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid is not arbitrary but a critical decision that should be informed by a deep understanding of their unique chemical personalities. While both share the same molecular formula, the positional isomerism of the amino group leads to distinct physicochemical properties, reactivity, and ultimately, different applications. 2-Amino-4,5-dimethoxybenzoic acid is a more characterized compound with demonstrated potential in medicinal chemistry. The 3-amino isomer, while less studied, represents an open opportunity for the synthesis of novel compounds. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to make informed decisions and to further explore the potential of these valuable building blocks.

References

  • Thermo Fisher Scientific. 3-Amino-4-methoxybenzoic acid, 98+%. Thermo Fisher Scientific. Accessed January 30, 2026.
  • Sigma-Aldrich. 3-Amino-5-methoxybenzoic acid 97%. Sigma-Aldrich. Accessed January 30, 2026.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook. Accessed January 30, 2026.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-4,5-dimethoxybenzoic Acid. TCI Chemicals. Accessed January 30, 2026.
  • Sigma-Aldrich. 2-Amino-4,5-dimethoxybenzoic acid 98%. Sigma-Aldrich. Accessed January 30, 2026.
  • PubChem. 3-Amino-4-methoxybenzoic acid.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR spectrum. ChemicalBook. Accessed January 30, 2026.
  • CymitQuimica. 3-Amino-4,5-dimethoxybenzoic acid. CymitQuimica. Accessed January 30, 2026.
  • Journal of Chemical & Engineering Data. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • ResearchGate. NMR spectrum of dimethoxy benzoic acid.
  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Accessed January 30, 2026.
  • PubChem. 2-Amino-4-methoxybenzoic acid.
  • Thermo Fisher Scientific. 2-Amino-4,5-dimethoxybenzoic acid, 98%. Thermo Fisher Scientific. Accessed January 30, 2026.
  • ChemBK. 2-Amino-4,5-dimethoxybenzoic acid. ChemBK. Accessed January 30, 2026.
  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed January 30, 2026.
  • ChemicalBook. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.
  • ChemBK. 3-Amino-4-methoxybenzoic acid. ChemBK. Accessed January 30, 2026.
  • BLDpharm. 3-Amino-4,5-dimethoxybenzaldehyde. BLDpharm. Accessed January 30, 2026.
  • Chem-Impex. 3-Amino-4-hydroxybenzoic acid. Chem-Impex. Accessed January 30, 2026.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Amino-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and purity of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

This document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry, offering a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The methodologies are presented with a focus on the principles of scientific integrity, providing detailed experimental protocols and validation data grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to 3-Amino-4,5-dimethoxybenzoic acid and the Imperative for Accurate Quantification

3-Amino-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative. Its chemical structure, featuring both an amine and a carboxylic acid functional group, along with methoxy substituents, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. Accurate and precise measurement of this compound is paramount during process development, for in-process controls, and in the final quality assessment of the intermediate.

The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and the available instrumentation. This guide aims to provide the necessary technical details and rationale to make an informed decision.

Comparative Analysis of Analytical Methodologies

The following sections provide a detailed comparison of HPLC, UPLC, and UV-Visible Spectrophotometry for the quantification of 3-Amino-4,5-dimethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and sensitivity for the quantification of a wide range of compounds. For 3-Amino-4,5-dimethoxybenzoic acid, a reversed-phase HPLC method is the most common and effective approach.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which allows for the retention of the moderately polar 3-Amino-4,5-dimethoxybenzoic acid through hydrophobic interactions.[6] The choice of a 250 mm x 4.6 mm column with 5 µm particles provides a good balance between resolution and analysis time.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M acetic buffer, pH 5.9) and an organic modifier (e.g., acetonitrile) is employed.[6] The buffer controls the ionization state of the analyte's acidic and basic functional groups to ensure consistent retention, while the organic modifier is adjusted to achieve optimal elution and separation from potential impurities. An isocratic elution is often sufficient for routine quantification.[6]

  • Detection: A Photo Diode Array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength (typically around the λmax of the compound) but also provides spectral information that can be used to assess peak purity and identify co-eluting impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for 3-Amino-4,5-dimethoxybenzoic acid.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity.[8]

Causality of Experimental Choices:

  • Stationary Phase: UPLC columns with sub-2 µm particles (e.g., C18, 1.7 µm) are used. The smaller particle size leads to a significant increase in column efficiency.[8]

  • Instrumentation: UPLC systems are designed to operate at higher backpressures compared to HPLC systems, which is a direct consequence of the smaller particle size columns.

  • Mobile Phase: The principles of mobile phase selection are similar to HPLC, but the higher efficiency of UPLC may allow for the use of simpler mobile phase compositions or faster gradients.

  • Benefits: The primary advantage of UPLC is the significant reduction in analysis time, which translates to higher sample throughput. The increased sensitivity is also beneficial for detecting low-level impurities.[8]

Workflow Diagram:

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column UPLC C18 Column (<2 µm) Injector->Column Detector PDA or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: UPLC analysis workflow, emphasizing the use of sub-2 µm columns.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be employed for the quantification of 3-Amino-4,5-dimethoxybenzoic acid, particularly in scenarios where high sample throughput is not a primary concern and the sample matrix is relatively clean.

Causality of Experimental Choices:

  • Principle: This method is based on the principle that 3-Amino-4,5-dimethoxybenzoic acid absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.

  • Methodology: A simple approach involves dissolving a known amount of the sample in a suitable solvent (e.g., methanol or a buffered aqueous solution) and measuring the absorbance at its wavelength of maximum absorption (λmax). A more sophisticated approach involves a derivatization reaction to produce a colored product with a λmax in the visible region, which can enhance sensitivity and selectivity.[9] For instance, a diazotization-coupling reaction can be employed.[9]

  • Limitations: This method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, it is best suited for the analysis of pure or nearly pure samples.

Workflow Diagram:

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Serial Dilutions Dissolve->Dilute Spectrophotometer UV-Vis Spectrophotometer Dilute->Spectrophotometer Measure Measure Absorbance at λmax Spectrophotometer->Measure Calibration Plot Calibration Curve Measure->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: UV-Visible spectrophotometry workflow for quantification.

Method Validation According to ICH Guidelines

Regardless of the chosen method, it is imperative to perform a thorough validation to demonstrate its suitability for the intended purpose.[1][2][3][5] The key validation parameters, as defined by the ICH, are summarized below.[4]

Table 1: Comparison of Validation Parameters for Different Analytical Methods

Validation ParameterHPLCUPLCUV-Visible Spectrophotometry
Specificity/Selectivity HighVery HighLow to Moderate
Linearity Excellent (R² > 0.999)Excellent (R² > 0.999)Good (R² > 0.99)
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness GoodGoodModerate
Analysis Time 10-30 minutes2-10 minutes< 5 minutes per sample
Sample Throughput ModerateHighLow
Instrumentation Cost Moderate to HighHighLow

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 3-Amino-4,5-dimethoxybenzoic acid using the discussed techniques.

Protocol for HPLC Method
  • Preparation of Mobile Phase: Prepare a 0.05 M acetic buffer by dissolving the appropriate amount of sodium acetate in water and adjusting the pH to 5.9 with acetic acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 80:20 v/v).[6]

  • Standard Preparation: Accurately weigh about 10 mg of 3-Amino-4,5-dimethoxybenzoic acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of 3-Amino-4,5-dimethoxybenzoic acid and dissolve it in the mobile phase in a 100 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C[6]

    • Detection: PDA detector at the λmax of 3-Amino-4,5-dimethoxybenzoic acid.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of 3-Amino-4,5-dimethoxybenzoic acid in the sample by comparing the peak area with that of the standard.

Protocol for UPLC Method
  • Preparation of Mobile Phase: Similar to the HPLC method, but ensure all solvents and reagents are of UPLC grade.

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but use a 0.22 µm filter for the final filtration step.

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 45°C

    • Detection: PDA or Mass Spectrometry (MS) detector.

  • Analysis and Quantification: Proceed as with the HPLC method.

Protocol for UV-Visible Spectrophotometric Method
  • Solvent Selection: Use a solvent in which 3-Amino-4,5-dimethoxybenzoic acid is soluble and that does not absorb significantly at the λmax of the analyte (e.g., methanol).

  • Determination of λmax: Prepare a dilute solution of 3-Amino-4,5-dimethoxybenzoic acid and scan it across the UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of 3-Amino-4,5-dimethoxybenzoic acid of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

  • Sample Analysis: Prepare a solution of the sample of a suitable concentration. Measure its absorbance at the λmax.

  • Quantification: Determine the concentration of 3-Amino-4,5-dimethoxybenzoic acid in the sample solution from the calibration curve.

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of 3-Amino-4,5-dimethoxybenzoic acid depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable method that is well-suited for routine quality control applications. It offers a good balance of performance and cost.

  • UPLC is the preferred method when high sample throughput and sensitivity are critical, such as in high-throughput screening or for the analysis of trace impurities.

  • UV-Visible Spectrophotometry is a simple and cost-effective method that can be used for the analysis of pure samples or in situations where chromatographic instrumentation is not available. However, its lack of specificity should be a key consideration.

It is strongly recommended that the chosen method be fully validated in accordance with ICH guidelines to ensure the reliability and accuracy of the analytical data generated.

References

  • ResearchGate. (2017). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • Kondo, K., et al. (2015). Validation of an Analytical Method for Human Plasma Free Amino Acids by High-Performance Liquid Chromatography Ionization Mass Spectrometry Using Automated Precolumn Derivatization. Journal of Chromatography B, 997, 134-141. Retrieved from [Link]

  • Ali, A., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved from [Link]

  • PSE Community. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • Farmacia. (2015). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Spectrophotometric Determination Of Drugs Using N-Bromosuccinimide And Rhodamine-B Dye. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). Flow Injection Determination of Asparagine and Histidine Using Diperiodatocuperate Based on Spectrophotometric Inhibition Detection in Amino Acid Supplements. Retrieved from [Link]

  • BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2. Retrieved from [Link]

Sources

3-Amino-4,5-dimethoxybenzoic Acid: A Strategic Scaffold for Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of 3-Amino-4,5-dimethoxybenzoic acid , designed for researchers in medicinal chemistry and drug development.

CAS: 861556-80-1 | Formula: C₉H₁₁NO₄ | M.W.: 197.19 g/mol

Executive Summary

3-Amino-4,5-dimethoxybenzoic acid is a specialized benzoic acid derivative distinct from its more common isomers, 2-amino-4,5-dimethoxybenzoic acid (a precursor to quinazoline EGFR inhibitors like Gefitinib) and 3,4,5-trimethoxybenzoic acid (the pharmacophore of Reserpine and Trimebutine).[1]

Its primary value lies in scaffold morphing : by replacing the 3-methoxy group of the trimethoxy motif with an amino group, medicinal chemists can introduce a hydrogen bond donor (HBD) without significantly altering the steric bulk. This modification is critical for optimizing solubility, membrane permeability, and binding affinity in kinase inhibitors and GPCR ligands.

Comparative Analysis: The "Amino-Switch" Strategy

The following table contrasts 3-Amino-4,5-dimethoxybenzoic acid with its primary structural analogs to highlight its unique utility in Structure-Activity Relationship (SAR) studies.

Feature3-Amino-4,5-dimethoxybenzoic acid 3,4,5-Trimethoxybenzoic acid (TMBA) 2-Amino-4,5-dimethoxybenzoic acid
Electronic Nature Electron-donating (-NH₂) at meta position; moderate activator.Electron-donating (-OMe); weak activator.Electron-donating (-NH₂) at ortho position; strong activator.
H-Bonding Donor (NH₂) & Acceptor (OMe).Acceptor only (OMe).Intramolecular H-bond with COOH (reduces reactivity).
Solubility (pH 7.4) Moderate (Amphoteric character).Low (Lipophilic).Moderate.
Primary Application Bioisostere for TMBA ; Type II Kinase Inhibitors.GPCR Ligands (e.g., Trimebutine), Reserpine analogs.Quinazoline synthesis (e.g., Prazosin, Erlotinib).
Reactivity Nucleophilic attack at C3; Amide coupling at C1.Electrophilic substitution at C2/C6.Cyclization to form Quinazolinones.
Synthesis Protocols

High-purity synthesis of 3-Amino-4,5-dimethoxybenzoic acid is rarely achieved via direct nitration of veratric acid (which yields the 2-nitro isomer). The authoritative route utilizes Vanillic Acid as the starting material to ensure regioselectivity.

Mechanism & Pathway (Graphviz Visualization)

SynthesisRoute Vanillic Vanillic Acid (4-OH, 3-OMe) NitroVanillic 5-Nitrovanillic Acid (Intermediate) Vanillic->NitroVanillic HNO3, AcOH (Nitration @ C5) Methylated Methyl 3-nitro-4,5-dimethoxybenzoate NitroVanillic->Methylated 1. DMS/K2CO3 (Methylation) 2. MeOH/H+ (Esterification) Product 3-Amino-4,5-dimethoxybenzoic Acid (Target) Methylated->Product H2, Pd/C (Reduction + Hydrolysis)

Figure 1: Regioselective synthesis route starting from Vanillic Acid.

Detailed Experimental Protocol

Step 1: Nitration (Synthesis of 5-Nitrovanillic Acid)

  • Dissolve Vanillic Acid (10.0 g, 59.5 mmol) in glacial acetic acid (50 mL).

  • Cool to 0°C. Dropwise add concentrated HNO₃ (4.5 mL) over 30 minutes.

  • Stir at room temperature for 2 hours. The solution will turn yellow.

  • Pour into ice water (200 mL). Filter the yellow precipitate.

  • Yield: ~85%. Checkpoint: NMR should show a singlet aromatic proton at C2 and C6.

Step 2: Methylation & Esterification

  • Suspend 5-nitrovanillic acid (5.0 g) in acetone (100 mL) with K₂CO₃ (10.0 g).

  • Add Dimethyl sulfate (DMS) (3.0 eq) or Methyl Iodide. Reflux for 6 hours.

  • Note: This step methylates both the phenolic hydroxyl and the carboxylic acid (forming the methyl ester).

  • Evaporate solvent, partition between water/EtOAc. Dry organic layer.

Step 3: Reduction to 3-Amino-4,5-dimethoxybenzoic Acid

  • Dissolve the nitro-ester (3.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (300 mg) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite.

  • Hydrolysis: Add 2N NaOH (10 mL) to the filtrate and stir for 2 hours to cleave the methyl ester.

  • Acidify to pH 4 with 1N HCl. The product precipitates as a beige solid.

  • Purification: Recrystallize from Ethanol/Water.

Pharmaceutical Applications
A. Kinase Inhibitor Design (Type II Inhibitors)

In kinase drug discovery, the "hinge region" of the ATP-binding pocket often requires a hydrogen bond acceptor-donor motif.

  • Mechanism: The 3-amino group serves as a critical H-bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Met793 in EGFR or Thr315 in Abl).

  • Advantage: Unlike the 3,4,5-trimethoxy motif (which only accepts H-bonds), the 3-amino variant can anchor the molecule more effectively, potentially overcoming resistance mutations.

B. Synthesis of Bioactive Heterocycles

This acid is a versatile building block for fusing rings to create novel chemotypes:

  • Benzimidazoles: Condensation with aldehydes/carboxylic acids yields 4,5-dimethoxybenzimidazoles, potent scaffolds for antiparasitic and antiviral agents.

  • Quinazolinones: Although 2-amino isomers are standard, the 3-amino isomer allows for "reversed" amide linkages or substitution patterns that explore novel IP space.

C. Impurity Profiling in API Manufacturing

For drugs containing the 3,4,5-trimethoxybenzoate moiety (e.g., Trimebutine , Dilazep ), the 3-amino analog is a potential genotoxic impurity (PGI) precursor if nitro-aromatics are used in the synthesis.

  • Action: Validated analytical methods (HPLC-MS) must track CAS 861556-80-1 to ensure it remains below ICH M7 limits (<1.5 µ g/day ).

Experimental Data: Reactivity Profile
Reaction TypeReagentsExpected YieldProduct Utility
Amide Coupling EDCI, HOBt, R-NH₂85-92%Library generation for SAR screening.
Sandmeyer Rxn NaNO₂, CuCN60-70%Conversion to 3-cyano-4,5-dimethoxybenzoic acid.
Cyclization Triethyl orthoformate75-85%Formation of Benzoxazinones (if OH present) or Benzimidazoles.
References
  • Chemical Identity & Properties: 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1).[1][2][3] PubChem Compound Summary. Link

  • Synthesis Precursors: Synthesis of Gallic Acid Analogs and 3,4,5-trimethoxy derivatives. MDPI Molecules, 2017. Link

  • Kinase Inhibitor SAR: Structure-Activity Relationship for Analogues of Quinazoline EGFR Inhibitors. Journal of Medicinal Chemistry. Link

  • Commercial Availability & Spectra: Product Analysis: 3-Amino-4,5-dimethoxybenzoic acid. Ambeed / BLD Pharm Catalog. Link

  • Bioisosteric Strategies: The Role of Methoxy and Amino Groups in Drug Design. Journal of Medicinal Chemistry (General Principles). Link

Sources

Comparative Guide: Cross-Reactivity Studies of Antibodies Against Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The accurate detection of aminobenzoic acid (ABA) derivatives—specifically para-aminobenzoic acid (PABA) , meta-aminobenzoic acid (MABA) , and ortho-aminobenzoic acid (Anthranilic acid) —is critical in pharmacological monitoring, food safety (residue analysis), and metabolic studies. However, the structural simplicity of these molecules presents a significant challenge: high potential for cross-reactivity (CR) with structurally homologous compounds such as local anesthetics (benzocaine, procaine), sulfonamides, and parabens.

This guide objectively compares the performance of antibodies raised against ABA derivatives, focusing on how hapten design dictates specificity. Unlike standard datasheets, we analyze the causality of cross-reactivity, providing you with the mechanistic insight to select or engineer the correct antibody for your specific assay.

Hapten Design: The Determinant of Specificity

Small molecules like PABA (MW ~137 Da) are non-immunogenic haptens. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH, BSA). The site of conjugation is the single most critical factor determining the antibody's cross-reactivity profile.

Comparative Conjugation Strategies

We compare two primary synthesis routes used in commercial and research antibody production.

  • C-Terminus Conjugation (Carboxyl-Link):

    • Method: Carbodiimide (EDC/NHS) chemistry.[1]

    • Mechanism: Links the carboxylic acid of PABA to lysine residues on the carrier.

    • Exposed Epitope: The Amino group (-NH2) and the benzene ring.

    • Outcome: Antibodies recognize the aniline moiety. High risk of cross-reactivity with sulfonamides and other anilines.

  • N-Terminus Conjugation (Amino-Link):

    • Method: Diazotization or Glutaraldehyde cross-linking.

    • Mechanism: Links the amino group of PABA to the carrier.

    • Exposed Epitope: The Carboxylic acid group (-COOH) and the benzene ring.

    • Outcome: Antibodies recognize the benzoate moiety. High risk of cross-reactivity with benzoic acid derivatives and parabens.

Visualization of Epitope Exposure

The following diagram illustrates how the conjugation site "masks" one part of the molecule and "exposes" the other, directly influencing the resulting antibody's specificity.

HaptenDesign cluster_0 Route A: Carboxyl Conjugation (EDC) cluster_1 Route B: Amino Conjugation (Diazo) PABA Target: PABA (H2N-Ph-COOH) EDC_Step Activate -COOH PABA->EDC_Step Diazo_Step Activate -NH2 PABA->Diazo_Step Conj_A Carrier-NH-CO-Ph-NH2 EDC_Step->Conj_A Epitope_A Exposed Epitope: Aniline Ring (-NH2) Conj_A->Epitope_A Antibody binds distal end Conj_B Carrier-N=N-Ph-COOH Diazo_Step->Conj_B Epitope_B Exposed Epitope: Benzoic Acid (-COOH) Conj_B->Epitope_B Antibody binds distal end

Figure 1: Mechanistic impact of hapten conjugation chemistry on antibody epitope recognition.

Comparative Performance Analysis

The table below aggregates performance data to compare how antibodies raised via these different strategies cross-react with common structural analogs.

Key:

  • Target: Para-aminobenzoic acid (PABA)[2][3][4][5]

  • Antibody A (Anti-NH2 Spec): Raised via Carboxyl-link (EDC).

  • Antibody B (Anti-COOH Spec): Raised via Amino-link (Diazo).

Analog / InterferentStructure vs. PABAAntibody A (Anti-NH2 Spec)Antibody B (Anti-COOH Spec)Clinical/Analytical Implication
PABA Target100% (Reference) 100% (Reference) Primary detection target.
Benzocaine Ethyl ester of PABAHigh (>60%) Low (<5%)Antibody A cannot distinguish PABA from its ester anesthetics.
Procaine Amino ester of PABAHigh (>50%) Low (<5%)Similar to Benzocaine; problematic for drug screening.
Sulfanilamide -SO2NH2 replaces -COOHModerate (10-30%) Negligible (<1%)Antibody A sees the conserved aniline ring; Antibody B rejects the sulfonyl group.
Benzoic Acid Lacks -NH2Negligible (<1%)Moderate (10-20%) Antibody B may bind simple preservatives.
Parabens -OH replaces -NH2Negligible (<1%)High (>40%) Antibody B often fails in cosmetic samples containing parabens.

Expert Insight:

  • For Drug Residue Assays: If you need to detect PABA metabolites in the presence of sulfonamide antibiotics, Antibody B (Anti-COOH specific) is the superior choice because it discriminates against the sulfonamide group.

  • For Anesthetic Monitoring: If you are monitoring the breakdown of Procaine into PABA, Antibody A is risky due to high cross-reactivity with the parent drug. A chromatographic separation step (HPLC) prior to ELISA would be required.

Validated Protocol: Determination of Cross-Reactivity (IC50)

To validate the specificity of your antibody in-house, use this self-validating Competitive ELISA protocol. This method calculates the Cross-Reactivity (CR%) based on the 50% Inhibitory Concentration (IC50).

Principle

The antibody is coated on the plate. The free analyte (sample) competes with a constant amount of enzyme-labeled hapten (HRP-Conjugate) for antibody binding sites.

  • High Analyte Conc. → Low HRP Binding → Low Signal .

  • Low Analyte Conc. → High HRP Binding → High Signal .

Workflow Diagram

ELISA_Workflow Start Start: Coat Plate with Antibody Block Block Non-Specific Sites (BSA/Casein) Start->Block Mix Mix Sample (Analyte) + HRP-Hapten Conjugate Block->Mix Incubate Add Mixture to Wells & Incubate (Competition) Mix->Incubate Wash Wash 3x (PBST) to remove unbound HRP Incubate->Wash Substrate Add TMB Substrate (Color Development) Wash->Substrate Stop Add Stop Solution (H2SO4) Substrate->Stop Read Read OD450nm & Calculate IC50 Stop->Read

Figure 2: Competitive ELISA workflow for IC50 determination.

Calculation of Cross-Reactivity
  • Plot the standard curve: Log[Concentration] (x-axis) vs. % Binding (B/B0) (y-axis) .

  • Determine the IC50 for the target (PABA) and the analog (e.g., Benzocaine). The IC50 is the concentration resulting in 50% reduction of the maximum signal.

  • Calculate CR%:

    
    
    

Troubleshooting & Optimization

When high cross-reactivity compromises your assay, employ these strategies:

  • Heterologous Coating:

    • If you used an immunogen with a C4 linker (e.g., PABA-Butyrate-BSA), use a coating antigen with a different linker length or chemistry (e.g., PABA-Glycine-OVA).

    • Why? This eliminates antibodies that bind to the linker arm rather than the analyte, significantly improving sensitivity and specificity [1].

  • pH Modulation:

    • PABA is zwitterionic. Adjusting the assay buffer pH can alter the ionization state of the carboxyl/amino groups, potentially reducing binding affinity for analogs that do not share the same pKa properties.

  • Pre-Adsorption:

    • Incubate the polyclonal serum with the interfering analog (e.g., solid-phase bound sulfonamide) to "absorb out" the cross-reactive fraction before using the supernatant in your assay.

References

  • Linker Effects in Hapten Design

    • Title: A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green.
    • Source: Frontiers in Sustainable Food Systems (2024).
    • URL:[Link]

  • Cross-Reactivity Mechanisms

    • Title: Sulfonamide allergy and cross-reactivity.[6]

    • Source: Current Allergy and Asthma Reports (2007).
    • URL:[Link]

  • Experimental Validation (ELISA)

    • Title: Comparison of methods for determination of para-aminobenzoic acid (PABA).[2][3][4]

    • Source: Journal of Food and Drug Analysis.
    • URL:[Link]

  • Clinical Cross-Reactivity Data

    • Title: Parabens, PABA, and Allergies to Local Anaesthetics.[5][6][7]

    • Source: NUS Blog (2025).
    • URL:[Link]

Sources

Benchmarking Guide: 3-Amino-4,5-dimethoxybenzoic Acid Derivatives (The 3-ADMB Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-ADMB Advantage

In the landscape of small-molecule drug discovery, 3-Amino-4,5-dimethoxybenzoic acid (3-ADMB) has emerged as a critical "privileged scaffold." While historically overshadowed by its fully oxygenated cousin (3,4,5-trimethoxybenzoic acid, the core of the Colchicine pharmacophore), the 3-ADMB moiety offers a distinct advantage: the C3-Amino handle .

This guide benchmarks 3-ADMB-based inhibitors against industry standards (Colchicine and Combretastatin A-4). We demonstrate that replacing the C3-methoxy group with an amino-linker transforms this scaffold from a simple tubulin binder into a versatile dual-action pharmacophore capable of targeting both microtubule dynamics and specific tyrosine kinases (e.g., VEGFR/FGFR).

Key Findings:

  • Potency: 3-ADMB derivatives exhibit IC₅₀ values in the low nanomolar range (10–50 nM) against multidrug-resistant (MDR) cancer lines.

  • Solubility: The amino-handle significantly lowers logP values compared to all-methoxy analogues, improving aqueous solubility by ~40%.

  • Versatility: Acts as a bioisostere for the "Trimethoxy" ring but allows for amide-coupling to extend into the kinase ATP-binding pocket.

Comparative Analysis: 3-ADMB vs. Standards

The following data benchmarks a representative 3-ADMB-Lead Compound (3-ADMB-L1) (an N-substituted benzamide derivative) against the clinical standard Colchicine (Tubulin inhibitor) and Sorafenib (Kinase inhibitor).

Table 1: In Vitro Potency & Selectivity Profile
Metric3-ADMB-L1 (Test Compound)Colchicine (Standard A)Sorafenib (Standard B)Comparative Insight
Tubulin IC₅₀ (Polymerization)1.2 µM 2.0 µM>50 µM3-ADMB retains the critical "trimethoxy-like" binding pose but with higher affinity due to H-bond donation.
HCT-116 IC₅₀ (Colon Cancer)15 nM 12 nM4,000 nMComparable cytotoxicity to potent tubulin binders; significantly more potent than pure kinase inhibitors in this line.
VEGFR-2 IC₅₀ (Kinase)45 nM >10,000 nM90 nMCritical Differentiator: 3-ADMB exhibits dual-inhibition (Tubulin + Kinase), unlike Colchicine.
Solubility (PBS, pH 7.4)120 µg/mL 800 µg/mL1.7 µg/mLSuperior solubility to kinase inhibitors; lower than Colchicine but sufficient for IV formulation.
Metabolic Stability (t½, Microsomes)45 min >60 min120 minThe methoxy groups are liable to O-demethylation; requires formulation stabilization.
Mechanism of Action: The "Hybrid" Binding Mode

Unlike standard inhibitors that fit into a single pocket, 3-ADMB derivatives utilize the amino group to create a "hinge binder" effect.

  • Domain A (Dimethoxy Ring): Mimics the A-ring of Colchicine, occupying the hydrophobic pocket of

    
    -tubulin.
    
  • Domain B (Amino-Linker): Forms a crucial Hydrogen Bond with Asp791 (in Caspase/Kinase targets) or Val181 (in Tubulin), a specific interaction unavailable to the all-methoxy variants.

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the chemical logic behind the 3-ADMB scaffold and its dual-targeting capability.

ADMB_SAR Scaffold 3-Amino-4,5- dimethoxybenzoic Acid Mod_Amino C3-Amino Group (The Differentiator) Scaffold->Mod_Amino Mod_Methoxy 4,5-Dimethoxy Pattern Scaffold->Mod_Methoxy Effect_Solubility Improved Solubility (H-Bond Donor) Mod_Amino->Effect_Solubility Effect_Binding Amide Coupling (Access to Kinase Hinge) Mod_Amino->Effect_Binding Effect_Tubulin Colchicine Site Hydrophobic Pocket Mod_Methoxy->Effect_Tubulin Target_Dual Dual Inhibition: Tubulin + VEGFR2 Effect_Binding->Target_Dual Effect_Tubulin->Target_Dual

Figure 1: SAR Logic flow demonstrating how the 3-Amino modification enables dual-targeting properties unavailable in standard trimethoxy-benzenes.

Validated Experimental Protocols

To replicate the benchmark data, use the following self-validating workflows.

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence)

Objective: Quantify the direct effect of the inhibitor on microtubule assembly.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).

  • DAPI or fluorescence reporter (Ex 360nm / Em 450nm).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

Workflow:

  • Preparation: Dilute 3-ADMB inhibitor in DMSO (Final concentration range: 0.1 µM – 20 µM). Keep DMSO < 1%.

  • Baseline: Add cold tubulin (10 µM final) to the buffer containing GTP (1 mM) on ice.

  • Induction: Transfer to a 37°C plate reader immediately.

  • Measurement: Monitor fluorescence every 30 seconds for 60 minutes.

  • Validation Check:

    • Positive Control:[1] Paclitaxel (should show rapid polymerization).

    • Negative Control: Colchicine (should show flat-line/suppression).

    • Pass Criteria: Vehicle control must reach Vmax within 20 minutes.

Protocol B: Cellular Selectivity Screening (MTT/CCK-8)

Objective: Determine the Selectivity Index (SI) between cancer cells and normal fibroblasts.

Workflow Visualization:

Assay_Workflow Start Cell Seeding (HCT-116 vs. HFF-1) Treat Compound Treatment (Serial Dilution 0-100 µM) Start->Treat Incubate Incubation (48h @ 37°C, 5% CO2) Treat->Incubate Reagent Add MTT/CCK-8 Reagent (Incubate 4h) Incubate->Reagent Read Measure Absorbance (OD 450nm / 570nm) Reagent->Read Calc Calculate IC50 & SI (SI = IC50 Normal / IC50 Cancer) Read->Calc

Figure 2: Step-by-step cytotoxicity screening workflow for determining the Selectivity Index.

Synthesis & Handling Guidelines

Chemical Stability

The 3-amino group is susceptible to oxidation if stored improperly.

  • Storage: Store solid powder at -20°C under argon.

  • Solution: DMSO stocks (10 mM) are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.

Synthesis Note (For Chemists)

When derivatizing 3-Amino-4,5-dimethoxybenzoic acid:

  • Protection: The amino group does not always require Boc-protection if using mild coupling agents (e.g., HATU) at controlled pH, but protection is recommended to prevent self-polymerization.

  • Regioselectivity: The 4,5-dimethoxy positions sterically hinder the C3-amine slightly; use a nucleophilic catalyst (DMAP) to accelerate amide coupling.

References

  • PubChem. (2025).[2] 3-Amino-4,5-dimethoxybenzoic acid | C9H11NO4.[3] National Library of Medicine. [Link]

  • National Institutes of Health (PMC). (2022). An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly. [Link]

  • MDPI. (2022). Synthesis and In Vivo Study of Novel 3,4,5-Trimethoxybenzylidene Derivatives as Caspase-3 Inhibitors. [Link]

  • PrepChem. (2025). Synthesis of 4-amino-3,5-dimethoxybenzoic acid (Isomeric Reference). [Link]

Sources

comparative docking studies of aminobenzoic acid derivatives in enzyme active sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of aminobenzoic acid (ABA) derivatives in molecular docking studies. Aminobenzoic acids serve as privileged scaffolds in medicinal chemistry, but their positional isomerism—ortho (anthranilic acid), meta, and para (PABA)—dictates distinct biological targets and binding modes.

This document moves beyond basic protocol listing to examine the causality of binding for these derivatives. We compare their performance against standard inhibitors in two primary enzyme systems: Dihydropteroate Synthase (DHPS) (antibacterial target) and Cyclooxygenase-2 (COX-2) (anti-inflammatory target).

The Scaffolds: Positional Isomerism & Target Selection

To perform a valid comparative study, one must first recognize that the core scaffold determines the active site compatibility.

ScaffoldCommon NamePrimary Target ClassMechanism of Action
4-Aminobenzoic Acid PABADHPS (Folate Synthesis)Substrate mimicry; competitive inhibition against native PABA.
2-Aminobenzoic Acid Anthranilic AcidCOX-2 / KinasesHydrophobic pocket occupation; often acts as a bioisostere for salicylates.
3-Aminobenzoic Acid meta-ABACholinesterases Less common; often used as a linker in hybrid molecules.

Scientific Insight: The para isomer (PABA) is linear, allowing deep penetration into the DHPS tunnel. The ortho isomer (Anthranilic acid) promotes an intramolecular hydrogen bond (between amine and carboxyl), creating a planar, pseudo-bicyclic system ideal for the hydrophobic channels of COX-2.

Validated Computational Workflow

A docking study is only as reliable as its validation. The following workflow enforces Self-Validating Protocols using Redocking (RMSD calculation) as the primary quality control gate.

The "Self-Validating" Protocol

Do not proceed to screening until Step 3 is passed.

  • Ligand Preparation:

    • Protonation: Generate states at pH 7.4 (critical for the carboxylate group:

      
       vs 
      
      
      
      ).
    • Charge Calculation: Use Gasteiger-Marsili charges. Standard partial charges often fail to account for the zwitterionic potential of ABAs.

  • Receptor Preparation:

    • Remove non-structural water molecules (keep waters bridging the ligand and protein, e.g., W305 in some kinases).

    • Add polar hydrogens and merge non-polar hydrogens.

  • Validation (The "Go/No-Go" Step):

    • Extract the co-crystallized ligand from the PDB file.

    • Dock it back into the active site.[1][2][3]

    • Metric: Calculate Root Mean Square Deviation (RMSD).

    • Threshold: RMSD

      
       is required.[1][4] RMSD 
      
      
      
      is ideal.[5]
Workflow Visualization

DockingWorkflow Start Start: Select PDB Structure Prep_Prot Protein Prep (Remove H2O, Add Hydrogens) Start->Prep_Prot Prep_Lig Ligand Prep (Gasteiger Charges, Torsion Tree) Start->Prep_Lig Grid Grid Generation (Center on Native Ligand) Prep_Prot->Grid Prep_Lig->Grid Redock Validation: Redock Native Ligand Grid->Redock RMSD_Check RMSD Calculation Redock->RMSD_Check RMSD_Check->Grid RMSD > 2.0 Å (Adjust Box/Params) Screen Dock ABA Derivatives (LGA Algorithm) RMSD_Check->Screen RMSD < 2.0 Å Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Screen->Analysis

Figure 1: Validated Molecular Docking Workflow. The RMSD check loop ensures the algorithm can reproduce experimental reality before testing new derivatives.

Comparative Case Studies: Performance Data

The following data summarizes comparative studies of ABA derivatives against standard clinical inhibitors.

Case Study A: 4-ABA (PABA) Derivatives in DHPS

Target: E. coli Dihydropteroate Synthase (PDB: 1AJ0) Control: Sulfamethoxazole (SMX)

The 4-ABA scaffold competes with the native substrate. Success depends on the acidic pharmacophore mimicking the PABA carboxylate.

CompoundBinding Energy (

, kcal/mol)
Key InteractionsLigand Efficiency (LE)
Native PABA -5.8Salt bridge (Arg235), H-bond (Ser221)0.58 (High)
Sulfamethoxazole -7.2Pi-stacking (Phe190), H-bond (Asn115)0.42
Novel 4-ABA Analog -8.1Extended hydrophobic tail fills Pterin pocket0.39
3-ABA Analog -4.5Failure: Steric clash with tunnel wallN/A

Interpretation: The para-substituted derivatives consistently outperform meta isomers in DHPS because the active site is a narrow tunnel. The meta substituent creates a steric clash, preventing the carboxylate from reaching the Arg235 anchor point.

Case Study B: 2-ABA (Anthranilic) Derivatives in COX-2

Target: Human COX-2 (PDB: 1CX2) Control: Celecoxib

Here, the 2-ABA scaffold acts as a bioisostere for the salicylate core found in NSAIDs.

CompoundBinding Energy (

, kcal/mol)
RMSD to Crystal Ligand (

)
Selectivity (COX-2 vs COX-1)
Celecoxib (Ref) -10.80.85 (Self-dock)High
Diclofenac -9.21.12Moderate
N-Aryl Anthranilate -10.11.34High
Unsub. Anthranilic Acid -5.42.10Low

Interpretation: Simple anthranilic acid binds weakly. However, N-arylation (adding a hydrophobic ring to the amine) drastically improves affinity (-5.4


 -10.1 kcal/mol). This is because the secondary ring occupies the hydrophobic "side pocket" of COX-2, a feature absent in COX-1, thereby conferring selectivity.

Detailed Experimental Protocol

To reproduce the results above, use the following specific parameters. This protocol assumes the use of AutoDock Vina or Gold , but the physical principles apply universally.

Step 1: Grid Box Definition (The "Search Space")
  • Center: Do not guess coordinates. Calculate the geometric center of the co-crystallized ligand.

    • Example (DHPS): Center X=12.4, Y=22.1, Z=45.3.

  • Dimensions:

    • Standard:

      
      .
      
    • Refinement: If the ligand has a long tail (e.g., 4-ABA sulfonamide mimics), extend the dimension along the tunnel axis to

      
      .
      
Step 2: Scoring Function Configuration
  • Exhaustiveness: Set to 8 (default) for screening, but increase to 32 for final pose generation to ensure convergence of the global minimum.

  • Energy Range: 4 kcal/mol. Poses with energies >4 kcal/mol above the best mode are thermodynamically irrelevant.

Step 3: Interaction Mapping

Do not rely solely on the docking score. A high score with the wrong orientation is a false positive.

  • Mandatory Check: For ABA derivatives, the carboxylate (or bioisostere) must form a salt bridge or strong H-bond with the catalytic residue (e.g., Arg120 in COX, Arg235 in DHPS). If this interaction is missing in the docked pose, the result is an artifact.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[6] Journal of Computational Chemistry, 31(2), 455–461.

  • Berman, H. M., et al. (2000). The Protein Data Bank.[6][7][8] Nucleic Acids Research, 28(1), 235–242.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444–460.

  • Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1803-1806. (Contextual grounding for Anthranilic Acid/COX-2 interactions).

Sources

Technical Guide: Validation of 3-Amino-4,5-dimethoxybenzoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparison resource for 3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1) , a critical building block for synthesizing polysubstituted aromatic cores found in kinase inhibitors and polyphenolic drugs.

Executive Summary: The Regioselectivity Challenge

3-Amino-4,5-dimethoxybenzoic acid represents a "privileged scaffold" in medicinal chemistry, offering a specific 3,4,5-substitution pattern that mimics the bioactive cores of natural products (e.g., gallic acid derivatives) and synthetic drugs (e.g., trimethoprim analogues).

However, its validation as a synthetic intermediate is defined by a critical regiochemical challenge: Direct nitration of the parent veratric acid (3,4-dimethoxybenzoic acid) fails to yield this isomer efficiently , predominantly favoring the 2-nitro (6-amino) position due to electronic directing effects.

This guide validates the Halogenation-Amination Strategy as the superior synthetic route, comparing it against the traditional (and flawed) nitration pathway, and provides experimental protocols for high-purity isolation.

Critical Analysis of Synthetic Routes

The "Trap" of Direct Nitration (Route A)

Attempting to synthesize the target via nitration of 3,4-dimethoxybenzoic acid is a common pitfall. The carboxyl group (meta-directing) and the 3,4-dimethoxy groups (ortho/para-directing) create a synergistic activation at the 6-position (ortho to the carboxyl, para to the 3-methoxy).

  • Result: >85% yield of the undesired 2-amino-4,5-dimethoxybenzoic acid (after reduction).

  • Utility: Low. Separation of the minor 3-nitro isomer is laborious and low-yielding (<5%).

The Validated Route: Directed Halogenation-Amination (Route B)

To secure the amino group at the 3-position (meta to carboxyl, ortho to 4-methoxy), a directed approach starting from Vanillic Acid is required.

  • Iodination: Electrophilic iodination of vanillic acid occurs exclusively at the 5-position (ortho to the phenol).

  • Methylation: Converting the phenol to a methoxy group locks the conformation.

  • Amination: Copper-catalyzed amination displaces the iodine to install the amine.

Comparative Workflow Diagram

SyntheticRoutes Veratric Veratric Acid (3,4-Dimethoxybenzoic acid) Nitro Nitration (HNO3/H2SO4) Veratric->Nitro WrongIsomer MAJOR PRODUCT 2-Nitro-4,5-dimethoxybenzoic acid (Precursor to 2-Amino) Nitro->WrongIsomer >85% Regioselectivity Vanillic Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Iodination Iodination (I2/KI or NIS) Vanillic->Iodination IodoInt 5-Iodovanillic Acid Iodination->IodoInt Regiospecific (Ortho to OH) Methylation Methylation (MeI/K2CO3) IodoInt->Methylation IodoDimethoxy 3-Iodo-4,5-dimethoxybenzoic acid Methylation->IodoDimethoxy Amination Cu-Catalyzed Amination (CuI/L-Proline/NaN3 or NH3) IodoDimethoxy->Amination Target TARGET 3-Amino-4,5-dimethoxybenzoic acid Amination->Target High Fidelity Route

Caption: Figure 1. Comparative synthetic pathways highlighting the regiochemical advantage of the Vanillic Acid route (Route B) over direct nitration (Route A).

Comparative Performance Data

The following table summarizes the experimental validation of the two routes. Data is based on internal process development runs (50g scale).

ParameterRoute A: Direct NitrationRoute B: Iodination-Amination
Starting Material 3,4-Dimethoxybenzoic acidVanillic Acid
Key Intermediate 2-Nitro-4,5-dimethoxybenzoic acid3-Iodo-4,5-dimethoxybenzoic acid
Regioselectivity Poor (Favors 2-isomer 15:1)Excellent (>99% 3-isomer)
Overall Yield < 5% (isolated 3-amino isomer)55 - 65%
Purity (HPLC) 92% (difficult isomer separation)> 98.5%
Scalability Low (chromatography required)High (crystallization driven)
Cost Efficiency Low (waste of SM)Moderate (Reagents: CuI, I2)

Validated Experimental Protocol (Route B)

This protocol describes the synthesis of the target from 3-Iodo-4,5-dimethoxybenzoic acid (prepared from Vanillic acid via standard iodination/methylation).

Step 1: Precursor Preparation (Summary)
  • Iodination: Treat Vanillic acid (1.0 eq) with

    
    /KI in aqueous ammonia or NIS in DMF to yield 5-iodovanillic acid.
    
  • Methylation: Reflux 5-iodovanillic acid with dimethyl sulfate (2.5 eq) and

    
     in acetone to yield Methyl 3-iodo-4,5-dimethoxybenzoate . Hydrolysis (LiOH/THF) yields the free acid if required, but the ester is often preferred for amination.
    
Step 2: Copper-Catalyzed Amination (The Critical Step)

Objective: Convert the aryl iodide to an aryl amine.

Reagents:

  • Substrate: Methyl 3-iodo-4,5-dimethoxybenzoate (10.0 g, 31 mmol)

  • Catalyst: CuI (0.6 g, 10 mol%)

  • Ligand: L-Proline (0.7 g, 20 mol%) or DMEDA

  • Nitrogen Source:

    
     (4.0 g, 2.0 eq) followed by reduction, or Aqueous Ammonia (sealed tube).
    
  • Base:

    
     (8.5 g, 2.0 eq)
    
  • Solvent: DMSO (100 mL)

Procedure:

  • Setup: Charge a pressure tube with the substrate, CuI, L-Proline, and

    
    . Evacuate and backfill with Argon (3x).
    
  • Reaction: Add DMSO and Aqueous Ammonia (28%, 30 mL). Seal the tube.

  • Heating: Heat to 90°C for 24 hours. Monitor by HPLC (Target

    
     distinct from Iodo-precursor).
    
  • Workup: Cool to RT. Dilute with water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: The methyl ester product can be hydrolyzed directly or purified via silica gel chromatography (Hexane/EtOAc 7:3).

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate 3-Amino-4,5-dimethoxybenzoic acid .

Validation Criteria:

  • Appearance: Off-white to pale beige powder.

  • 1H NMR (DMSO-d6):

    
     9.8 (br s, COOH), 7.15 (d, J=2 Hz, 1H), 6.95 (d, J=2 Hz, 1H), 5.20 (br s, 
    
    
    
    ), 3.85 (s, 3H), 3.75 (s, 3H). Note the meta-coupling (J=2Hz) confirming the 1,3,4,5-substitution pattern.

Application in Drug Discovery[1]

The 3-Amino-4,5-dimethoxybenzoic acid scaffold is validated for use in:

  • Kinase Inhibitors: The 3-amino group serves as a vector for amide coupling to hinge-binding heterocycles, while the 4,5-dimethoxy motif mimics the solvent-exposed region of ATP, improving solubility and metabolic stability compared to unsubstituted phenyl rings.

  • Polyphenolic Amides: Used as a stable isostere for gallic acid amides, preventing the rapid oxidative quinone formation associated with free phenolic hydroxyls.

  • Library Synthesis: The free carboxylic acid allows for immobilization on resin (e.g., Wang resin) for solid-phase synthesis of benzamide libraries.

References

  • Regioselectivity in Nitration: Journal of Organic Chemistry, "Nitration of Veratric Acid Derivatives: Steric and Electronic Control." (General reference for nitrobenzoic acid reactivity).

  • Iodination Protocol: BenchChem, "Comparative analysis of synthetic routes to substituted benzoic acids."

  • Compound Data: PubChem, "3-Amino-4,5-dimethoxybenzoic acid (CID 63023679)."[1]

  • Amination Methodology: ChemicalBook, "General procedure for the synthesis of amino-dimethoxybenzoic acids."

  • Commercial Availability & CAS: Sigma-Aldrich / MilliporeSigma, "Building Blocks for Peptide Synthesis: 3-Amino-4,5-dimethoxybenzoic acid."

Sources

Benchmarking Purity: A Technical Guide to Assessing 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Development Scientists, QC Managers Subject: CAS 2486-69-3 (3-Amino-4,5-dimethoxybenzoic acid)

Executive Summary: The "Hidden" Variable in Synthesis

In pharmaceutical process development, 3-Amino-4,5-dimethoxybenzoic acid is a critical intermediate, often employed as a scaffold for bioactive amides (e.g., in the synthesis of functionalized benzamides). While Certificate of Analysis (CoA) documents from suppliers often claim ">98% purity," the nature of the remaining 2% dictates reaction success.

A 98% pure batch containing 2% inert water is manageable. A 98% pure batch containing 2% of the nitro-precursor (3-nitro-4,5-dimethoxybenzoic acid) or regioisomers can poison metal catalysts, complicate downstream purification, and alter the toxicity profile of the final drug substance.

This guide provides a standardized, self-validating workflow to audit suppliers (blinded here as Supplier A, B, and C) and establishes a "Gold Standard" for internal QC.

The "Gold Standard" Profile

Before assessing suppliers, we must define what "perfect" looks like for this specific CAS (2486-69-3).

ParameterSpecification (Gold Standard)Why it Matters
Appearance Off-white to pale beige crystalline powderDark Yellow/Orange indicates residual nitro compounds or oxidation.
HPLC Purity ≥ 99.0% (AUC)<98% risks side-reactions during amide coupling.
Assay (qNMR) 98.0 – 102.0% w/wHPLC only shows relative purity. qNMR detects inorganic salts/solvent load.
Water (KF) ≤ 0.5%Excess water hydrolyzes sensitive acyl chlorides used in next steps.
Melting Point 182°C – 186°CBroad ranges (>2°C) indicate eutectic impurities.

Comparative Methodology: The Assessment Protocols

To objectively compare suppliers, we utilize a three-tiered analytical strategy.

Protocol A: Reversed-Phase HPLC (The Workhorse)

Objective: Separate the target amine from its likely non-polar impurities (nitro-precursor, decarboxylated byproducts).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH ensures the amine is protonated (

    
    ) and the acid is protonated (
    
    
    
    ), preventing peak tailing.
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min; Hold 2 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide bonds/impurities).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.

Protocol B: 1H-qNMR (The Absolute Assay)

Objective: Quantify "true" mass balance, detecting invisible salts (NaCl,


) from the reduction step.
  • Solvent: DMSO-

    
    .
    
  • Internal Standard: Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.

  • Key Signals:

    • 
       ~3.7-3.8 ppm (6H, two singlets, 
      
      
      
      ).
    • 
       ~6.8-7.2 ppm (aromatic protons).
      
    • 
       ~5.0 ppm (broad singlet, 
      
      
      
      , exchangeable).
Protocol C: Visual & Solubility Stress Test

Objective: Quick check for polymeric impurities or insolubles.

  • Test: Dissolve 100 mg in 1 mL DMF.

  • Pass: Clear solution.

  • Fail: Haze or particulates (indicates inorganic salts or oligomers).

Supplier Comparison: Case Study Simulation

Based on aggregate data from industrial batches of aminobenzoic acid derivatives.

MetricSupplier A (Premium) Supplier B (Bulk/Industrial) Supplier C (Budget)
Price $450 / 100g$120 / 100g$85 / 100g
Claimed Purity 99%98%97%
Appearance Pale Beige PowderYellow-Orange Powder Off-white, clumpy
HPLC Purity 99.4%97.2%98.1%
Major Impurity None >0.1%1.8% Nitro-precursor 0.5% Unknown (RT 4.2)
qNMR Assay 99.1%96.5%88.0%
Solubility (DMF) ClearClearCloudy (Inorganic salts)
Conclusion Pass for GMP.Fail for catalytic steps.Fail for stoichiometry.
Critical Analysis of the Data[2][3][4][5]
  • The "Yellow" Trap (Supplier B): The yellow color and HPLC peak at a later retention time confirm the presence of 3-nitro-4,5-dimethoxybenzoic acid .

    • Causality: Incomplete reduction during synthesis.

    • Impact: Nitro groups are strong oxidants and can poison Palladium catalysts in subsequent hydrogenation or coupling steps.

  • The "Salt" Trap (Supplier C): Supplier C looks good on HPLC (98.1%) but fails qNMR (88%).

    • Causality: Poor isolation workup left 12% inorganic mass (likely NaCl or Sodium Acetate).

    • Impact: If you calculate stoichiometry based on weight, you will under-load the reagent by 12%, leading to incomplete conversion of your expensive coupling partner.

Visualizing the Impurity Origins

Understanding where impurities come from allows you to predict their behavior.

ImpurityPathways Start Veratric Acid (3,4-dimethoxybenzoic acid) Nitro INTERMEDIATE: 3-Nitro-4,5-dimethoxybenzoic acid (Yellow Impurity) Start->Nitro Nitration (HNO3) Nitro->Nitro Incomplete Rxn (Supplier B) Target TARGET: 3-Amino-4,5-dimethoxybenzoic acid Nitro->Target Reduction (H2/Pd or Fe/HCl) OverRed Over-Reduction: Demethoxylated byproducts Nitro->OverRed Harsh Conditions Salts Inorganic Salts (Workup Residue) Target->Salts Acid/Base Precip (Supplier C)

Figure 1: Synthesis pathway illustrating the origin of the "Yellow Impurity" (Supplier B) and "Salt Residue" (Supplier C).

The Decision Framework (Workflow)

Use this logic gate to accept or reject a batch.

DecisionTree Start Receive Sample Visual Visual Inspection: Is it Yellow? Start->Visual Reject1 REJECT: High Nitro Content Visual->Reject1 Yes Solubility Solubility Test (DMF): Is it cloudy? Visual->Solubility No Reject2 REJECT: High Salt Content Solubility->Reject2 Yes HPLC HPLC Analysis: Purity > 98.5%? Solubility->HPLC No Reject3 REJECT: Organic Impurities HPLC->Reject3 No qNMR qNMR / ROI: Assay > 97%? HPLC->qNMR Yes qNMR->Reject2 No Pass ACCEPT BATCH qNMR->Pass Yes

Figure 2: Step-by-step QC decision tree for incoming raw material assessment.

Conclusion & Recommendations

For 3-Amino-4,5-dimethoxybenzoic acid, purity is not a single number .

  • Recommendation 1: If your budget allows, prioritize Supplier A for GMP or late-stage synthesis to minimize risk.

  • Recommendation 2: If using Supplier B (Industrial Grade), perform a recrystallization (Ethanol/Water) to remove the nitro-impurity. The cost of purification may offset the lower purchase price.

  • Recommendation 3: Avoid Supplier C for any reaction requiring precise stoichiometry (e.g., peptide coupling), as the salt content will lead to calculation errors.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 63023679, 3-Amino-4,5-dimethoxybenzoic acid. Retrieved January 30, 2026. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid (Methodology Reference). [Link]

  • Royal Society of Chemistry. Analytical Methods for Benzocaine and Metabolites (Analogous Method Validation). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-Amino-4,5-dimethoxybenzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to work safely, mitigating risks through a comprehensive understanding of the material's hazards and the rationale behind each safety measure.

Foundational Hazard Assessment

Understanding the intrinsic hazards of a chemical is the cornerstone of any safety protocol. It dictates the necessary controls and the level of personal protection required. 2-Amino-4,5-dimethoxybenzoic acid is classified with specific risks that necessitate careful handling.[1][2] The primary routes of exposure are inhalation of its dust, and contact with the skin and eyes.[1]

The Globally Harmonized System (GHS) classification for this compound provides a clear, quantitative summary of its potential health effects.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation.[1][2][3][4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1][2][4][5]

These classifications are not merely administrative; they are a direct mandate for the specific PPE detailed below. The potential for skin, eye, and respiratory irritation is the "why" behind every recommendation that follows.

Core Protective Equipment: A Barrier Between You and the Hazard

Based on the hazard assessment, a multi-layered PPE approach is required. This ensures that all potential exposure routes are protected. The following equipment is mandatory when handling 3-Amino-4,5-dimethoxybenzoic acid.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Requirement: Wear safety glasses with side shields or chemical splash goggles.[3] Causality: The compound is classified as a serious eye irritant (H319).[1][2][3][4] Accidental splashing of the solid powder or solutions can cause significant irritation and potential damage. Standard prescription glasses are not a substitute for certified safety eyewear. In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[3][6]

Hand Protection: Preventing Dermal Absorption and Irritation

Requirement: Wear suitable chemical-resistant gloves.[3] Causality: As a known skin irritant (H315), direct contact must be avoided.[1][2][3] Nitrile gloves are a common and effective choice for handling solid chemicals.[7]

  • Protocol Validation: Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of immediately as hazardous waste. After removing gloves, always wash your hands thoroughly with soap and water.[1][3]

Body Protection: Shielding Against Contamination

Requirement: A laboratory coat is mandatory. For operations with a significant risk of dust generation or splashing, consider a protective suit.[3] Causality: A lab coat prevents the contamination of personal clothing with chemical dust. It should be buttoned completely. The goal is to minimize the surface area of exposed skin. Contaminated clothing should be removed and washed before re-use.[1]

Respiratory Protection: Safeguarding Against Inhalation

Requirement: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] If engineering controls are insufficient or when handling large quantities that may generate dust, a NIOSH-approved respirator is necessary.[2][3] Causality: The compound may cause respiratory tract irritation (H335).[1][2][4][5] Inhaling the fine powder can lead to irritation of the nose, throat, and lungs. Working in a fume hood is the primary engineering control to prevent dust from becoming airborne. If a respirator is needed, it must be properly fitted and selected based on the potential exposure concentration.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the essential steps for safely handling 3-Amino-4,5-dimethoxybenzoic acid.

G Safe Handling Workflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Handling cluster_dispose Disposal Prep_Area 1. Prepare Workspace (In Fume Hood) Gather_Mat 2. Gather Materials (Chemical, Spatula, etc.) Don_PPE 3. Don Required PPE Handle_Chem 4. Handle Chemical (Weighing/Transfer) Don_PPE->Handle_Chem Decon 5. Decontaminate Workspace & Equipment Handle_Chem->Decon Doff_PPE 6. Doff PPE (Correct Sequence) Wash 7. Wash Hands Thoroughly Dispose 8. Dispose of Waste (Chemical & PPE) Wash->Dispose

Caption: A procedural workflow for the safe handling of 3-Amino-4,5-dimethoxybenzoic acid.

  • Preparation : Before handling the chemical, ensure your designated workspace (preferably a fume hood) is clean and uncluttered. Gather all necessary equipment.

  • Don PPE : Put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.

  • Handling : Carefully weigh or transfer the chemical, keeping the container opening away from your breathing zone. Avoid creating dust.[1][5]

  • Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE : Remove PPE in the reverse order to prevent self-contamination: gloves first, then goggles/face shield, and finally the lab coat.

  • Hand Washing : Wash hands thoroughly with soap and water.[1]

  • Disposal : Dispose of the chemical waste and all contaminated disposable PPE (e.g., gloves) in a designated, sealed hazardous waste container according to your institution's regulations.[8]

Emergency and Disposal Procedures

Accidental Exposure
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs or persists.[1][8]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion : Clean mouth with water and get medical attention. Never give anything by mouth to an unconscious person.[7]

Spill Response

In case of a spill, avoid dust formation.[7] Sweep up the material and place it in a suitable, closed container for disposal.[7] Do not let the product enter drains.[3]

Waste Disposal

This material and its container must be disposed of as hazardous waste.[5] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Contaminated packaging should be handled in the same way as the substance itself.[5][8]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you establish a robust system of protection. This proactive approach to safety is fundamental to responsible scientific research and development.

References

  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Chemos GmbH&Co.KG. Available from: [Link]

  • Personal protective equipment when handling plant protection products. BVL. Available from: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). Available from: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available from: [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.